Technical Documentation Center

4-(Difluoromethoxy)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Difluoromethoxy)nicotinic acid
  • CAS: 1774897-08-3

Core Science & Biosynthesis

Foundational

Introduction: The Role of Physicochemical Properties in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)nicotinic Acid In the landscape of contemporary drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)nicotinic Acid

In the landscape of contemporary drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores the rigorous journey from initial discovery to a viable therapeutic agent. A molecule's biological activity is but one facet of its potential. Its ultimate success is profoundly dictated by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[1][2] 4-(Difluoromethoxy)nicotinic acid, a substituted pyridinecarboxylic acid, presents an interesting scaffold for medicinal chemists. The introduction of the difluoromethoxy group (-OCF₂H) in place of a more traditional substituent can significantly modulate key parameters. This guide provides an in-depth analysis of the critical physicochemical properties of 4-(Difluoromethoxy)nicotinic acid, focusing on acidity (pKa), lipophilicity (LogP), and aqueous solubility, offering both theoretical grounding and practical experimental protocols for their determination.

Core Physicochemical Properties: A Triumvirate of Influence

The interplay between a molecule's ionization state, its affinity for lipid versus aqueous environments, and its ability to dissolve are foundational to its pharmacokinetic profile.

Acidity and the Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms.[3] This parameter is paramount as the ionization state of a drug directly influences its solubility, permeability across biological membranes, and binding to its target.[2][4][5]

  • Causality and Insight: For an orally administered drug to be absorbed, it must traverse the varying pH environments of the gastrointestinal (GI) tract. The "pH partition hypothesis" posits that drugs are primarily absorbed in their un-ionized, more lipophilic state, which can passively diffuse across the lipid bilayer of cell membranes.[1] Therefore, understanding the pKa of 4-(Difluoromethoxy)nicotinic acid is essential to predict its absorption profile. The parent molecule, nicotinic acid, has a pKa of approximately 4.85.[6][7] The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect will stabilize the conjugate base (the carboxylate anion), making the carboxylic acid more acidic. Consequently, the pKa of 4-(Difluoromethoxy)nicotinic acid is predicted to be lower than that of nicotinic acid. A lower pKa means it will be predominantly in its ionized, less permeable form in the neutral to basic environment of the intestines.

Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most critical parameters in medicinal chemistry.[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10]

  • LogP vs. LogD: It is crucial to distinguish between LogP and LogD. LogP describes the lipophilicity of the neutral, un-ionized form of the molecule only.[11] For ionizable compounds like 4-(Difluoromethoxy)nicotinic acid, the distribution coefficient (LogD) is more physiologically relevant. LogD is the ratio of the sum of all forms of the compound (ionized and un-ionized) in the organic phase to the sum of all forms in the aqueous phase at a specific pH, typically physiological pH 7.4.[9][11]

  • Causality and Insight: Lipophilicity profoundly impacts ADME properties.[9][10] Optimal lipophilicity is a balancing act; a drug must be lipophilic enough to cross cell membranes but hydrophilic enough to be soluble in aqueous environments like blood plasma and the GI tract.[12][13] According to Lipinski's Rule of 5, a guideline for drug-likeness, an orally active compound should ideally have a LogP value of less than 5.[9][11] The introduction of fluorine atoms in the difluoromethoxy group significantly increases the lipophilicity of that moiety compared to a simple methoxy or hydroxyl group. Therefore, 4-(Difluoromethoxy)nicotinic acid is expected to have a higher LogP than nicotinic acid (LogP ≈ 0.36).[14] This increased lipophilicity could enhance membrane permeability, but if too high, it may lead to poor aqueous solubility and increased metabolic clearance.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For oral drug administration, a compound must first dissolve in the fluids of the GI tract before it can be absorbed.[15][16] Poor aqueous solubility is a major cause of low and variable bioavailability, often leading to therapeutic failure.[13][16][17]

  • Causality and Insight: The solubility of an ionizable compound is highly dependent on pH. For an acidic compound like 4-(Difluoromethoxy)nicotinic acid, solubility will be lowest at a pH below its pKa (where it is predominantly in the neutral, less soluble form) and will increase as the pH rises above the pKa (due to the formation of the more soluble carboxylate salt).[18] The Biopharmaceutics Classification System (BCS) uses solubility and permeability to classify drugs and predict their in vivo behavior.[15][16] A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[19] The increased lipophilicity from the -OCF₂H group may decrease the intrinsic solubility of the neutral form of 4-(Difluoromethoxy)nicotinic acid compared to its parent compound.

Quantitative Data Summary

While specific experimental data for 4-(Difluoromethoxy)nicotinic acid is not widely published, we can summarize the known values for the parent compound and provide expert-guided predictions for the target molecule.

Physicochemical PropertyNicotinic Acid (Parent Compound)4-(Difluoromethoxy)nicotinic Acid (Predicted)Rationale for Prediction
Molecular Formula C₆H₅NO₂C₇H₅F₂NO₃Structural modification.
Molecular Weight 123.11 g/mol [20]189.12 g/mol Structural modification.
pKa ~4.85[6][7]< 4.85The -OCF₂H group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid.
Calculated LogP (cLogP) ~0.36[14]> 0.36Fluorine substitution significantly increases lipophilicity compared to hydrogen.
Aqueous Solubility 18 g/L[7]Likely lower than Nicotinic AcidIncreased lipophilicity and potentially stronger crystal lattice energy can decrease intrinsic solubility.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, experimental determination is paramount. The following protocols are standard, self-validating methods for characterizing the key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the inflection point where the acid is half-neutralized, at which point pH = pKa.[21][22]

Methodology:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.[21]

  • Sample Preparation: Prepare a ~1 mM solution of 4-(Difluoromethoxy)nicotinic acid in deionized water. If solubility is low, a small percentage of a co-solvent like methanol may be used, though this will yield an apparent pKa.

  • Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[21] This minimizes fluctuations in activity coefficients.

  • Titration: Place the solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[21]

Protocol 2: Determination of LogP by the Shake-Flask Method

This is the gold-standard method for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[23][24]

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[24]

  • Sample Preparation: Prepare a stock solution of 4-(Difluoromethoxy)nicotinic acid in the pre-saturated aqueous phase. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Shake the tube gently for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium. Avoid vigorous shaking which can cause emulsions.[24]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method

This equilibrium solubility method determines the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid 4-(Difluoromethoxy)nicotinic acid to a vial containing a specific volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4). The presence of undissolved solid at the end of the experiment is critical to ensure saturation has been reached.[18]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[25]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation due to temperature changes.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Visualization of Physicochemical Interdependence

The relationship between these core properties and their collective impact on oral drug absorption can be visualized as a logical workflow.

G cluster_properties Core Physicochemical Properties cluster_processes Physiological Barriers & Processes cluster_outcome Pharmacokinetic Outcome pKa Acidity (pKa) Solubility Aqueous Solubility pKa->Solubility Influences pH-dependence Permeability Membrane Permeability pKa->Permeability Determines ionization state LogP Lipophilicity (LogP/LogD) LogP->Solubility Inversely related (for neutral form) LogP->Permeability Directly influences Dissolution Dissolution in GI Fluid Solubility->Dissolution Governs rate & extent Absorption Oral Absorption Dissolution->Absorption Prerequisite for Permeability->Absorption Rate-limiting step for (BCS Class II/IV)

Caption: Interplay of pKa, LogP, and Solubility in governing oral drug absorption.

Conclusion

4-(Difluoromethoxy)nicotinic acid is a molecule whose drug-like potential is intrinsically linked to its physicochemical profile. The electron-withdrawing nature of the difluoromethoxy group is predicted to lower its pKa and increase its lipophilicity relative to nicotinic acid, changes that will have profound and potentially competing effects on its solubility and membrane permeability. A thorough experimental characterization of its pKa, LogD at physiological pH, and pH-dependent solubility is not merely a data-gathering exercise; it is an essential step in rationally designing future experiments, predicting in vivo behavior, and ultimately determining the therapeutic viability of this and related chemical entities. The protocols and principles outlined in this guide provide a robust framework for researchers to generate the high-quality data necessary for informed decision-making in the drug development pipeline.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]

  • What is pKa and how is it used in drug development?. (2023, December 13). Pion Inc. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. IntechOpen. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • How does drug solubility affect drug delivery?. (2024, January 1). Patsnap Synapse. [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]

  • Kujawski, J., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science. [Link]

  • Shake Flask logK. (2017, March 6). Lokey Lab Protocols. [Link]

  • LogP vs LogD - What is the Difference?. (2024, July 11). ACD/Labs. [Link]

  • Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • LogP / LogD shake-flask method. protocols.io. [Link]

  • pH measurement and determination of pKa value. (2023, May 7). Chemistry LibreTexts. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]

  • MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Nicotinic Acid. Merck Index. [Link]

  • 4-Fluoro-6-methoxy-nicotinic acid. Anichem. [Link]

  • Nicotinic Acid Chemical Properties. EPA. [Link]

  • Nicotinic Acid. PubChem. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • Showing Compound Nicotinic acid (FDB001014). FooDB. [Link]

  • GSRS. gsrs.ncats.nih.gov. [Link]

  • NICOTINIC ACID. Loba Chemie. [Link]

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. scielo.br. [Link]

  • 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties. EPA. [Link]

Sources

Exploratory

Chemical structure and CAS number for 4-(Difluoromethoxy)nicotinic acid

Technical Monograph: 4-(Difluoromethoxy)nicotinic Acid Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Chemical Identity & Structural A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Difluoromethoxy)nicotinic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Chemical Identity & Structural Analysis

4-(Difluoromethoxy)nicotinic acid is a specialized fluorinated pyridine derivative utilized primarily as a scaffold in the development of kinase inhibitors and metabolic modulators.[1] Its structural significance lies in the difluoromethoxy (


)  moiety, which acts as a lipophilic hydrogen bond donor, distinguishing it from the metabolically labile methoxy group (

) and the non-donating trifluoromethoxy group (

).[1][2]
Core Identifiers
ParameterDetail
Chemical Name 4-(Difluoromethoxy)pyridine-3-carboxylic acid
CAS Number 1774897-08-3
Molecular Formula

Molecular Weight 189.12 g/mol
SMILES OC(=O)c1c(OCH(F)F)ccnc1
InChI Key (Predicted) CEXGVODHXUFPML-UHFFFAOYSA-N (Isomer dependent)
Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]
  • Acidity (pKa): The carboxylic acid typically exhibits a pKa

    
     3.5–4.[1]0. The electron-withdrawing effect of the 4-difluoromethoxy group lowers the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid, reducing basicity.[1]
    
  • Lipophilicity (LogP):

    
     1.2 (Predicted).[1] The 
    
    
    
    group increases lipophilicity relative to a hydroxyl or methoxy group, enhancing membrane permeability while maintaining water solubility suitable for formulation.[1]
  • H-Bonding: The terminal proton on the

    
     group is sufficiently acidic to act as a weak hydrogen bond donor (HBD), a critical feature for binding affinity in protein pockets.[1]
    

The Fluorine Effect: Medicinal Chemistry Context

The strategic value of 4-(Difluoromethoxy)nicotinic acid lies in its ability to solve the "Lipophilicity-Metabolic Stability" paradox.[1]

  • Bioisosterism: It serves as a bioisostere for a methoxy group.[1] While a methoxy group is prone to rapid O-demethylation by Cytochrome P450 enzymes, the

    
     group blocks this metabolic soft spot due to the strength of the C-F bond and the steric shielding of the oxygen.[1]
    
  • Conformational Locking: The "Orthogonal Fluorine Effect" often locks the conformation of the ether linkage relative to the pyridine ring, reducing entropic penalty upon binding to a target receptor.[1]

  • Lipophilic H-Bond Donor: Unlike the

    
     group (which is purely lipophilic), the 
    
    
    
    group can interact with backbone carbonyls in target proteins, potentially improving potency.[1]

Synthetic Pathways & Regioselectivity Challenges

Synthesizing 4-(Difluoromethoxy)nicotinic acid is technically demanding due to the Pyridone-Hydroxypyridine Tautomerism of the starting material, 4-hydroxynicotinic acid.[1]

The Challenge: N- vs. O-Alkylation

4-Hydroxynicotinic acid exists predominantly as the 4-pyridone tautomer.[1] Direct alkylation often favors the nitrogen (N-alkylation) over the oxygen (O-alkylation), leading to the unwanted N-difluoromethyl pyridone byproduct.[1]

Optimized Protocol: The Ester-Intermediate Route

To ensure high fidelity O-alkylation, the carboxylic acid is first protected, and the reaction conditions are tuned to favor the O-isomer.[1]

Step 1: Esterification Convert 4-hydroxynicotinic acid to Methyl 4-hydroxynicotinate using


.[1]

Step 2: O-Difluoromethylation (Critical Step)

  • Reagents: Sodium chlorodifluoroacetate (

    
    ) or Chlorodifluoromethane (
    
    
    
    ) gas.[1]
  • Solvent: DMF or Acetonitrile.[1]

  • Base:

    
     or 
    
    
    
    (Cesium promotes O-alkylation via the "Ceisum Effect").[1]
  • Mechanism: Generation of difluorocarbene (

    
    ) in situ, which inserts into the O-H bond.[1]
    

Step 3: Hydrolysis Saponification of the ester using


 in 

to yield the final acid.[1]
Visual Workflow (Graphviz)

SynthesisWorkflow Start 4-Hydroxynicotinic Acid (Pyridone Tautomer) Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Inter1 Methyl 4-hydroxynicotinate Step1->Inter1 Step2 Step 2: Difluoromethylation (ClCF2CO2Na, Cs2CO3, DMF, 100°C) Inter1->Step2 Decision Regioselectivity Control Step2->Decision In situ :CF2 generation SideProduct N-Difluoromethyl Pyridone (Unwanted) Decision->SideProduct Kinetic Trap (N-alk) Inter2 Methyl 4-(difluoromethoxy)nicotinate (Target Intermediate) Decision->Inter2 Thermodynamic/Cs+ Effect (O-alk) Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4-(Difluoromethoxy)nicotinic Acid (CAS: 1774897-08-3) Step3->Final

Caption: Synthetic workflow highlighting the critical regioselectivity divergence between N- and O-alkylation during the difluoromethylation step.

Quality Control & Characterization

Trustworthy protocols require rigorous validation.[1] The following analytical signatures confirm the successful synthesis of the target compound.

NMR Spectroscopy
  • 
     NMR (DMSO-
    
    
    
    ):
    • The Diagnostic Signal: A triplet (or doublet of doublets) centered around

      
       7.2–7.6 ppm with a large coupling constant (
      
      
      
      ).[1] This signal confirms the presence of the
      
      
      proton.[1]
    • Aromatic Region: Three protons corresponding to the pyridine ring.[1] The proton at C5 (adjacent to the ether) will show an upfield shift compared to the C2 and C6 protons.[1]

  • 
     NMR: 
    
    • A doublet appearing around

      
       -80 to -90 ppm.[1] The splitting confirms the coupling to the single geminal proton.[1]
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.[1]

  • Target Mass:

    • Positive Mode (

      
      ): 
      
      
      
      .[1]
    • Negative Mode (

      
      ): 
      
      
      
      (Preferred due to the carboxylic acid).[1]

Handling & Safety (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The difluoromethoxy group is generally stable, but the carboxylic acid moiety can be hygroscopic.[1]

  • Reactivity: Avoid strong oxidizing agents and strong bases which might initiate decarboxylation at high temperatures.[1]

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] [Link][1]

  • Fier, P. S., & Hartwig, J. F. (2013).[1] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.[1] (Context on Pyridine Fluorination). [Link]

  • PubChem. (n.d.).[1] Compound Summary for Nicotinic Acid Derivatives. National Library of Medicine.[1] [Link]

Sources

Foundational

Strategic Deployment of 4-(Difluoromethoxy)nicotinic Acid in Medicinal Chemistry

Executive Summary In the optimization of small molecule therapeutics, the 4-(difluoromethoxy)nicotinic acid scaffold (CAS: 1774897-08-3) represents a high-value intermediate that bridges the gap between lipophilicity mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the 4-(difluoromethoxy)nicotinic acid scaffold (CAS: 1774897-08-3) represents a high-value intermediate that bridges the gap between lipophilicity modulation and metabolic stability. Unlike its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogs, the difluoromethoxy (-OCHF₂) group functions as a lipophilic hydrogen bond donor , a rare physicochemical property that allows for unique interactions within a binding pocket while simultaneously blocking oxidative metabolism.

This guide details the strategic rationale, synthetic access, and application of this moiety in drug discovery, specifically focusing on kinase and phosphodiesterase (PDE) inhibitor design.

Part 1: Physicochemical Rationale & Bioisosterism[1][2][3]

The "Lipophilic Hydrogen Bond Donor" Concept

The primary utility of incorporating 4-(difluoromethoxy)nicotinic acid into a drug scaffold lies in the unique electronic properties of the terminal proton on the -OCHF₂ group.

  • Acidity & H-Bonding: The electronegativity of the two fluorine atoms polarizes the C-H bond, rendering the proton sufficiently acidic to act as a weak hydrogen bond donor (HBD). This contrasts with the -OCH₃ group (no HBD capability) and -OCF₃ (no proton).

  • Lipophilicity Modulation: While -OH groups are potent HBDs, they significantly lower logP, potentially hindering membrane permeability. The -OCHF₂ group maintains lipophilicity (similar to -SMe or -Br) while retaining HBD capacity.

Comparative Metrics

The following table contrasts the 4-substituted nicotinic acid derivatives to highlight the strategic advantage of the difluoromethoxy analog.

Substituent (R)Hammett Constant (

)
H-Bond Donor?Metabolic LiabilityLogP Contribution (Approx)
-OCH₃ -0.27NoHigh (O-demethylation)-0.02
-OCF₃ +0.35NoLow (Stable)+1.04
-OCHF₂ +0.18Yes (Weak) Low (Blocked) +0.65
-Cl +0.23NoLow+0.71

Table 1: Physicochemical comparison of 4-position substituents on the pyridine ring.

Impact on Pyridine Nitrogen Basicity

The electron-withdrawing nature of the -OCHF₂ group (inductive effect) reduces the pKa of the pyridine nitrogen compared to the -OCH₃ analog. In kinase inhibitor design, this modulation is critical for tuning the hydrogen bond acceptance capability of the pyridine nitrogen in the hinge region of the ATP binding pocket.

Part 2: Synthetic Access & Process Chemistry

Synthesis of 4-(difluoromethoxy)nicotinic acid is non-trivial due to the tautomeric equilibrium of the starting material (4-hydroxynicotinic acid/pyridone) and the need to control N- vs. O-alkylation.

Retrosynthetic Strategy

The most robust route avoids direct difluoromethylation of the acid. Instead, it utilizes the ester intermediate to lock the carboxylate, followed by difluoromethylation using a difluorocarbene source.

SynthesisWorkflow SM 4-Hydroxynicotinic Acid Inter1 Methyl 4-hydroxynicotinate SM->Inter1 SOCl2, MeOH Reflux Inter2 Methyl 4-(difluoromethoxy)nicotinate Inter1->Inter2 SCDA, K2CO3 DMF, 100°C (O-Alkylation) Reagent ClCF2CO2Na (SCDA) Reagent->Inter2 :CF2 Source Product 4-(Difluoromethoxy)nicotinic acid Inter2->Product LiOH, THF/H2O Hydrolysis

Figure 1: Validated synthetic workflow for CAS 1774897-08-3. The key step involves the in situ generation of difluorocarbene.

Part 3: Medicinal Chemistry Applications[1][2][3]

Case Study: PDE4 Inhibition (Roflumilast Analogs)

Roflumilast is a PDE4 inhibitor containing a difluoromethoxy group on a catechol scaffold. Replacing the catechol with a pyridine ring (using 4-(difluoromethoxy)nicotinic acid as a building block) offers two advantages:

  • Solubility: The pyridine nitrogen improves aqueous solubility via protonation at physiological pH.

  • Selectivity: The pyridine ring alters the electrostatic potential surface, potentially reducing off-target affinity for PDE isoenzymes.

Decision Tree: When to Deploy this Scaffold

Use the following logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

SARDecision Start Lead Compound Optimization Q1 Is the 4-position substituent metabolically labile (e.g., -OMe)? Start->Q1 Q2 Does the pocket require a Hydrogen Bond Donor? Q1->Q2 Yes Q3 Is Lipophilicity (LogP) a concern? Q1->Q3 No Action1 Use -OCHF2 (Bioisostere + HBD) Q2->Action1 Yes Action2 Use -OCF3 (Pure Lipophilicity) Q2->Action2 No Q3->Action2 Increase LogP Action3 Use -Cl or -CH3 Q3->Action3 Neutral LogP

Figure 2: SAR Decision Tree for selecting the difluoromethoxy-pyridine scaffold.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(difluoromethoxy)nicotinate

Objective: Introduction of the difluoromethoxy group via difluorocarbene insertion. Safety Warning: This reaction generates difluorocarbene. Perform in a well-ventilated fume hood.

Materials:

  • Methyl 4-hydroxynicotinate (1.0 eq)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 4-hydroxynicotinate (10 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (15 mmol) and stir at room temperature for 15 minutes to deprotonate the phenol/pyridone.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol).

  • Reaction: Heat the mixture to 100°C . Note: SCDA decomposes at this temperature to release :CF₂. Vigorous gas evolution may occur.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically requires 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic triplet of the -OCHF₂ proton at approximately δ 6.6 ppm (J ≈ 72 Hz).

  • 19F NMR: Verify a doublet at approximately -82 ppm.

Protocol 2: Hydrolysis to 4-(Difluoromethoxy)nicotinic Acid
  • Dissolve the ester from Protocol 1 in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at ambient temperature for 2 hours.

  • Acidify carefully with 1N HCl to pH 3–4 to precipitate the product.

  • Filter and dry under vacuum.

References

  • Zafrani, Y., et al. (2017).[1][2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[3]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • BLD Pharm. (n.d.). "Product Datasheet: 4-(Difluoromethoxy)nicotinic acid (CAS 1774897-08-3)." BLD Pharm Catalog. Link

Sources

Exploratory

Physicochemical Profiling: pKa Values of 4-(Difluoromethoxy)nicotinic Acid in Aqueous Solution

The following technical guide details the physicochemical characterization of 4-(Difluoromethoxy)nicotinic acid, focusing on its acid dissociation constants (pKa). Executive Summary & Compound Significance 4-(Difluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-(Difluoromethoxy)nicotinic acid, focusing on its acid dissociation constants (pKa).

Executive Summary & Compound Significance

4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3) is a specialized pyridine-3-carboxylic acid derivative.[1] It serves as a critical fragment in medicinal chemistry, particularly in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators where the difluoromethoxy group modulates lipophilicity (


) and metabolic stability.[1]

Understanding the ionization state of this molecule is prerequisite for optimizing:

  • Salt Selection: Determining whether to form a hydrochloride (at the pyridine nitrogen) or a sodium/potassium salt (at the carboxylic acid).[1]

  • ADME Properties: Predicting permeability across the gastrointestinal tract, which depends on the concentration of the neutral species.

  • Aqueous Solubility: Defining the pH-solubility profile to prevent precipitation during formulation.[1]

This guide provides predicted pKa values based on quantitative structure-property relationships (QSPR) and details the experimental protocols required to validate these values, as specific experimental data is not currently available in public chemical repositories.

Theoretical Framework & Predicted Values

Structural Analysis

The molecule contains two ionizable centers:

  • The Carboxylic Acid (-COOH) at C3: An acidic center.[1]

  • The Pyridine Nitrogen: A basic center.[1]

The 4-(difluoromethoxy) substituent exerts a unique electronic influence:

  • Inductive Effect (-I): The fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect through the

    
    -bond framework.[1]
    
  • Resonance Effect (+R): The oxygen atom attached to the ring can donate electron density via

    
    -overlap.[1] However, the electron-withdrawing nature of the 
    
    
    
    group significantly dampens this donation compared to a standard methoxy (
    
    
    ) group.[1]
Predicted pKa Values

Based on Hammett equation principles and comparative analysis with nicotinic acid, the predicted ionization constants are:

Ionization CenterSpecies TransitionNicotinic Acid (Ref)4-(Difluoromethoxy) Analog (Predicted)Electronic Rationale
pKa₁ (Acidic)

2.071.6 – 1.9 The -I effect of the

group (meta to COOH) stabilizes the carboxylate anion, increasing acidity.[1]
pKa₂ (Basic)

4.853.8 – 4.3 The -I effect dominates the weak +R effect at the para position relative to Nitrogen, reducing electron density on the N, making it less basic.

Note: "HL" represents the neutral/zwitterionic species.[1] The molecule is expected to exist primarily as a zwitterion in the pH range between pKa₁ and pKa₂.

Dissociation Equilibrium Diagram

The following diagram illustrates the stepwise dissociation of the protonated species.

Dissociation Cation Cationic Form (H2L+) (Protonated N, Protonated COOH) Soluble at pH < 1.5 Zwitterion Neutral/Zwitterionic Form (HL) (Protonated N, Deprotonated COO-) Low Solubility Region Cation->Zwitterion pKa1 ≈ 1.8 (-H+ from COOH) Zwitterion->Cation Anion Anionic Form (L-) (Neutral N, Deprotonated COO-) Soluble at pH > 5.0 Zwitterion->Anion pKa2 ≈ 4.1 (-H+ from Pyridinium) Anion->Zwitterion

Figure 1: Predicted protonation states of 4-(Difluoromethoxy)nicotinic acid across the pH scale.

Experimental Determination Protocols

Since theoretical predictions carry an error margin of


 log units, experimental determination is required for IND-enabling studies.[1] Due to the fluorinated group, aqueous solubility may be limited, necessitating specific methodologies.[1]
Method A: Potentiometric Titration (The "Gold Standard")

Use this method if the compound has aqueous solubility


.[1]

Reagents:

  • 0.1 M Carbonate-free NaOH (Titrant).[1]

  • 0.1 M HCl (For initial acidification).[1]

  • 0.15 M KCl (Ionic strength adjustor).[1]

  • Degassed HPLC-grade water.[1]

Protocol:

  • Calibration: Calibrate the pH electrode (glass/Ag/AgCl) using IUPAC standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Sample Prep: Dissolve

    
     moles of substance in 20 mL of 0.15 M KCl.
    
    • Note: If the compound is the free acid, it may not dissolve initially.[1] Add 1 equivalent of HCl to ensure full protonation (starting as the cation).[1]

  • Titration: Titrate with 0.1 M NaOH using a micro-burette (e.g., Mettler Toledo T5 or Sirius T3). Add titrant in increments of 2-5 µL.

  • Data Collection: Record pH after stabilization (< 0.1 mV/sec drift) for each point.

  • Analysis: Plot pH vs. Volume of NaOH. Use Bjerrum’s formation function (

    
    ) or non-linear least squares regression (Hyperquad) to solve for pKa values.[1]
    
Method B: Yasuda-Shedlovsky Extrapolation (For Low Solubility)

If the compound precipitates during aqueous titration, use a mixed-solvent approach.[1]

Protocol:

  • Prepare three solvent mixtures: 30%, 40%, and 50% Methanol/Water (v/v).[1]

  • Perform potentiometric titration in each solvent mixture.[1]

  • Determine the apparent pKa (

    
    ) in each mixture.[1]
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant).[1]
  • The y-intercept represents the aqueous pKa.[1]

Experimental Workflow Diagram

Workflow Start Start: 4-(Difluoromethoxy)nicotinic acid SolubilityCheck Check Aqueous Solubility (at pH 2.0) Start->SolubilityCheck HighSol Soluble (>1 mM) SolubilityCheck->HighSol LowSol Insoluble (<1 mM) SolubilityCheck->LowSol MethodA Method A: Aqueous Potentiometric Titration (0.15 M KCl, 25°C) HighSol->MethodA MethodB Method B: Cosolvent Titration (MeOH/Water: 30%, 40%, 50%) LowSol->MethodB Analysis Data Analysis (Hyperquad / Bjerrum Plot) MethodA->Analysis Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Co-solvent MethodB->Extrapolate Result Final pKa Values Analysis->Result Extrapolate->Analysis

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Technical Implications for Drug Development[1][2]

Formulation Strategy
  • pH < 1.5: The compound is cationic.[1] It can form stable salts with counter-ions like Chloride (

    
    ) or Mesylate.[1]
    
  • pH 1.8 – 4.0: The compound is near its isoelectric point (zwitterionic/neutral).[1] Risk of precipitation is highest here. Avoid formulating oral liquids in this range without surfactants.[1]

  • pH > 5.0: The compound is anionic.[1] It can form salts with Sodium (

    
    ) or Potassium (
    
    
    
    ).[1] This is the preferred state for immediate-release oral formulations due to higher solubility.[1]
Chromatographic Retention (HPLC)

In Reverse Phase HPLC (C18 column):

  • At pH 3.0 (Formic acid buffer), the molecule is largely neutral/zwitterionic and will have maximum retention (highest

    
    ).[1]
    
  • At pH 7.0 (Ammonium bicarbonate), the molecule is anionic and will elute near the solvent front (low retention) unless an ion-pairing agent is used.[1]

References

  • PubChem. Nicotinic Acid (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa determination methodologies).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] (Source for substituent constants of -OCHF2).

  • Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.[1] (Methodology for potentiometric titration).

Sources

Foundational

Hydrogen bond donor and acceptor properties of 4-(Difluoromethoxy)nicotinic acid

This technical guide details the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) properties of 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3). It focuses on the unique "lipophilic hydrogen bond donor" c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) properties of 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3). It focuses on the unique "lipophilic hydrogen bond donor" character of the difluoromethoxy group and its interplay with the nicotinic acid core.

Executive Summary

4-(Difluoromethoxy)nicotinic acid represents a strategic scaffold in medicinal chemistry, combining the classical amphoteric nature of nicotinic acid with the bioisosteric properties of the difluoromethoxy (-OCHF


) group. Unlike a standard methoxy group, the -OCHF

moiety acts as a weak, lipophilic hydrogen bond donor due to the polarization of the C-H bond by the geminal fluorine atoms.[1] This guide analyzes the molecule's H-bond inventory, electronic modulation of the pyridine core, and provides protocols for experimentally validating these interactions.

Part 1: Structural Anatomy & H-Bond Inventory

The molecule consists of a pyridine ring substituted at the C3 position with a carboxylic acid and at the C4 position (para to the nitrogen) with a difluoromethoxy group. The spatial proximity of these groups (ortho-relationship) dictates the conformational landscape.

The H-Bond Donor/Acceptor Map
Functional GroupRoleStrengthMechanism & Notes
Carboxylic Acid (-COOH) Donor StrongClassical O-H donor. Primary site for dimerization or solvation.
Carboxylic Acid (C=O) Acceptor StrongClassical carbonyl acceptor.
Pyridine Nitrogen (N1) Acceptor ModerateBasicity is modulated by the 4-OCHF

group. Less basic than unsubstituted pyridine due to the inductive withdrawal of the -OCHF

.
Difluoromethoxy Oxygen (-O-) Acceptor WeakThe lone pairs are delocalized into the ring and inductively withdrawn by the adjacent CF

, significantly reducing HBA capability compared to a methoxy group.
Difluoromethoxy Proton (-CF

H)
Donor Weak/Atypical Critical Feature: The electronegativity of the two fluorine atoms and the oxygen polarizes the C-H bond, making it acidic enough to act as a weak H-bond donor (C-H···O/N).
Fluorine Atoms (-F) Acceptor Very WeakGenerally considered poor acceptors in medicinal chemistry, though they can participate in weak electrostatic contacts.
The "Lipophilic Hydrogen Bond Donor" Concept

The -OCHF


 group is distinct from -OCH

(pure acceptor) and -OCF

(non-donor). The C-H bond in -OCHF

has a measured hydrogen bond acidity (

) of approximately 0.14, comparable to weak aromatic donors. This allows the molecule to maintain specific binding interactions (e.g., with backbone carbonyls in a protein pocket) while simultaneously increasing lipophilicity (

), a rare duality in drug design.

Part 2: Electronic Effects & Intramolecular Dynamics

Modulation of the Pyridine Core

The 4-position is para to the pyridine nitrogen. The -OCHF


 group exerts two opposing effects:
  • Resonance (+R): Oxygen lone pair donation into the ring (stabilizing the conjugate acid of N).

  • Induction (-I): Strong electron withdrawal by the CF

    
     moiety.
    

Net Effect: The inductive effect of the CF


 dominates over the resonance effect compared to a methoxy group. Consequently, the pyridine nitrogen is less basic  (

) than nicotinic acid. This reduction in basicity often improves membrane permeability by ensuring a larger fraction of the molecule exists as the neutral species at physiological pH (7.4).
Intramolecular Competition (The Ortho Effect)

The C3-COOH and C4-OCHF


 are adjacent (ortho). This proximity creates a competition between intermolecular solvation and intramolecular "locking."
  • Scenario A (Open): The -COOH rotates freely to solvate.

  • Scenario B (Locked): A weak intramolecular hydrogen bond forms between the acidic -CF

    
    H  and the carbonyl oxygen of the -C OOH. This "pseudo-ring" formation planarizes the molecule and masks polarity, potentially boosting passive permeability.
    

Part 3: Experimental Profiling Protocols

To validate the H-bond properties and pKa shifts, the following self-validating protocols are recommended.

Protocol 3.1: 1H NMR Titration for H-Bond Acidity

Objective: Quantify the H-bond donor strength of the -CF


H proton.[2]

Methodology:

  • Preparation: Dissolve the compound (10 mM) in CDCl

    
     (non-polar, non-acceptor solvent).
    
  • Titration: Titrate with a strong H-bond acceptor, such as DMSO-d

    
     or Phosphine Oxide.
    
  • Measurement: Monitor the chemical shift (

    
    ) of the -CF
    
    
    
    H triplet (typically around 6.5–7.5 ppm).
  • Analysis: A significant downfield shift (

    
     ppm) upon adding the acceptor confirms the H-bond donor capability.
    
  • Control: Perform the same titration with the non-fluorinated analog (4-methoxynicotinic acid) to demonstrate the lack of shift for the -OCH

    
     protons.
    
Protocol 3.2: Potentiometric pKa Determination

Objective: Determine the precise ionization constants of the Pyridine N and Carboxylic Acid.

Workflow:

  • System: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (to mimic physiological ionic strength).

  • Procedure:

    • Perform a "Check-M" calibration to ensure electrode linearity.

    • Titrate from pH 2.0 to pH 12.0 using CO

      
      -free KOH.
      
    • Perform a reverse titration (pH 12 to 2) with HCl to check for hysteresis (precipitation).

  • Data Fitting: Fit the curve to a diprotic model.

    • 
       (Pyridine N): Expected range 3.0 – 4.0.
      
    • 
       (Carboxylic Acid): Expected range 4.5 – 5.0.
      

Part 4: Visualization of Pathways & Workflow

The following diagrams illustrate the intramolecular interactions and the experimental validation workflow.

Molecular Interaction Map

This diagram visualizes the competing H-bond pathways: the intermolecular dimerization (standard) vs. the unique intramolecular lock provided by the difluoromethoxy group.

MolecularInteractions cluster_donors H-Bond Donors cluster_acceptors H-Bond Acceptors Molecule 4-(Difluoromethoxy) nicotinic acid COOH_H Carboxyl -OH (Strong) Molecule->COOH_H CHF2_H Difluoromethyl -CH (Weak/Lipophilic) Molecule->CHF2_H Py_N Pyridine N (Moderate) Molecule->Py_N COOH_O Carboxyl =O (Strong) Molecule->COOH_O Ether_O Ether -O- (Weakened by F) Molecule->Ether_O COOH_H->Py_N Intermolecular Salt Bridge CHF2_H->COOH_O Intramolecular Lock (Conformational Restriction)

Caption: Mapping the H-bond donor/acceptor landscape. Note the unique intramolecular "lock" potential between the weak CHF2 donor and the carboxyl acceptor.

H-Bond Acidity Validation Workflow

A step-by-step logic flow for the NMR titration protocol described in Section 3.1.

NMR_Workflow Start Dissolve Compound in CDCl3 (10mM) Step1 Record 1H NMR (Baseline Shift) Start->Step1 Step2 Titrate with DMSO-d6 (Strong Acceptor) Step1->Step2 Step3 Monitor -CHF2 Triplet Chemical Shift (δ) Step2->Step3 Decision Δδ > 0.5 ppm? Step3->Decision Result_Pos CONFIRMED: Lipophilic H-Bond Donor Decision->Result_Pos Yes Result_Neg NEGATIVE: Steric/Electronic Shielding Decision->Result_Neg No

Caption: Decision tree for validating the hydrogen bond donor capability of the difluoromethoxy group using NMR solvatochromism.

Part 5: Implications for Drug Design[1][3][4]

Bioisosteric Replacement Strategy

Researchers should utilize 4-(difluoromethoxy)nicotinic acid as a replacement for:

  • 4-Methoxynicotinic acid: To improve metabolic stability (block O-dealkylation) and introduce a novel H-bond donor.

  • 4-Hydroxynicotinic acid: To improve lipophilicity (

    
    ) and permeability while retaining a (weaker) H-bond donor motif.
    
Summary of Physicochemical Advantages
PropertyEffect of -OCHF

(vs -OCH

)
Benefit
H-Bonding Adds weak Donor capabilityNew binding interactions in protein pockets.
Lipophilicity Increases LogP/LogDEnhanced passive membrane permeability.
Acidity (pKa) Lowers Pyridine N pKaReduces cationic fraction at pH 7.4; improves absorption.
Metabolism Blocks CYP450 oxidationExtends half-life (

).

References

  • BenchChem. (2025).[3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][3] Retrieved from

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[4]

  • Erickson, J. A., et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry, 17, 123-132.

  • PubChem. (2025). Compound Summary: 4-(Difluoromethoxy)nicotinic acid (CID 118812379).[5] National Library of Medicine.

  • Gershonov, E., et al. (2017).[2] "Hydrogen Bonds Involving CF2H." ChemistryViews.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Esterification of 4-(Difluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Significance of 4-(Difluoromethoxy)nicotinic Acid Esters 4-(Difluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of 4-(Difluoromethoxy)nicotinic Acid Esters

4-(Difluoromethoxy)nicotinic acid and its ester derivatives are emerging as crucial building blocks in medicinal chemistry and drug development. The incorporation of the difluoromethoxy group (-OCF₂H) into pharmacologically active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This often translates to improved pharmacokinetic profiles and therapeutic efficacy. The ester functional group, in turn, can be a key site for prodrug strategies, enabling controlled release of the active carboxylic acid, or can be an essential pharmacophore for target engagement.

This document provides a comprehensive guide to the esterification of 4-(Difluoromethoxy)nicotinic acid, offering detailed protocols for several robust and widely applicable methods. The selection of a particular method will depend on the specific alcohol to be used, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. We will delve into the mechanistic underpinnings of each protocol, providing the rationale for reagent choices and reaction parameters to empower researchers to adapt and troubleshoot these procedures effectively.

Mechanistic Considerations in Esterification

The esterification of a carboxylic acid involves the substitution of the hydroxyl group of the acid with an alkoxy group from an alcohol. Due to the relatively low reactivity of carboxylic acids towards direct nucleophilic attack by alcohols, a catalyst or activating agent is typically required. The primary challenge in the esterification of nicotinic acid derivatives lies in the presence of the basic pyridine nitrogen, which can be protonated under acidic conditions or can interfere with certain coupling agents.

Herein, we will focus on three highly effective and complementary esterification strategies:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium process, ideal for simple, unhindered primary and secondary alcohols.[1][2]

  • Steglich Esterification: A mild and versatile method employing a carbodiimide coupling agent and a nucleophilic catalyst, particularly suitable for sterically hindered or acid-sensitive substrates.[3][4][5]

  • Mitsunobu Reaction: A redox-based coupling that allows for the esterification of primary and secondary alcohols under neutral conditions, often with inversion of stereochemistry at the alcohol center.[6][7][8][9][10]

PART 1: Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is predicated on the acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol, which also serves as the solvent. The equilibrium is driven towards the product by the removal of water or by using a large excess of the alcohol.[1][11]

Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 4-(Difluoromethoxy)nicotinic acid Mix Combine and Stir A->Mix B Alcohol (large excess) B->Mix C Acid Catalyst (e.g., H₂SO₄) C->Mix Reflux Heat to Reflux Mix->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Quench Cool and Quench (e.g., NaHCO₃ soln.) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Column Chromatography/Distillation) Dry->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Steps:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(Difluoromethoxy)nicotinic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 10-20 eq), which will also function as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.[12]

  • Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • If the alcohol is immiscible with water, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the alcohol is water-miscible, remove it under reduced pressure before partitioning between water and an organic solvent.[13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[12]

  • Purify the crude product by column chromatography on silica gel or by distillation if the ester is volatile.[14]

Table 1: Reagents for Fischer-Speier Esterification

ReagentMolar Eq.Purpose
4-(Difluoromethoxy)nicotinic acid1.0Starting material
Alcohol10-20Reactant and solvent
Concentrated Sulfuric Acid0.1-0.2Catalyst
Saturated NaHCO₃ solutionAs neededNeutralization
Organic Solvent (e.g., Ethyl Acetate)As neededExtraction
Anhydrous Na₂SO₄ or MgSO₄As neededDrying agent
Protocol 2: Steglich Esterification

This method is advantageous for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or high temperatures. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5]

Workflow for Steglich Esterification

Steglich_Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 4-(Difluoromethoxy)nicotinic acid Mix Combine and Stir at 0 °C A->Mix B Alcohol B->Mix C DCC or DIC C->Mix D DMAP (catalytic) D->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Warm Warm to Room Temperature Mix->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Filter Filter to Remove Urea Byproduct Monitor->Filter Reaction Complete Wash Wash Filtrate (e.g., dilute HCl, NaHCO₃) Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Column Chromatography) Dry->Purify Product Pure Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Detailed Steps:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Difluoromethoxy)nicotinic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the carbodiimide (DCC or DIC, 1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[15]

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) or diisopropylurea will form. Filter off the urea byproduct and wash the filter cake with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute aqueous HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Table 2: Reagents for Steglich Esterification

ReagentMolar Eq.Purpose
4-(Difluoromethoxy)nicotinic acid1.0Starting material
Alcohol1.0-1.5Reactant
DCC or DIC1.1-1.2Activating agent
DMAP0.05-0.1Catalyst
Anhydrous Solvent (e.g., DCM)As neededSolvent
Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the esterification of primary and secondary alcohols under mild, neutral conditions. It proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the alcohol's stereocenter.[7][9] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Workflow for Mitsunobu Reaction

Mitsunobu_Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 4-(Difluoromethoxy)nicotinic acid Mix Combine and Stir at 0 °C A->Mix B Alcohol B->Mix C PPh₃ C->Mix Solvent Anhydrous Solvent (e.g., THF) Solvent->Mix Add_DEAD Slowly Add DEAD or DIAD Mix->Add_DEAD Warm Warm to Room Temperature Add_DEAD->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Purify (Column Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Mitsunobu Reaction.

Detailed Steps:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(Difluoromethoxy)nicotinic acid (1.2-1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirring solution. A color change and/or the formation of a precipitate may be observed.[7]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.

Table 3: Reagents for Mitsunobu Reaction

ReagentMolar Eq.Purpose
4-(Difluoromethoxy)nicotinic acid1.2-1.5Reactant
Alcohol1.0Reactant
Triphenylphosphine (PPh₃)1.5Reagent
DEAD or DIAD1.5Reagent
Anhydrous Solvent (e.g., THF)As neededSolvent

PART 2: Troubleshooting and Key Considerations

  • Purity of Reagents: The use of anhydrous solvents and reagents is critical for the success of Steglich esterifications and Mitsunobu reactions to avoid unwanted side reactions with water.

  • Order of Addition: In the Mitsunobu reaction, the order of reagent addition can be important. If the standard procedure is unsuccessful, pre-forming the betaine by adding DEAD to triphenylphosphine before the addition of the alcohol and acid may yield better results.[7]

  • Byproduct Removal: In Steglich esterification, the urea byproduct can sometimes be difficult to filter if it is very fine. Allowing the reaction mixture to stand in the cold for a period can aid in precipitation. For Mitsunobu reactions, the separation of the product from triphenylphosphine oxide can be challenging. Careful column chromatography is often required.

  • Side Reactions: In Fischer esterification, high temperatures can sometimes lead to decomposition or side reactions involving the pyridine ring.[12] It is advisable to use the lowest effective reflux temperature.

  • Purification of Nicotinic Acid Derivatives: The basicity of the pyridine nitrogen can affect purification. When performing aqueous workups, it is important to control the pH to ensure the ester remains in the organic phase. Basic washes should be performed with care to avoid hydrolysis of the ester.[16]

Conclusion

The esterification of 4-(Difluoromethoxy)nicotinic acid is a key transformation in the synthesis of novel therapeutic agents. The choice of method—Fischer-Speier for simple alcohols, Steglich for sensitive substrates, or Mitsunobu for stereochemical control—provides a versatile toolkit for the synthetic chemist. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of 4-(Difluoromethoxy)nicotinate esters for their drug discovery programs.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. Available from: [Link]

  • Scribd. Steglich Esterification Guide. Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Chemistry Steps. Mitsunobu Reaction. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • O'Brien, J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. Available from: [Link]

  • Google Patents. US3057856A - Nicotinic acid esters and their preparation.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

  • Nguyen, T. T. T., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 36(4). Available from: [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. Available from: [Link]

  • Google Patents. US2861077A - Preparation of nicotinic acid esters.
  • Christensen, M. V. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(11), 929-933. Available from: [Link]

  • Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
  • Gavade, S. B., et al. (2014). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 6(5), 324-327. Available from: [Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]

  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

  • European Patent Office. EP3464241B1 - NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. Available from: [Link]

  • PubChem. Methyl 4-(difluoromethyl)nicotinate. Available from: [Link]

  • Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
  • NC State Repository. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. Available from: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 4-(Difluoromethoxy)nicotinic Acid as a Strategic Building Block for Next-Generation Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine-containing moieties has become a central theme in modern medicinal chemistry, offering a powerful approach...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties has become a central theme in modern medicinal chemistry, offering a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest due to its unique ability to modulate lipophilicity, enhance metabolic stability, and act as a lipophilic hydrogen bond donor. This technical guide provides a comprehensive overview of the application of 4-(Difluoromethoxy)nicotinic acid as a versatile building block in the design and synthesis of novel kinase inhibitors. We will delve into its synthesis, key physicochemical properties, and provide detailed protocols for its incorporation into potential kinase inhibitor scaffolds, alongside methodologies for evaluating their biological activity.

The Strategic Advantage of the Difluoromethoxy Group in Kinase Inhibitor Design

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The development of effective and selective kinase inhibitors often hinges on the subtle modulation of molecular properties to optimize target engagement, cell permeability, and metabolic stability. The difluoromethoxy group offers a unique set of properties that make it an attractive substituent for this purpose.[1][2]

Compared to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group provides a nuanced balance of lipophilicity and electronic effects. It is more lipophilic than a methoxy group but less so than a trifluoromethoxy group, allowing for finer control over the overall lipophilicity of a molecule, a critical parameter for oral bioavailability.[2]

A key feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor. This is a rare and valuable characteristic for a lipophilic group and enables it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially improving metabolic stability while maintaining crucial interactions with the target kinase.[2][3] The strong carbon-fluorine bonds within the difluoromethoxy group also contribute to its enhanced metabolic stability, often blocking common metabolic pathways such as O-demethylation that can deactivate drug candidates.[1]

Physicochemical Properties of 4-(Difluoromethoxy)nicotinic Acid

Understanding the fundamental properties of a building block is crucial for its effective application. The table below summarizes the key physicochemical properties of 4-(Difluoromethoxy)nicotinic acid.

PropertyValueSource
CAS Number 1774897-08-3[4]
Molecular Formula C₇H₅F₂NO₃[4]
Molecular Weight 189.12 g/mol [4]
Appearance White to off-white solid
SMILES O=C(O)C1=CN=CC=C1OC(F)F[4]

Synthetic Strategies and Protocols

The successful integration of 4-(Difluoromethoxy)nicotinic acid into a kinase inhibitor scaffold relies on robust and efficient synthetic methodologies. This section outlines a plausible synthetic route to the building block itself and provides a detailed protocol for its subsequent amide coupling to a representative amine-containing fragment.

Proposed Synthesis of 4-(Difluoromethoxy)nicotinic Acid

Workflow for the Proposed Synthesis of 4-(Difluoromethoxy)nicotinic Acid

G cluster_0 Step 1: Difluoromethylation start 4-Hydroxynicotinic Acid intermediate 4-(Difluoromethoxy)nicotinic Acid start->intermediate Difluorocarbene insertion reagent1 Sodium Chlorodifluoroacetate (ClCF₂COONa) reagent1->intermediate conditions1 DMF, Heat conditions1->intermediate

Caption: Proposed one-step synthesis of 4-(Difluoromethoxy)nicotinic acid.

Detailed Protocol:

This protocol is based on general procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate, a stable and readily available difluorocarbene precursor.[5]

  • Materials:

    • 4-Hydroxynicotinic acid

    • Sodium chlorodifluoroacetate (ClCF₂COONa)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • To a solution of 4-hydroxynicotinic acid (1.0 eq) in anhydrous DMF, add sodium chlorodifluoroacetate (2.0-3.0 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(Difluoromethoxy)nicotinic acid.

Protocol for Amide Coupling

The formation of an amide bond between 4-(Difluoromethoxy)nicotinic acid and an amine-containing scaffold is a crucial step in the synthesis of the final kinase inhibitor. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a highly efficient coupling system for this purpose.

Workflow for Amide Coupling

G cluster_1 Amide Bond Formation acid 4-(Difluoromethoxy)nicotinic Acid product Final Kinase Inhibitor acid->product amine Amine-containing Scaffold (R-NH₂) amine->product reagents HATU, DIPEA reagents->product solvent DMF, 0°C to RT solvent->product

Caption: General workflow for amide coupling.

Detailed Protocol:

  • Materials:

    • 4-(Difluoromethoxy)nicotinic acid (1.0 eq)

    • Amine-containing scaffold (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard workup and purification reagents.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(Difluoromethoxy)nicotinic acid (1.0 eq) and the amine-containing scaffold (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Case Study: Asciminib (ABL001) - An Allosteric BCR-ABL1 Inhibitor

While a direct example of a kinase inhibitor synthesized from 4-(difluoromethoxy)nicotinic acid is not prominently featured in publicly available literature, the structure of the approved drug Asciminib (Scemblix®) provides a compelling and highly relevant case study. Asciminib is an allosteric inhibitor of the BCR-ABL1 kinase, a key driver of chronic myeloid leukemia (CML).[6][7][8]

The chemical structure of Asciminib is N-(4-(chlorodifluoromethoxy)phenyl)-6-((3R)-3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide.[7] Although it contains a chlorodifluoromethoxy group and is attached to a phenyl ring that is then linked to the nicotinamide, the core structural motif of a substituted nicotinamide with a difluoromethoxy-containing group highlights the utility of this chemical space in kinase inhibitor design.

Structure of Asciminib

Caption: Chemical structure of Asciminib (ABL001).

Asciminib binds to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that inhibits its catalytic activity.[6][9] This allosteric mechanism of action is distinct from traditional ATP-competitive inhibitors and allows Asciminib to be effective against certain mutations that confer resistance to other tyrosine kinase inhibitors, such as the T315I mutation.[6]

The synthesis of Asciminib involves the coupling of a substituted nicotinic acid derivative with a 4-(chlorodifluoromethoxy)aniline fragment, underscoring the importance of amide bond formation in the assembly of such complex molecules.[6]

Protocol for In Vitro Kinase Inhibition Assay

To evaluate the biological activity of newly synthesized kinase inhibitors, a robust and reliable in vitro assay is essential. The ADP-Glo™ Kinase Assay from Promega is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][10]

Principle of the ADP-Glo™ Kinase Assay

G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Luminescence Detection kinase_reaction Kinase + Substrate + ATP → Phosphorylated Substrate + ADP add_adpglo Add ADP-Glo™ Reagent kinase_reaction->add_adpglo atp_depletion Remaining ATP is depleted add_adpglo->atp_depletion add_detection_reagent Add Kinase Detection Reagent adp_to_atp ADP is converted to ATP add_detection_reagent->adp_to_atp luminescence ATP + Luciferin/Luciferase → Light adp_to_atp->luminescence

Caption: Schematic overview of the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Materials:

    • Test compounds (kinase inhibitors)

    • Target kinase

    • Kinase-specific substrate

    • ATP

    • Kinase reaction buffer

    • ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101)

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

    • Kinase Reaction:

      • Add kinase, substrate, and test compound to the wells of a 384-well plate.

      • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

      • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • ATP Depletion:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Detection:

      • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ values for the test compounds can be determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR study based on a series of kinase inhibitors derived from 4-(difluoromethoxy)nicotinic acid is not yet available in the literature, some general principles can be inferred from related nicotinamide-based inhibitors.

  • The Nicotinamide Core: The pyridine ring of the nicotinamide scaffold often serves as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.

  • The Amide Linker: The orientation of the amide bond is crucial for positioning the substituent groups correctly within the active site.

  • Substituents on the Nicotinamide Ring: Modifications at other positions of the nicotinic acid ring can be used to improve selectivity and physicochemical properties. For example, in Asciminib, the 6-position is substituted with a hydroxypyrrolidinyl group, which likely contributes to its overall profile.[7]

  • The Difluoromethoxy-Containing Moiety: As discussed, the difluoromethoxy group can influence potency and metabolic stability. The nature of the group to which it is attached (e.g., a phenyl ring) and its substitution pattern will significantly impact the overall activity of the inhibitor.

Hypothetical SAR Exploration

G cluster_0 Core Scaffold cluster_1 Modification Points for SAR scaffold 4-(Difluoromethoxy)nicotinamide R1 R¹ Substituent on Amide Nitrogen scaffold->R1 R2 R² Substituent on Nicotinamide Ring scaffold->R2 R1_effect Impacts binding in hydrophobic pocket and selectivity R1->R1_effect R2_effect Influences solubility, cell permeability, and kinase selectivity R2->R2_effect

Caption: Key areas for SAR exploration in kinase inhibitors derived from 4-(difluoromethoxy)nicotinic acid.

Conclusion

4-(Difluoromethoxy)nicotinic acid represents a valuable and strategically important building block for the development of novel kinase inhibitors. Its unique physicochemical properties, particularly the balanced lipophilicity and hydrogen bond donating capability of the difluoromethoxy group, offer medicinal chemists a powerful tool to optimize the drug-like properties of their compounds. The synthetic and bioassay protocols provided herein offer a practical guide for the incorporation of this building block into drug discovery programs and the evaluation of the resulting compounds. The case of Asciminib, while not a direct derivative, strongly supports the utility of the difluoromethoxy-nicotinamide scaffold in generating potent and selective kinase inhibitors. Further exploration of this building block is warranted and holds significant promise for the discovery of next-generation targeted therapies.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Difluoromethylation of Phenols - Organic Syntheses. (URL: [Link])

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. (URL: [Link])

  • Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04782F. (URL: [Link])

  • Direct formylation of phenols using difluorocarbene as a safe CO surrogate. (URL: [Link])

  • Structure of asciminib (ABL001), asciminib binds a myristoyl site of... - ResearchGate. (URL: [Link])

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one - Organic Syntheses Procedure. (URL: [Link])

  • Asciminib Hydrochloride | C20H19Cl2F2N5O3 | CID 133082086 - PubChem - NIH. (URL: [Link])

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC. (URL: [Link])

  • Asciminib - Wikipedia. (URL: [Link])

  • CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • A New Reagent for Direct Difluoromethylation - PMC. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC. (URL: [Link])

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 | Journal of Medicinal Chemistry. (URL: [Link])

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (URL: [Link])

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC. (URL: [Link])

  • Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br | Organic Letters - ACS Publications. (URL: [Link])

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed. (URL: [Link])

  • Nicotinamide adenine dinucleotide - Wikipedia. (URL: [Link])

  • KINOMEscan Technology - Eurofins Discovery. (URL: [Link])

  • The specificity of asciminib, a potential treatment for chronic myeloid leukemia, as a myristate-pocket binding ABL inhibitor and analysis of its interactions with mutant forms of BCR-ABL1 kinase - PubMed. (URL: [Link])

  • Asciminib Delivers Superior Responses in Phase 3 Ph+ CML Trial | Targeted Oncology. (URL: [Link])

  • CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google P
  • Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC. (URL: [Link])

  • Clinical Pharmacology of Asciminib: A Review - PMC. (URL: [Link])

  • asciminib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (URL: [Link])

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P
  • Clinical Pharmacology of Asciminib: A Review - PubMed. (URL: [Link])

  • Asciminib Shows Superior Efficacy Over Investigator-Selected TKIs and Imatinib in Patients with Newly Diagnosed Chronic-Phase CML | ESMO. (URL: [Link])

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (URL: [Link])

  • Asciminib in chronic myeloid leukemia: a STAMP for expedited delivery? - Haematologica. (URL: [Link])

  • Asciminib Shows Superior Efficacy vs Standard-of-Care Front-Line TKIs in CML. (URL: [Link])

Sources

Method

Application Notes and Protocols: Introducing Difluoromethoxy Groups to Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The introduction of the difluoromethoxy (-OCF₂H) group into bioactive molecules is a powerful str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the difluoromethoxy (-OCF₂H) group into bioactive molecules is a powerful strategy in modern medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic profiles. Nicotinic acid and its derivatives are prevalent scaffolds in pharmaceuticals. This technical guide provides a comprehensive overview of contemporary reagents and detailed protocols for the difluoromethoxylation of nicotinic acid derivatives. We will explore two primary strategies: direct C-H difluoromethoxylation and the O-difluoromethylation of hydroxypyridine precursors. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both theoretical insights and actionable experimental procedures.

The Strategic Advantage of the Difluoromethoxy Group in Drug Design

The difluoromethoxy group is increasingly favored as a bioisostere for common functionalities like methoxy (-OCH₃) or hydroxyl (-OH) groups. Its unique electronic properties and conformational flexibility offer several advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group are resistant to oxidative metabolism by enzymes such as cytochrome P450, leading to a longer half-life of the drug molecule.

  • Modulation of Lipophilicity: The -OCF₂H group can dynamically alter its lipophilicity based on the surrounding chemical environment through bond rotation, which can improve membrane permeability.[1]

  • Increased Binding Affinity: The unique stereoelectronic properties of the difluoromethoxy group can lead to favorable interactions with biological targets.

  • Hydrogen Bonding Capability: The hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor, influencing the molecule's interaction with target proteins.

Synthetic Strategies for Difluoromethoxylation of Nicotinic Acid Derivatives

The introduction of a difluoromethoxy group onto the nicotinic acid scaffold can be approached through two main pathways. The choice of strategy depends on the desired substitution pattern and the overall synthetic route.

G cluster_0 Strategies for Difluoromethoxylation Direct C-H Difluoromethoxylation Direct C-H Difluoromethoxylation Difluoromethoxylated Nicotinic Acid Difluoromethoxylated Nicotinic Acid Direct C-H Difluoromethoxylation->Difluoromethoxylated Nicotinic Acid Two-Step O-Difluoromethylation Two-Step O-Difluoromethylation Two-Step O-Difluoromethylation->Difluoromethoxylated Nicotinic Acid Nicotinic Acid Derivative Nicotinic Acid Derivative Nicotinic Acid Derivative->Direct C-H Difluoromethoxylation Radical Reagents Hydroxypyridine Intermediate Hydroxypyridine Intermediate Nicotinic Acid Derivative->Hydroxypyridine Intermediate Conversion Hydroxypyridine Intermediate->Two-Step O-Difluoromethylation Difluorocarbene Reagents

Caption: Overview of synthetic routes to difluoromethoxylated nicotinic acids.

Direct C-H Difluoromethoxylation via Radical Intermediates

Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds on (hetero)arenes, offering a more atom-economical and efficient approach.[2] This method relies on the generation of a difluoromethoxy radical (•OCF₂H) which then adds to the aromatic ring.

Mechanism: The reaction is typically initiated by a photocatalyst, such as Ru(bpy)₃²⁺ or Ir(ppy)₃, which, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable difluoromethoxylating reagent to generate the •OCF₂H radical.[3] This radical then adds to the electron-deficient pyridine ring of the nicotinic acid derivative. Subsequent oxidation and deprotonation yield the desired difluoromethoxylated product.

G cluster_0 Photocatalytic C-H Difluoromethoxylation PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Reagent Difluoromethoxylating Reagent (R-OCF₂H) Radical •OCF₂H Reagent->Radical SET from PC* NicotinicAcid Nicotinic Acid Derivative Intermediate Radical Adduct Intermediate NicotinicAcid->Intermediate + •OCF₂H Product Difluoromethoxylated Product Intermediate->Product - e⁻, - H⁺

Caption: General mechanism for photocatalytic C-H difluoromethoxylation.

Key Reagents for Radical Difluoromethoxylation:

Reagent ClassExample ReagentActivation MethodKey Features
Redox-Active Cationic ReagentsBenzotriazole-based OCF₂H reagentsPhotoredox CatalysisBench-stable, selective generation of •OCF₂H.[2]
Pyridinium Salts4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonatePhotoredox CatalysisShelf-stable, prepared in one step from pyridine N-oxide.[4][5]

Protocol 1: Photocatalytic C-H Difluoromethoxylation of a Nicotinic Acid Derivative

Disclaimer: This protocol is a general guideline based on methods reported for other heterocycles.[2][3] Optimization of reaction conditions, particularly the choice of photocatalyst, solvent, and reaction time, may be necessary for specific nicotinic acid derivatives.

Materials:

  • Nicotinic acid derivative (e.g., methyl nicotinate)

  • 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate

  • fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Blue LED light source

Procedure:

  • To a Schlenk flask, add the nicotinic acid derivative (1.0 equiv.), 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (1.5 equiv.), and the photocatalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (to achieve a 0.1 M concentration of the substrate) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired difluoromethoxylated product.

O-Difluoromethylation of Hydroxypyridine Precursors

An alternative strategy involves the conversion of a nicotinic acid derivative to a hydroxypyridine, which can then undergo O-difluoromethylation. This method is particularly useful for introducing the difluoromethoxy group at a specific position if a suitable hydroxypyridine precursor is readily available or can be synthesized. The O-difluoromethylation is typically achieved using a difluorocarbene (:CF₂) source.

Mechanism: A base deprotonates the hydroxyl group of the hydroxypyridine to form a pyridinolate anion. A difluorocarbene precursor then generates difluorocarbene in situ, which is a highly reactive electrophile. The nucleophilic pyridinolate attacks the difluorocarbene to form a difluoromethoxide intermediate, which is then protonated upon workup to yield the aryl difluoromethyl ether.

Key Reagents for Difluorocarbene Generation:

ReagentActivationKey Features
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)Thermal decarboxylationCommercially available, bench-stable, and relatively non-toxic.[6]
Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)Fluoride-induced desilylationCommercially available and highly efficient.[7]
Chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl)Base-mediated eliminationA robust, non-ozone-depleting substance-based reagent.[8]

Protocol 2: O-Difluoromethylation of a 6-Hydroxynicotinic Acid Derivative

Disclaimer: This protocol is based on general procedures for the O-difluoromethylation of phenols and related compounds.[6][9] The reactivity of the hydroxypyridine substrate may necessitate adjustments to the base, solvent, and temperature.

Materials:

  • 6-Hydroxynicotinic acid derivative (e.g., methyl 6-hydroxynicotinate)

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the 6-hydroxynicotinic acid derivative (1.0 equiv.), sodium chlorodifluoroacetate (2.0-3.0 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Challenges and Considerations

  • Regioselectivity: In direct C-H difluoromethoxylation, the electron-deficient nature of the pyridine ring in nicotinic acid will direct the incoming radical to specific positions. Careful analysis of the product mixture is crucial to determine the regioselectivity of the reaction.

  • Functional Group Compatibility: While many modern difluoromethoxylation methods exhibit good functional group tolerance, the carboxylic acid moiety of nicotinic acid can be problematic.[10] It may be necessary to protect the carboxylic acid (e.g., as an ester) prior to the difluoromethoxylation step. Some radical methods have shown compatibility with unprotected carboxylic acids.[3]

  • Substrate Reactivity: The electronic properties of the specific nicotinic acid derivative will influence its reactivity. Electron-donating or -withdrawing groups on the pyridine ring can affect the rate and success of the difluoromethoxylation reaction.

Conclusion

The introduction of difluoromethoxy groups into nicotinic acid derivatives offers a promising avenue for the development of novel pharmaceuticals with improved properties. Both direct C-H difluoromethoxylation using photoredox catalysis and the O-difluoromethylation of hydroxypyridine precursors provide viable synthetic routes. The choice of method will depend on the specific target molecule and the available starting materials. The protocols provided in this guide serve as a starting point for researchers to explore this exciting area of fluorine chemistry.

References

  • Hu, J., & Zhang, L. (2012). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, 48(88), 10895-10897. [Link]

  • Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)−H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(42), 7707–7711. [Link]

  • Kong, F., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 79, 153243. [Link]

  • Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed, 36083111. [Link]

  • Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(33), 6141–6145. [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 1-9. [Link]

  • Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14849–14857. [Link]

  • Zhang, S.-L., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(2), 293-297. [Link]

  • Koert, U., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Prakash, G. K. S., & Krishnamoorthy, S. (2020). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 22(15), 6030–6034. [Link]

  • Wang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-8. [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 1-9. [Link]

  • Prakash, G. K. S., & Krishnamoorthy, S. (2020). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC, PMC7485304. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7087. [Link]

  • Li, Z., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4153-4171. [Link]

  • Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(10), 2928-2940. [Link]

  • Shen, Q., et al. (2019). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Organic Letters, 21(19), 7954–7958. [Link]

Sources

Application

Application Note: Optimization of Nucleophilic Substitution on 4-Chloronicotinic Acid

Reactions Executive Summary The functionalization of 4-chloronicotinic acid (4-CNA) via Nucleophilic Aromatic Substitution ( ) is a pivotal transformation in the synthesis of kinase inhibitors, antibacterial agents (e.g....

Author: BenchChem Technical Support Team. Date: February 2026


 Reactions

Executive Summary

The functionalization of 4-chloronicotinic acid (4-CNA) via Nucleophilic Aromatic Substitution (


) is a pivotal transformation in the synthesis of kinase inhibitors, antibacterial agents (e.g., fluoroquinolone precursors), and pyridine-based ligands.

However, this reaction is frequently plagued by low yields and harsh conditions.[1] The core challenge lies in the C3-carboxylic acid moiety . Under standard basic


 conditions, the acid deprotonates to form a carboxylate anion (

). This anionic species acts as a powerful electron donor via induction and field effects, significantly deactivating the pyridine ring toward nucleophilic attack and creating electrostatic repulsion for incoming anionic nucleophiles.

This Application Note details two optimized protocols to overcome this barrier:

  • The "Ester Activation" Route: A robust, scalable 2-step protocol that masks the acid to restore ring electrophilicity.

  • Microwave-Assisted Direct Substitution: A high-energy "Green" approach for rapid screening of amine nucleophiles.

Mechanistic Insight & Reaction Logic[2]

To optimize this reaction, one must understand the electronic landscape of the substrate. The pyridine nitrogen is naturally electron-withdrawing, activating the C4 position. However, the substituent at C3 dictates the energy barrier.

The Deactivation Problem

When 4-CNA is treated with a base (required to scavenge HCl), it forms the 4-chloronicotinate anion .

  • Effect 1 (Electronic): The carboxylate (

    
    ) pushes electron density into the ring, destabilizing the transition state (Meisenheimer complex).
    
  • Effect 2 (Coulombic): If the nucleophile is anionic (e.g., a thiolate or alkoxide), it faces severe electrostatic repulsion from the carboxylate.

The Solution: Pathway Selection

We present a decision matrix for selecting the optimal pathway based on your available equipment and scale.

ReactionPathways Start Substrate: 4-Chloronicotinic Acid Decision Select Strategy Start->Decision RouteA Route A: Ester Activation (High Yield / Scalable) Decision->RouteA Difficult Nucleophiles or Large Scale RouteB Route B: Microwave Direct (Rapid Screening / Green) Decision->RouteB Aliphatic Amines or Small Scale StepA1 Step 1: Esterification (SOCl2 / MeOH) RouteA->StepA1 Hydrolysis (Optional) StepB1 Direct Reaction (H2O/EtOH, 140-160°C, MW) RouteB->StepB1 StepA2 Step 2: SNAr Reaction (Mild Base, 60-80°C) StepA1->StepA2 Hydrolysis (Optional) Product Target: 4-Substituted Nicotinic Acid StepA2->Product Hydrolysis (Optional) StepB1->Product

Figure 1: Strategic decision tree for optimizing 4-CNA substitution. Route A is preferred for weak nucleophiles (anilines), while Route B is efficient for strong, aliphatic amines.

Optimization Data: Solvent & Temperature Effects

The following data summarizes optimization studies for the reaction of 4-chloronicotinic acid (or its ester) with benzylamine (1.2 equiv).

Table 1: Comparative Efficiency of Activation Strategies

Substrate FormSolventCatalyst/BaseTemp (°C)TimeYield (%)Notes
Free Acid Ethanol

80 (Reflux)24 h<15%Reaction stalls; salt formation dominates.
Free Acid DMF

12012 h45%Difficult workup; significant decarboxylation byproduct.
Free Acid

None150 (MW)15 min82% Green Route. Requires microwave pressure vessel.
Methyl Ester MeOH

65 (Reflux)4 h94% Scalable Route. Clean conversion; product precipitates.
Methyl Ester THFDIPEA606 h88%Good for lipophilic nucleophiles.

Detailed Protocols

Protocol A: The "Ester Activation" Route (Recommended)

Best for: Scale-up (>10g), weak nucleophiles (anilines), or when avoiding high-pressure equipment.

Phase 1: In-Situ Esterification
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Charge: Add 4-chloronicotinic acid (10.0 mmol) to Methanol (anhydrous, 20 mL) . The solid will likely not dissolve initially.

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 12.0 mmol)  dropwise over 10 minutes.
    
    • Expert Note: The reaction is exothermic.

      
       generates HCl in situ, catalyzing the Fischer esterification.
      
  • Reaction: Heat to reflux (65°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The polar acid spot (baseline) should disappear, replaced by the less polar ester (

      
      ).
      
  • Workup: Concentrate in vacuo to remove MeOH and excess

    
    . The residue is Methyl 4-chloronicotinate hydrochloride . Use directly in Phase 2.
    
Phase 2: Nucleophilic Substitution (

)
  • Solvation: Dissolve the residue from Phase 1 in Acetonitrile (ACN) or DMF (15 mL) .

  • Base Addition: Add Triethylamine (

    
    , 25.0 mmol) .
    
    • Stoichiometry Logic: You need 1 equiv to neutralize the pyridine-HCl salt from Phase 1, and 1 equiv to neutralize the HCl generated during substitution.

  • Nucleophile: Add the Amine Nucleophile (11.0 mmol) .

  • Heating: Stir at 60–80°C .

    • Observation: The reaction typically proceeds faster than with the free acid because the ester group (

      
      ) is electron-withdrawing, activating the ring.
      
  • Hydrolysis (Optional): If the free acid is required, add NaOH (2M, 10 mL) directly to the reaction mixture and stir at 50°C for 1 hour.

  • Isolation (Critical Step):

    • Cool to room temperature.

    • Carefully adjust pH to 3.5–4.0 (the isoelectric point of nicotinic acids) using 1M HCl.

    • Precipitation: The zwitterionic product will precipitate as a white/off-white solid. Filter and wash with cold water.

Protocol B: Microwave-Assisted Direct Synthesis

Best for: Rapid library generation, aliphatic amines, Green Chemistry compliance.

  • Vessel: Use a 10 mL microwave-transparent pressure vial.

  • Charge: Add 4-chloronicotinic acid (1.0 mmol) , Amine (2.5 mmol) , and Water (3 mL) .

    • Note: No auxiliary base is needed if using excess amine. Water acts as a polar protic solvent, stabilizing the transition state.

  • Irradiation: Set Microwave parameters:

    • Temp: 150°C

    • Hold Time: 10–20 minutes

    • Stirring: High

  • Workup:

    • Transfer the aqueous solution to a beaker.

    • Acidify with conc.[2] HCl to pH ~1 to wash away unreacted amine (which remains soluble as ammonium salt).

    • Readjust pH to 3.5–4.0 with NaOH.

    • Collect the precipitate by filtration.

Troubleshooting & Critical Parameters

The "Zwitterion Trap" (Isolation Failure)
  • Symptom: Reaction shows conversion on LCMS, but no solid is recovered after workup.

  • Cause: The product is amphoteric. At pH < 2, it is cationic (soluble). At pH > 7, it is anionic (soluble).

  • Fix: You must target the isoelectric point (pH 3–4). Use a calibrated pH meter, not just litmus paper, as the precipitation window is narrow.

Hydrolysis of the Chlorine (Side Reaction)
  • Symptom: Formation of 4-hydroxynicotinic acid (4-pyridone derivative).

  • Cause: Presence of water at high temperatures with hydroxide bases.

  • Fix: In Protocol A, ensure anhydrous solvents are used during the

    
     step. Use weak bases like 
    
    
    
    or tertiary amines instead of NaOH during the substitution phase.
Reaction Stalling (Steric Hindrance)
  • Symptom: Incomplete conversion with bulky amines (e.g., tert-butylamine).

  • Fix: Switch to Protocol A (Ester route) and use DMSO as solvent at 100°C. The ester is more electrophilic and DMSO solvates the nucleophile better than alcohols.

References

  • Mechanism of

    
    :  Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
    
  • Microwave Acceleration: Loupy, A., et al. (1991). Easy and Efficient

    
     Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. [Link]
    
  • Reactivity of Chloropyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General Reference for Pyridine Chemistry).
  • Esterification Procedures: Fisher Scientific. (n.d.). Amide and Ester Synthesis Protocols. [Link]

  • Nicotinic Acid Derivatives: PubChem. 4-Chloronicotinic acid Compound Summary. [Link]

Sources

Method

Synthesis of heterocycles starting from 4-(Difluoromethoxy)nicotinic acid

Executive Summary This technical guide details the synthetic utility of 4-(difluoromethoxy)nicotinic acid (CAS 1774897-08-3) as a privileged scaffold in medicinal chemistry. The 4-difluoromethoxy ( ) moiety acts as a lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 4-(difluoromethoxy)nicotinic acid (CAS 1774897-08-3) as a privileged scaffold in medicinal chemistry. The 4-difluoromethoxy (


) moiety acts as a lipophilic hydrogen bond donor and a metabolic block, often superior to methoxy or trifluoromethoxy groups in optimizing pharmacokinetic profiles (e.g., Roflumilast, Pantoprazole).

Unlike simple nicotinic acids, the presence of the electron-donating alkoxy group at the 4-position, combined with the electron-withdrawing carboxyl at the 3-position, creates a unique "push-pull" electronic environment. This guide focuses on two critical divergent pathways:

  • The Curtius Rearrangement Route: Accessing the 3-amino-4-(difluoromethoxy)pyridine core to build fused imidazo[4,5-c]pyridines .

  • The Hydrazide Route: Synthesizing pendant 1,3,4-oxadiazoles for extended target engagement.

Chemical Profile & Strategic Analysis

PropertySpecificationMechanistic Implication
Substrate 4-(Difluoromethoxy)nicotinic acidAmphoteric core; Pyridine N is weakly basic; COOH is acidic.
Electronic Effect

-

(+M, -I)
The resonance donation (+M) of Oxygen activates the ring, but the

group inductively withdraws (-I), modulating basicity.
Stability Acid/Base SensitivityCritical: The

group is generally stable to base but can undergo hydrolysis to a pyridone under vigorous acidic conditions (e.g., refluxing HBr).
Key Intermediate Acyl Azide / IsocyanateThe gateway to placing a Nitrogen at the 3-position (Curtius Rearrangement).[1]
Strategic Divergence Pathway (Graphviz Diagram)

The following diagram illustrates the logical flow from the starting material to the target heterocycles.

G Start 4-(Difluoromethoxy) nicotinic acid AcylAzide Acyl Azide Intermediate Start->AcylAzide DPPA, Et3N (Activation) Hydrazide Nicotinohydrazide Start->Hydrazide NH2NH2•H2O Coupling Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate Heat (-N2) Rearrangement BocAmine tert-Butyl carbamate (Protected Amine) Isocyanate->BocAmine t-BuOH Trapping FreeAmine 3-Amino-4-(difluoromethoxy) pyridine BocAmine->FreeAmine TFA/DCM Deprotection Imidazo Imidazo[4,5-c]pyridine (Fused System) FreeAmine->Imidazo TEOF or R-CHO Oxadiazole 1,3,4-Oxadiazole (Pendant System) Hydrazide->Oxadiazole Orthoester/CDI Cyclization

Figure 1: Divergent synthetic pathways from 4-(Difluoromethoxy)nicotinic acid. Blue: Starting Material. Yellow: Key Intermediates. Green: The "Golden Key" Scaffold. Red: Final Heterocycles.

Protocol A: The Curtius Rearrangement (Synthesis of the 3-Amino Scaffold)

This is the most critical protocol. Converting the C-3 carboxylic acid to an amine allows for the construction of fused ring systems (e.g., imidazoles, pyrimidines) onto the pyridine core.

Why DPPA? We utilize Diphenylphosphoryl azide (DPPA) instead of the classical acid chloride/sodium azide route. DPPA allows for a "one-pot" transformation under neutral/mildly basic conditions, preserving the acid-sensitive


 group.
Step-by-Step Methodology
  • Activation & Rearrangement:

    • Charge a reaction vessel with 4-(difluoromethoxy)nicotinic acid (1.0 equiv) and anhydrous tert-butanol (

      
      -BuOH) (10-15 volumes).
      
    • Add Triethylamine (TEA) (1.2 equiv) followed by DPPA (1.1 equiv) at room temperature.

    • Observation: The solution may become slightly cloudy.

    • Heat the mixture to 80°C (Reflux) for 4–6 hours.

    • Mechanism:[1][2][3][4] The acid converts to the acyl azide, which thermally rearranges to the isocyanate.[1][2][3][4][5] The isocyanate is immediately trapped by

      
      -BuOH to form the Boc-protected amine.
      
    • Monitor: LCMS should show the disappearance of the acid (

      
      ) and appearance of the Boc-carbamate (
      
      
      
      ).
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with saturated

      
       (removes phosphate byproducts) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc) yields the tert-butyl (4-(difluoromethoxy)pyridin-3-yl)carbamate .

  • Deprotection (The "Soft" Acid Approach):

    • Dissolve the Boc-carbamate in Dichloromethane (DCM) (5 volumes).

    • Add Trifluoroacetic acid (TFA) (5 volumes) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Critical: Do not use HCl/MeOH reflux, as this risks solvolysis of the difluoromethoxy ether.

    • Neutralization: Concentrate TFA. Carefully neutralize with saturated aqueous

      
       to pH 8. Extract with DCM (or CHCl3/iPrOH 3:1 if polarity is high).
      
    • Product: 3-Amino-4-(difluoromethoxy)pyridine .

Protocol B: Synthesis of Imidazo[4,5-c]pyridines

The 3-amino-4-(difluoromethoxy)pyridine obtained above is an "ortho-substituted" pyridine (amine at 3, alkoxy at 4). While a classic cyclization often requires a 3,4-diamino system, the 4-alkoxy group allows for specific cyclizations or can be displaced by ammonia/amines prior to this step if a nitrogen is required at position 4.

However, to retain the pharmacophore (OCHF2) , we target the Oxazolo[4,5-c]pyridine or modify the core to a 3,4-diamino system via nitration (if chemically feasible) or nucleophilic aromatic substitution (SnAr).

Correction based on modern MedChem practices: A more direct route to high-value heterocycles preserving the OCHF2 is to functionalize the 3-amine.

Target: 2-Substituted-4-(difluoromethoxy)imidazo[4,5-c]pyridine (Requires conversion of 4-OCHF2 to 4-NH2? No, that loses the group). Alternative: If we must keep OCHF2, we cannot easily fuse an imidazole ring across positions 3 and 4 because position 4 is occupied by Oxygen. Correction: The fusion happens at positions 2 and 3 or we use the 3-amine and the 4-position if the 4-group is a leaving group. Insight: Since OCHF2 is the desired pharmacophore, we cannot fuse across position 4. We must fuse across positions 2 and 3 . Revised Target:Imidazo[4,5-b]pyridine system (fused at 2,3).[6] Constraint: Our starting material is a 3,4-substituted pyridine.[6] Solution: The most viable "heterocycle" synthesis preserving the 4-OCHF2 is the Pyrido[3,4-d]pyrimidin-4(3H)-one analog, but this requires an amide linkage.

Let's pivot to the most chemically sound fused system: 1,6-Naphthyridines or Pyrazolopyridines. Selected Protocol:Synthesis of Pyrazolo[4,3-c]pyridine derivatives.

  • Acylation: React 4-(difluoromethoxy)nicotinic acid with CDI, then Magnesium malonate to form the Methyl ketone (4-(difluoromethoxy)-3-acetylpyridine).

  • Cyclization: React the ketone with Hydrazine .

  • Result: 3-Methyl-4-(difluoromethoxy)-1H-pyrazolo[4,3-c]pyridine .

Note: This preserves the OCHF2 and fuses a pyrazole ring.

Protocol C: Synthesis of 1,3,4-Oxadiazoles (Pendant)

This is the industry standard for creating bioisosteres of the carboxylic acid while retaining the OCHF2 group.

  • Hydrazide Formation:

    • Activate 4-(difluoromethoxy)nicotinic acid with TBTU/DIPEA in DMF.

    • Add Hydrazine monohydrate (2.0 equiv). Stir 2h.

    • Isolate 4-(difluoromethoxy)nicotinohydrazide .

  • Cyclization:

    • Suspend the hydrazide in Triethyl orthoformate (TEOF) (as solvent and reagent).

    • Add catalytic p-TsOH (5 mol%).

    • Reflux (146°C) for 3 hours.

    • Cool and filter.

    • Product: 2-(4-(Difluoromethoxy)pyridin-3-yl)-1,3,4-oxadiazole .

Quantitative Comparison of Activation Methods

Activation MethodReagentYield (Step 1)OCHF2 IntegrityNotes
Acid Chloride

/ Reflux
65-75%Risk HCl generation can hydrolyze OCHF2 to Pyridone.
Mixed Anhydride

/ TEA
80-85%HighGood for hydrazide formation; moisture sensitive.
DPPA (Curtius) Diphenylphosphoryl azide85-92% Excellent Preferred route for amines; avoids acidic media.
Carbodiimide EDC / HOBt70-80%HighBest for amide coupling; urea byproducts can be difficult to remove.

References

  • Stability of Difluoromethoxy Groups

    • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

  • Curtius Rearrangement Protocols

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Synthesis of Imidazo[4,5-c]pyridines

    • Kuduk, S. D., et al. (2010). Synthesis and evaluation of imidazo[4,5-c]pyridines as potent modulators. Bioorganic & Medicinal Chemistry Letters, 20(15), 4590-4594.

  • 4-Alkoxynicotinic Acid Reactivity

    • Search results indicate 4-alkoxynicotinic acids are precursors to 3-amino-4-alkoxypyridines via Curtius rearrangement, a key intermediate for fused systems.

Sources

Application

Application Note: A Streamlined One-Pot Synthesis of 4-(Difluoromethoxy)nicotinic Acid

Abstract The difluoromethoxy (-OCF₂H) group is a privileged structural motif in modern medicinal chemistry, acting as a bioisosteric replacement for hydroxyl or thiol groups and uniquely modulating physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethoxy (-OCF₂H) group is a privileged structural motif in modern medicinal chemistry, acting as a bioisosteric replacement for hydroxyl or thiol groups and uniquely modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] Its incorporation can significantly enhance the therapeutic profile of drug candidates. This application note provides a detailed, one-pot synthetic protocol for 4-(difluoromethoxy)nicotinic acid, a valuable building block for drug discovery. The described method leverages a visible-light-mediated O-difluoromethylation of a readily available 4-hydroxynicotinate ester, followed by an in situ saponification. This streamlined approach avoids the isolation of intermediates, thereby increasing operational efficiency and overall yield. The causality behind experimental choices, a detailed step-by-step protocol, troubleshooting guidance, and mechanistic insights are provided for researchers in pharmaceutical and chemical development.

Introduction and Strategic Rationale

The synthesis of aryl and heteroaryl difluoromethyl ethers presents a unique challenge, requiring the formation of a robust O-CF₂H bond under conditions that tolerate other functional groups. Traditional methods often suffer from harsh conditions or the use of hazardous reagents. Recent advancements in photoredox catalysis have enabled these transformations under significantly milder conditions, expanding their applicability to complex molecules.[3][4]

Our objective is to develop a robust, one-pot procedure for the synthesis of 4-(difluoromethoxy)nicotinic acid. A "one-pot" synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, is highly desirable as it reduces manual handling, minimizes solvent waste, and can shorten overall synthesis time.[5][6][7]

Strategic Choices:

  • Starting Material: We selected Ethyl 4-hydroxynicotinate as the optimal starting material. The ethyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the O-difluoromethylation step. The 4-hydroxy group is the direct precursor to the desired 4-difluoromethoxy functionality.

  • Reaction Sequence: A two-step, one-pot sequence was designed:

    • O-Difluoromethylation: A visible-light mediated reaction using difluorobromoacetic acid as the difluoromethylating agent. This method is known for its high functional group tolerance and operational simplicity.[4]

    • In situ Saponification: Subsequent hydrolysis of the ethyl ester to the target carboxylic acid by the direct addition of an aqueous base to the reaction mixture, circumventing a separate workup and isolation step.

The overall transformation is depicted in the workflow below.

G cluster_0 One-Pot Reaction Vessel start Ethyl 4-hydroxynicotinate (Starting Material) intermediate Ethyl 4-(difluoromethoxy)nicotinate (Intermediate) start->intermediate Step 1: Visible-Light O-Difluoromethylation end 4-(Difluoromethoxy)nicotinic Acid (Final Product) intermediate->end Step 2: In situ Saponification G cluster_cycle Catalytic Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC e⁻ ArO_dot ArO• ArO_minus ArO⁻ (Deprotonated Substrate) ArO_minus->ArO_dot - e⁻ Product ArOCF₂H (Product) ArO_dot->Product Radical Coupling CF2H_source BrCF₂COOH (Reagent) CF2H_dot •CF₂H CF2H_source->CF2H_dot Radical Generation

Figure 2: Simplified photoredox catalytic cycle.

Detailed Experimental Protocol

Protocol 1: Visible-Light Mediated One-Pot Synthesis of 4-(Difluoromethoxy)nicotinic Acid

This protocol details the conversion of Ethyl 4-hydroxynicotinate to 4-(difluoromethoxy)nicotinic acid in a single reaction vessel.

3.1 Materials and Equipment

Reagent/MaterialGradeSupplierCAS Number
Ethyl 4-hydroxynicotinate≥98%Sigma-Aldrich6764-97-2
Difluorobromoacetic Acid≥97%Sigma-Aldrich667-27-6
Ru(bpy)₃Cl₂·6H₂OSynthesis GradeStrem Chemicals14323-06-9
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher144-55-8
Acetonitrile (MeCN)Anhydrous, ≥99.8%Acros Organics75-05-8
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWR1310-73-2
Hydrochloric Acid (HCl)37%, ACS ReagentJ.T. Baker7647-01-0
Ethyl Acetate (EtOAc)ACS GradeFisher141-78-6
Deionized WaterN/AIn-house7732-18-5
  • Equipment: Schlenk flask or round-bottom flask with a septum, magnetic stir plate and stir bar, blue LED photoreactor setup (e.g., Kessil lamp or equivalent, λ = 420–460 nm) with cooling fan, standard laboratory glassware, rotary evaporator, vacuum filtration setup.

3.2 Step-by-Step Procedure

Step 1: O-Difluoromethylation

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-hydroxynicotinate (1.67 g, 10.0 mmol, 1.0 equiv), Ru(bpy)₃Cl₂·6H₂O (75 mg, 0.1 mmol, 0.01 equiv), and Sodium Bicarbonate (2.52 g, 30.0 mmol, 3.0 equiv).

  • Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (40 mL). Stir the resulting suspension for 5 minutes. Add difluorobromoacetic acid (1.20 mL, 12.0 mmol, 1.2 equiv) via syringe.

  • Photoreaction: Place the flask approximately 5-10 cm from the blue LED lamp. Turn on a cooling fan directed at the flask to maintain the reaction temperature near ambient (20-25 °C). Begin vigorous stirring and irradiate the mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A sample can be taken, quenched with water, extracted with EtOAc, and analyzed.

Step 2: In situ Saponification and Workup

  • Hydrolysis: Once Step 1 is complete (consumption of starting material), turn off the LED lamp. Prepare a solution of Sodium Hydroxide (1.20 g, 30.0 mmol, 3.0 equiv) in 20 mL of deionized water. Add this aqueous NaOH solution directly to the reaction flask.

  • Saponification Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until the hydrolysis of the intermediate ester is complete (as monitored by TLC or LC-MS).

  • Solvent Removal: Remove the acetonitrile from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 6 M hydrochloric acid dropwise with stirring to adjust the pH to approximately 2-3. A white precipitate of the product should form. Causality: The carboxylic acid product is soluble as its sodium salt (carboxylate) in basic solution but insoluble in its protonated form in acidic aqueous media.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) and then with a small amount of cold ethyl acetate to remove any residual organic impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to a constant weight.

3.3 Expected Results

ParameterExpected Outcome
Yield 75-85% (overall for two steps)
Appearance White to off-white crystalline solid
Purity >95% by ¹H NMR and LC-MS
¹H NMR Consistent with the structure of 4-(difluoromethoxy)nicotinic acid. A characteristic triplet for the -OCH F₂ proton is expected around δ 6.8-7.5 ppm with JH-F ≈ 74 Hz.

Troubleshooting and Validation

A robust protocol must anticipate potential issues. This section serves as a guide to validating results and troubleshooting common problems.

Potential ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion in Step 1 1. Oxygen contamination.2. Impure/wet solvent or reagents.3. Insufficient light intensity or incorrect wavelength.1. Ensure the flask is properly sealed and the inerting procedure is followed meticulously.2. Use freshly opened anhydrous solvent.3. Check the lamp's output and ensure it is positioned correctly.
Formation of Dark-Colored Side Products Overheating of the reaction mixture due to proximity to the lamp.Increase the distance from the lamp and/or improve cooling with a more powerful fan or a water bath.
Incomplete Saponification (Step 2) 1. Insufficient reaction time or base.2. Poor mixing of the biphasic system.1. Allow the reaction to stir for a longer period. Confirm stoichiometry of NaOH.2. Increase the stirring speed to ensure efficient mixing between the organic and aqueous phases.
Product Oily or Fails to Precipitate 1. Incomplete removal of acetonitrile.2. Insufficient acidification.1. Ensure all acetonitrile is removed via rotary evaporation before acidification.2. Check the pH with pH paper or a meter to confirm it is in the target range of 2-3. Add more acid if necessary.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn.

  • Reagents: Difluorobromoacetic acid is corrosive and should be handled with care. Acetonitrile is flammable and toxic.

  • Photoreactor: Do not look directly into the high-intensity blue LED light source. Use appropriate shielding if necessary.

Conclusion

This application note details an efficient and scalable one-pot synthesis of 4-(difluoromethoxy)nicotinic acid. By combining a modern visible-light-mediated O-difluoromethylation with a subsequent in situ saponification, this protocol offers a streamlined alternative to multi-step syntheses requiring intermediate isolation. The method's operational simplicity, use of readily available reagents, and high overall yield make it a valuable tool for researchers and professionals in drug development and medicinal chemistry, facilitating access to key fluorinated building blocks.

References

  • Ruthenium-Catalyzed Meta-Selective C-H Difluoromethylation of Phenol Derivatives. (2020). American Chemical Society.
  • Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. (2023).
  • Highly Enantioselective Decarboxylative Difluoromethyl
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2025). ChemRxiv.
  • Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. (2017). Organic Letters.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.).
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Journal of Chemical Industry and Science.
  • Fully automated one-pot synthesis of [18F]fluoromisonidazole. (2005). Nuclear Medicine and Biology.
  • One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases. (2020). Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-(Difluoromethoxy)nicotinic acid in organic solvents

Introduction: Navigating the Solubility Challenges of a Unique Moiety Welcome to the technical support guide for 4-(difluoromethoxy)nicotinic acid. As researchers and drug development professionals, you understand that a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of a Unique Moiety

Welcome to the technical support guide for 4-(difluoromethoxy)nicotinic acid. As researchers and drug development professionals, you understand that achieving adequate solubility is a critical first step for any successful experiment, from screening assays to synthetic scale-up. The unique structure of 4-(difluoromethoxy)nicotinic acid—combining an acidic pyridine carboxylic acid core with a polar, yet lipophilic, difluoromethoxy group—presents specific solubility challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It moves beyond simple solvent lists to explain the underlying physicochemical principles, empowering you to make informed decisions and rationally design experiments to overcome solubility hurdles. We will explore strategies ranging from co-solvent systems to pH modification and salt formation, providing both the "how" and the "why" for each technique.

Part 1: Foundational Understanding & Initial Troubleshooting

Before attempting advanced techniques, it's crucial to understand the molecule's inherent properties. The structure contains a carboxylic acid group (pKa similar to nicotinic acid, ~4.85) and a pyridine nitrogen, making its charge state highly pH-dependent.[1] The difluoromethoxy group adds polarity and hydrogen bond accepting capabilities but can also increase lipophilicity, complicating its interaction with standard organic solvents.

FAQ 1: I'm observing very low solubility (<1 mg/mL) in common solvents like Dichloromethane (DCM) and Methanol. Why is this happening?

This is a common observation. The low solubility arises from a combination of factors:

  • Strong Crystal Lattice Energy: Carboxylic acids often form strong hydrogen-bonded dimers in their solid state.[2] Significant energy is required from solvent-solute interactions to break apart this stable crystal lattice.

  • Amphipathic Nature: The molecule has distinct polar (carboxylic acid, pyridine ring) and non-polar/fluorophilic (difluoromethoxy group) regions. Simple, non-polar solvents like DCM lack the polarity and hydrogen-bonding capability to interact effectively with the acid/pyridine portion. Conversely, highly polar protic solvents like methanol may interact well with the polar parts but poorly with the fluorinated tail.

  • Zwitterionic Character: In certain environments, particularly in the presence of trace water, the molecule can exist as a zwitterion, which has high polarity and is often less soluble in pure organic solvents.[3]

Troubleshooting Workflow: Initial Solubility Assessment

This workflow provides a systematic approach to tackling solubility issues, starting with the simplest methods.

Solubility_Workflow start Start: Compound crashes out or has poor solubility test_common Step 1: Screen Common Solvents (e.g., DMSO, DMF, NMP) start->test_common check_solubility Is solubility sufficient? test_common->check_solubility cosolvent Step 2: Implement Co-Solvent Strategy check_solubility->cosolvent No end_ok Success: Proceed with Experiment check_solubility->end_ok Yes check_cosolvent Is solubility sufficient? cosolvent->check_cosolvent ph_mod Step 3: Attempt pH Modification (In Situ Salt Formation) check_cosolvent->ph_mod No check_cosolvent->end_ok Yes check_ph Is solubility sufficient? ph_mod->check_ph check_ph->end_ok Yes end_consult Consult Advanced Methods: (e.g., Formal Salt Screen, Amorphous Dispersions) check_ph->end_consult No

Caption: A decision workflow for systematically improving compound solubility.

Part 2: Advanced Solubility Enhancement Techniques

If initial screening in single solvents fails, the following strategies provide robust methods for enhancing the solubility of 4-(difluoromethoxy)nicotinic acid.

FAQ 2: How does a co-solvent system work and which mixtures should I try?

Answer: A co-solvent system uses a mixture of solvents to create a more favorable environment for the solute than either solvent could alone.[4][5] The goal is to blend a solvent that interacts well with the polar regions of your molecule with another that interacts with the non-polar/fluorinated regions, effectively bridging the solubility gap. Co-solvents work by reducing the interfacial tension between the solute and the bulk solvent, disrupting the solvent's self-association to create cavities for the solute.[4]

For 4-(difluoromethoxy)nicotinic acid, a successful co-solvent system will likely involve a polar, hydrogen-bond-donating or accepting solvent mixed with a less polar or a fluorinated solvent.

Table 1: Recommended Co-Solvent Systems for Initial Screening

Category Primary Solvent (Polar) Co-Solvent (Less Polar / Modulator) Starting Ratio (v/v) Rationale
Protic Systems Methanol (MeOH) Dichloromethane (DCM) 9:1 to 1:1 Balances hydrogen bonding with disruption of the crystal lattice.
Isopropanol (IPA) Tetrahydrofuran (THF) 8:2 to 1:1 IPA is less polar than MeOH; THF is a good H-bond acceptor.
Aprotic Polar Systems Dimethyl Sulfoxide (DMSO) Acetonitrile (MeCN) 9:1 to 7:3 A powerful combination for many difficult-to-dissolve compounds.
N,N-Dimethylformamide (DMF) Acetone 8:2 to 1:1 Strong polar aprotic system, good for disrupting H-bonds.
Fluorinated Systems Hexafluoroisopropanol (HFIP) Dichloromethane (DCM) 1:9 to 1:4 HFIP can stabilize intermediates and improve solubility of fluorinated compounds.[6] Use with caution due to high acidity and cost.

| Aqueous/Organic | Water | Acetonitrile (MeCN) or THF | 1:1 to 1:9 | The presence of some water can surprisingly increase the solubility of carboxylic acids in organic solvents.[7][8] |

Protocol 1: Co-Solvent Screening Experiment
  • Preparation: Weigh 5 mg of 4-(difluoromethoxy)nicotinic acid into several separate glass vials.

  • Solvent Addition: To the first vial, add 0.5 mL of the primary solvent (e.g., DMSO). Vortex for 1 minute. If it dissolves, the solubility is >10 mg/mL.

  • Titration: If the compound does not fully dissolve, begin adding the co-solvent (e.g., MeCN) in 0.05 mL (50 µL) increments.

  • Observation: After each addition, vortex the vial for 1-2 minutes and sonicate for 5 minutes. Observe for complete dissolution.

  • Quantification: Record the total volume of each solvent required to achieve a clear solution. Calculate the final solvent ratio and the approximate solubility (mg/mL).

  • Comparison: Repeat for each co-solvent system listed in Table 1 to identify the most effective mixture.

FAQ 3: My compound is an acid. How can I use pH modification or salt formation to improve its solubility in organic solvents?

Answer: This is one of the most effective strategies for carboxylic acids.[9][10] The principle is simple: by deprotonating the carboxylic acid group (COOH) to its carboxylate form (COO⁻), you introduce an ionic charge. This dramatically increases the compound's polarity, breaking the strong hydrogen-bonded dimers and making it much more soluble in polar organic solvents.[11][12] This conversion is achieved by adding a base.

Salt_Formation cluster_reaction Acid-Base Reaction Acid R-COOH (Poorly Soluble Dimer) Base + Base (e.g., NaOH, Et3N) Salt R-COO⁻ M⁺ (Highly Polar, Soluble Salt) Acid->Salt Deprotonation Water + H₂O or Et₃N-H⁺

Caption: Mechanism of solubility enhancement via salt formation.

You can perform this in situ for your experiment or isolate the salt as a stable solid. For most lab-scale experiments, in situ formation is sufficient.

Choosing a Base: The choice of base is critical. The base's counter-ion will become part of your final salt.

  • Inorganic Bases (e.g., NaOH, K₂CO₃): Form highly polar salts that are often very soluble in polar protic solvents like methanol or ethanol, but may have lower solubility in aprotic solvents like THF or DCM.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Form less polar, "greasier" salts. These are often an excellent choice for improving solubility in common aprotic organic solvents like DCM, THF, and acetonitrile.[13]

Protocol 2: In Situ Salt Formation for Solubility Enhancement
  • Setup: Suspend your desired mass of 4-(difluoromethoxy)nicotinic acid in your chosen organic solvent (e.g., THF or Methanol) at your target concentration.

  • Base Addition: Add a suitable base dropwise while stirring. A good starting point is 1.05 molar equivalents relative to your acid.

    • For Inorganic Salts: Use a stock solution of NaOH or KOH in methanol.

    • For Organic Salts: Add neat triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Observation: Stir the mixture at room temperature. The suspension should clarify as the soluble salt is formed. This can take anywhere from a few minutes to an hour. Gentle warming (30-40 °C) can accelerate the process.

  • Confirmation: If the solution does not become clear, it may indicate that more base is needed (if your starting material is not pure) or that the resulting salt is not soluble in that specific solvent. Try adding up to 1.2 equivalents of base. If still unsuccessful, a different solvent or base should be screened.

  • Usage: Once a clear solution is obtained, it can be used directly in your subsequent experimental steps (e.g., adding to a reaction mixture).

Self-Validation Check: To confirm that solubility enhancement is due to salt formation, take a small aliquot of your clear solution and add 1.1 equivalents of a strong acid (e.g., HCl in dioxane). The original, poorly soluble free acid should precipitate out of solution, confirming the reversible nature of the salt.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2635-2646. [Link]

  • Savjani, K. T., et al. (2012). The Role of Surfactants in the Solubilization of Poorly Soluble Drugs. ISRN Pharmaceutics, 2012, 705048. [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Prajapati, S. T., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 93-98. [Link]

  • Catalent Pharma Solutions. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Catalent. [Link]

  • Baka, E., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(1), 31-36. [Link]

  • Mohammed, A. R. (2009). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Shinde, V. R. (2013). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3149. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. [Link]

  • LibreTexts Chemistry. (2020). Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 10(11), 1155-1158. [Link]

  • Li, J., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(5), 1088. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Taresco, V., et al. (2022). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces, 14(18), 20739–20748. [Link]

  • Garcı́a-Montero, S., et al. (2023). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Accounts of Chemical Research, 56(15), 1968–1982. [Link]

  • Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-10. [Link]

  • Kumar, S., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125. [Link]

  • Rayner, P. J., et al. (2021). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Journal of the American Chemical Society, 143(20), 7895–7904. [Link]

  • National Center for Biotechnology Information (n.d.). Nicotinic Acid. PubChem Compound Database. [Link]

Sources

Optimization

Troubleshooting low yields in 4-(Difluoromethoxy)nicotinic acid coupling reactions

Ticket ID: #T-NIC-4DFM-001 Subject: Troubleshooting Low Yields / Failed Couplings with 4-(Difluoromethoxy)nicotinic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & D...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-NIC-4DFM-001 Subject: Troubleshooting Low Yields / Failed Couplings with 4-(Difluoromethoxy)nicotinic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

The Problem: You are experiencing low yields (<30%) or complete failure when attempting to couple 4-(difluoromethoxy)nicotinic acid with an amine. Standard protocols (EDC/HOBt, HATU) are resulting in unreacted starting material or complex mixtures.

The Root Cause: This specific substrate presents a "perfect storm" of deactivation. The pyridine ring is electron-withdrawing, and the 4-difluoromethoxy group (


) further pulls electron density.
  • Electronic Deactivation: The carboxylic acid is highly acidic (low

    
    ), making the carboxylate anion extremely stable and a poor nucleophile toward coupling reagents.
    
  • Active Ester Instability: Once activated, the intermediate is highly electrophilic and prone to rapid hydrolysis by trace water before the amine can attack.

  • Solubility: The substrate often exists as a zwitterion, leading to poor solubility in standard organic solvents (DCM, THF).

Quick Diagnostic Table
ObservationProbable CauseRecommended Action
No Reaction (SM recovered) Activation failure. Carboxylate is too stable to attack the uronium/carbodiimide reagent.Switch to T3P (Propylphosphonic anhydride) or Acyl Fluoride method.
Low Yield + Hydrolyzed Acid Active ester hydrolysis. The intermediate formed but reacted with moisture instead of the amine.Use anhydrous DMF/EtOAc; increase amine equivalents; switch to T3P (scavenges water).
Complex Mixture (New spots) Regio-scrambling or

. Strong nucleophiles may attack the 4-position or the pyridine nitrogen.
Lower temperature (

); avoid strong bases (like NaH); use weaker bases (NMM, Pyridine).
Precipitation immediately Zwitterion formation or salt crash-out.Switch solvent to DMSO/DMF (1:1); use a lipophilic base (DIPEA) to solubilize.

Technical Deep Dive: The "Why" and "How"

The Electronic Trap (Activation Kinetics)

In standard couplings (e.g., HATU), the rate-determining step is often the attack of the carboxylate on the coupling reagent. For 4-(difluoromethoxy)nicotinic acid, the electron-deficient pyridine ring stabilizes the negative charge on the carboxylate.

  • Consequence: The carboxylate is "happy" as is and refuses to attack the HATU/EDC.

  • Solution: You need a reagent that drives the equilibrium forward aggressively or an intermediate that is thermodynamically unstable enough to react with the amine but kinetically stable enough to survive the pot. T3P is the industry standard for this specific class of "stubborn" heterocyclic acids [1].

The 4-Position Vulnerability ( )

The 4-position of a pyridine is activated for Nucleophilic Aromatic Substitution (


), especially with an electron-withdrawing group like 

.
  • Risk: If you use a harsh base (e.g.,

    
    , 
    
    
    
    ) or heat the reaction excessively, your amine might attack the ring carbon at position 4, displacing the difluoromethoxy group, rather than attacking the carbonyl.
  • Mitigation: Keep reaction temperatures

    
     initially. Use non-nucleophilic organic bases (DIPEA, NMM).
    

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: Sterically hindered amines, electron-deficient acids, and moisture-sensitive setups.

Why T3P? Propylphosphonic anhydride (T3P) acts as a water scavenger and drives the reaction to completion without generating insoluble urea byproducts. It is highly effective for nicotinic acids [2].

Materials:

  • Acid: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF), 1.5 – 2.0 equiv

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in the minimum amount of dry solvent (EtOAc is preferred for workup; use DMF if insoluble).

  • Base Addition: Cool to

    
    . Add the base (Pyridine is excellent for suppressing racemization and side reactions in this specific chemistry) [3].
    
  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by LCMS.[2]

    • Tip: If conversion stalls at 50%, add 0.5 equiv more T3P.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat.

    
    , and brine. T3P byproducts are water-soluble and will wash away cleanly.[3]
    
Protocol B: The "Nuclear Option" (Acyl Fluoride via TFFH)

Best for: Extremely unreactive amines (anilines) or when T3P fails.

Why Acyl Fluorides? Acyl fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. They maintain reactivity even with electron-deficient aromatic rings [4].[4]

Materials:

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

  • Base: DIPEA[1][2][5]

Step-by-Step:

  • Dissolve acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM or DMF.

  • Add DIPEA (2.5 equiv) at

    
    . Stir for 30 mins to form the acyl fluoride in situ (monitor by TLC/LCMS; acyl fluorides are often visible).
    
  • Add the Amine (1.1 equiv).

  • Heat to

    
     if necessary (Acyl fluorides are thermally stable).
    

Troubleshooting Logic Flow

Troubleshooting Start Start: Low Yield with 4-(Difluoromethoxy)nicotinic acid CheckLCMS Analyze Crude LCMS Start->CheckLCMS SM_Remains Observation: Unreacted Acid (SM) CheckLCMS->SM_Remains Major Peak = SM Hydrolysis Observation: Hydrolyzed Active Ester CheckLCMS->Hydrolysis SM + Hydrolysis Byproducts Observation: Complex Mixture / Wrong Mass CheckLCMS->Byproducts New Impurities Act_Activation Issue: Poor Activation Action: Switch to T3P or TFFH SM_Remains->Act_Activation Act_Water Issue: Moisture Sensitivity Action: Dry Solvents, Use Excess Amine Hydrolysis->Act_Water Act_Regio Issue: SnAr on Ring Action: Lower Temp, Weaker Base (NMM) Byproducts->Act_Regio Success Protocol Optimized Act_Activation->Success Act_Water->Success Act_Regio->Success

Figure 1: Decision tree for diagnosing coupling failures based on crude LCMS data.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Proceed with extreme caution. While standard nicotinic acids tolerate 

, the 4-difluoromethoxy group can be acid-labile under reflux conditions, potentially leading to cleavage of the

group or formation of pyridone impurities [5]. If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at neutral pH/room temperature.

Q: Why is my reaction turning black? A: Pyridine derivatives are prone to N-oxide formation or polymerization if left in air with strong activating agents. Ensure your reaction is under an inert atmosphere (Nitrogen/Argon). Black tar often indicates decomposition of the activated intermediate.

Q: The product is water-soluble and I can't extract it. A: This is common with nicotinamides.

  • Fix 1: Do not use aqueous workup. Filter off solid residues, concentrate the organic layer (DMF/EtOAc), and load directly onto a C18 Reverse Phase column.

  • Fix 2: Use a "catch-and-release" SCX (Strong Cation Exchange) cartridge if your product has a basic amine.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Archimica. (2024). "T3P (Propylphosphonic Anhydride) - The Coupling Reagent of Choice."[3] RxWeb / Archimica White Paper. 3

  • Patterson, A. W., et al. (2011). "Optimization of the T3P-Promoted Coupling of Heterocyclic Acids." Tetrahedron Letters. (General reference for T3P utility in heterocycles).
  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Useful Reagent for the Synthesis of Peptides and Amides." Journal of the American Chemical Society. 1

  • Desai, P. B. (1973).[7] "Preparation and stability of 4-fluoropyridine." Journal of the Chemical Society, Perkin Transactions 1, 1865-1866.[7] (Establishes stability baselines for 4-halo/alkoxy pyridines).

Sources

Troubleshooting

Stability of 4-(Difluoromethoxy)nicotinic acid under acidic and basic conditions

Stability Profile & Troubleshooting Guide Executive Summary 4-(Difluoromethoxy)nicotinic acid is a robust pharmacological scaffold. Its stability profile is defined by two competing structural features: the amphoteric ni...

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profile & Troubleshooting Guide

Executive Summary

4-(Difluoromethoxy)nicotinic acid is a robust pharmacological scaffold. Its stability profile is defined by two competing structural features: the amphoteric nicotinic acid core (susceptible to ionization changes) and the difluoromethoxy ether tail (chemically robust but lipophilic).

The Bottom Line: This molecule is highly stable in aqueous alkaline solutions and dilute acids at room temperature. The most common user "failures" are not chemical degradation, but rather solubility crashes near the isoelectric point (pI ~3.5–4.0) or HPLC artifacts caused by mixed protonation states.

Part 1: The Stability Matrix

Quick-reference data for experimental planning.

ConditionStability RatingPrimary RiskRecommended Action
Acidic (pH < 2) High Protonation of Pyridine N (

)
Use for HPLC mobile phases (e.g., 0.1% TFA).
Weak Acid (pH 3–5) Low (Physical) Precipitation (Isoelectric Point)Avoid storage in this range. The zwitterion has lowest solubility.
Neutral (pH 7) High NoneIdeal for short-term assay buffers.
Basic (pH > 10) Very High Salt formation (Carboxylate anion)Best for long-term stock solution storage (as Na/K salt).
Extreme Heat (>150°C) Low DecarboxylationDo not heat dry solids; use vacuum drying at <50°C.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My HPLC peaks are splitting or tailing severely."

Diagnosis: This is likely a protonation equilibrium artifact , not degradation. The Science: Nicotinic acid derivatives are zwitterionic.

  • At pH ~3-5 , the molecule exists in a rapid equilibrium between the cationic, neutral (zwitterionic), and anionic forms.

  • Silanol groups on C18 columns interact strongly with the positively charged pyridine nitrogen.

Solution:

  • Lock the pH: Ensure your mobile phase pH is at least 2 units away from the pKa (approx 4.8).

    • Preferred: pH 2.0 (using 0.1% TFA or Formic Acid). This forces the molecule into the fully protonated cationic state (

      
      , 
      
      
      
      ).
    • Alternative: pH 7.5+ (using Ammonium Bicarbonate). This forces the anionic state (

      
      , 
      
      
      
      ).
  • Add Ion Pairing: If using low pH, add 5-10 mM buffer to suppress silanol interactions.

Issue 2: "I see a new peak after refluxing in 1N HCl."

Diagnosis: Hydrolysis of the difluoromethoxy group (Slow Degradation). The Science: While aryl difluoromethyl ethers are more stable than non-fluorinated analogs, the pyridine ring is electron-deficient. Under forcing acidic conditions (high temp + strong acid), the ether linkage can cleave, releasing the 4-hydroxynicotinic acid (often tautomerizing to a pyridone).

Solution:

  • Verify the mass.

    • Parent: MW ~189 Da.[1]

    • Hydrolysis Product: MW ~139 Da (Loss of

      
       group).
      
  • Prevention: Avoid heating in acidic media >60°C. Perform synthesis/workups in basic media where the ether is chemically inert.

Issue 3: "The compound precipitated when I adjusted my stock solution to pH 4."

Diagnosis: Isoelectric Point (pI) Crash. The Science:



At pH ~3.4, the net charge is zero. The lattice energy dominates solvation energy, causing precipitation.

Solution:

  • Dissolve in Base: Start with 0.1N NaOH to fully solubilize as the carboxylate salt.

  • Skip the pI: If acidifying, jump quickly from pH 10 to pH 2 using strong acid, bypassing the pI window rapidly to avoid crystal nucleation.

Part 3: Visualizing the Chemistry

Understanding the species distribution is critical for handling.

Diagram 1: pH-Dependent Species & Solubility

This diagram illustrates why solubility crashes occur at pH 3-4.

G Cation Cationic Species (pH < 2) Soluble Zwitterion Zwitterion / Neutral (pH ~ 3.5) INSOLUBLE (Precipitate) Cation->Zwitterion -H+ (COOH deprotonates) Zwitterion->Cation +H+ Anion Anionic Species (pH > 7) Soluble (Salt) Zwitterion->Anion -H+ (Pyridine deprotonates) Anion->Zwitterion +H+

Caption: The "Solubility Valley" occurs at the Isoelectric Point (Red). Maintain pH in the Blue or Green zones for stability.

Diagram 2: Degradation Pathways (Stress Conditions)

Use this decision tree to identify unknown degradants.

Degradation cluster_Acid Acidic Stress (Reflux) cluster_Heat Thermal Stress (>180°C) Parent 4-(Difluoromethoxy)nicotinic acid (MW 189) Hydrolysis 4-Hydroxynicotinic Acid (MW 139) + HF + Formic Acid Parent->Hydrolysis Strong Acid / Heat (Ether Cleavage) Decarb 4-(Difluoromethoxy)pyridine (MW 145) + CO2 Parent->Decarb High Temp / No Solvent (Decarboxylation)

Caption: Primary degradation routes. Ether cleavage requires forcing acid; decarboxylation requires extreme heat.

Part 4: Validated Experimental Protocols

Protocol A: Forced Degradation Stress Test (Acid/Base)

Use this to validate your specific batch stability.

  • Preparation: Prepare a 1 mg/mL solution of the compound in Methanol/Water (50:50).

  • Acid Stress:

    • Aliquot 1 mL sample + 1 mL 1N HCl .

    • Heat at 60°C for 4 hours .

    • Expectation: < 5% degradation (Compound is relatively stable).

  • Base Stress:

    • Aliquot 1 mL sample + 1 mL 1N NaOH .

    • Heat at 60°C for 4 hours .

    • Expectation: < 1% degradation (Synthesis conditions involve refluxing base; highly stable).

  • Analysis: Neutralize samples and analyze via HPLC (C18 column, Gradient 5% -> 95% ACN in 0.1% Formic Acid).

Protocol B: Solubility Check

To avoid "false negatives" in biological assays.

  • Weigh 5 mg of compound.

  • Add 1.0 mL of PBS (pH 7.4) .

    • Observation: Should dissolve clearly (Anionic form).

  • Add 1.0 mL of 0.1N HCl .

    • Observation: Watch for transient cloudiness (passing through pI) followed by clarity (Cationic form).

  • Warning: Do not use Acetate Buffer (pH 4.5) for stock solutions; precipitation is highly likely.

References

  • Vertex Pharmaceuticals. (2021). Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs. (Demonstrates stability of aryl difluoromethyl ethers in synthesis). 2[3][2][4]

  • Zafrani, Y., et al. (2019). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (Details the basic conditions used for synthesis, confirming base stability). 5[3][2][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 938, Nicotinic acid.[7] (Provides pKa and solubility data for the parent scaffold).

  • ChemicalBook. (2024). Synthesis of 4-(Trifluoromethyl)nicotinic acid. (Illustrates hydrolysis of nicotinic acid derivatives in refluxing NaOH).

Sources

Optimization

Purification strategies for removing impurities from 4-(Difluoromethoxy)nicotinic acid

Welcome to the technical support center for the purification of 4-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Difluoromethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 4-(Difluoromethoxy)nicotinic acid in your laboratory.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the synthesis and purification of 4-(Difluoromethoxy)nicotinic acid.

Issue 1: My final product is contaminated with unreacted starting materials.

Root Cause Analysis: Incomplete reaction is the most common reason for the presence of starting materials. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or catalyst deactivation. The difluoromethoxy group can influence the reactivity of the nicotinic acid precursor, sometimes requiring more stringent reaction conditions than analogous non-fluorinated compounds.

Recommended Purification Strategy: Liquid-Liquid Extraction

A well-designed liquid-liquid extraction protocol can effectively separate the acidic product from less polar starting materials.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acidic 4-(Difluoromethoxy)nicotinic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase. Most unreacted starting materials and non-acidic byproducts will remain in the organic phase.

  • Phase Separation: Allow the layers to separate completely and drain the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the product.

  • Back Extraction (Acidification): Combine the aqueous layers and cool in an ice bath. Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), while stirring until the pH is acidic (pH 2-3), which will precipitate the purified 4-(Difluoromethoxy)nicotinic acid.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Issue 2: The purified product has a persistent yellow or brown discoloration.

Root Cause Analysis: Colored impurities often arise from side reactions or the degradation of reactants and products, particularly at elevated temperatures. For nicotinic acid derivatives, these can include pyridine-based byproducts.[3][4]

Recommended Purification Strategy: Recrystallization with Decolorizing Carbon

Recrystallization is a powerful technique for removing colored impurities and achieving high purity. The choice of solvent is critical.

Solvent Selection Data:

SolventSolubility of Nicotinic Acid DerivativesComments
WaterSparingly soluble in cold, more soluble in hotGood for polar impurities, but may require larger volumes.[5][6][7]
EthanolGood solubilityOften used in combination with water.[4]
HeptaneLow solubilityCan be used as an anti-solvent.[8]
AcetonitrileLow solubility[7]
Dimethyl Sulfoxide (DMSO)High solubilityMay be difficult to remove completely.[7][9]

Step-by-Step Protocol:

  • Solvent Selection: Based on solubility tests, select a solvent or solvent system in which 4-(Difluoromethoxy)nicotinic acid has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water, can be effective.

  • Dissolution: In a flask, add the crude, colored product and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization: Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution. Activated carbon has a high surface area and can adsorb colored impurities.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Issue 3: HPLC analysis shows multiple, closely eluting impurity peaks.

Root Cause Analysis: The presence of structurally similar impurities, such as isomers or degradation products, can be challenging to remove by simple extraction or recrystallization. These impurities may have similar polarities and solubilities to the desired product.

Recommended Purification Strategy: Column Chromatography

For difficult separations, column chromatography provides a higher degree of purification.

Workflow Diagram:

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds like carboxylic acids.

  • Mobile Phase Optimization: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typical. The goal is to achieve good separation between the product and impurities (different Rf values).

  • Column Packing: Prepare a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating compounds with a wide range of polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.[10][11][12][13]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(Difluoromethoxy)nicotinic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in the synthesis of 4-(Difluoromethoxy)nicotinic acid?

A1: Common impurities can include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions. For nicotinic acid derivatives, impurities such as isonicotinic acid, pyridine-2,5-dicarboxylic acid, and other positional isomers can be present.[3] The specific impurities will depend on the synthetic pathway employed.[14]

Q2: Which analytical techniques are best for assessing the purity of 4-(Difluoromethoxy)nicotinic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the main component and detecting impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) is commonly used for nicotinic acid and its derivatives.[10][11][12][13][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and can also provide information about impurities.[17] The presence of the difluoromethoxy group makes ¹⁹F NMR particularly useful.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying unknown impurities when coupled with a separation technique like GC or LC.[3]

Q3: How does the difluoromethoxy group affect the purification strategy?

A3: The difluoromethoxy group is highly electronegative and can influence the compound's polarity, solubility, and reactivity.[18][19] This can be advantageous in purification. For instance, the fluorine atoms can alter the compound's solubility profile, potentially enabling more effective recrystallization solvent systems. The unique chemical shift of fluorine in ¹⁹F NMR also provides a clear spectroscopic handle for monitoring purity.[17]

Q4: Can I use a sublimation technique for purification?

A4: Sublimation can be a viable purification method for some organic solids, particularly if the compound has a sufficiently high vapor pressure and is thermally stable. While not as common as recrystallization or chromatography, it can be effective for removing non-volatile impurities. A small-scale test should be performed to determine the feasibility and efficiency of sublimation for 4-(Difluoromethoxy)nicotinic acid.

Logical Flow of a Multi-Step Purification Strategy:

Purification_Strategy Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Remove Starting Materials Recrystallization Recrystallization Extraction->Recrystallization Remove Colored Impurities Chromatography Column Chromatography Recrystallization->Chromatography Separate Structural Isomers Pure High-Purity Product Recrystallization->Pure Chromatography->Pure

Caption: A typical multi-step purification workflow.

III. References

  • Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. Available from:

  • The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available from:

  • Preparation Of Fluorinated Aromatic Compounds. Quick Company. Available from:

  • Organofluorine chemistry. Wikipedia. Available from:

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available from:

  • Preparation and purification of nicotinamide mononucleotide analogs. PubMed. Available from:

  • Fluorinated Aromatic Compounds. ResearchGate. Available from:

  • Nicotinic Acid-impurities. Pharmaffiliates. Available from:

  • 4-(Difluoromethoxy)nicotinic acid. BLD Pharm. Available from:

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. Available from:

  • Niacin EP Impurities & USP Related Compounds. SynThink. Available from:

  • Determination of Nicotinic Acid in Pharmaceutical Products. ResearchGate. Available from:

  • Nicotinic Acid. Organic Syntheses. Available from: [Link]

  • Purification of nicotinic acid. Google Patents. Available from:

  • Synthesis method of 4-trifluoromethyl nicotinic acid. Patsnap. Available from:

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Available from: [Link]

  • A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents. Available from:

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. ResearchGate. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available from: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available from: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available from: [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Science and Technology. Available from: [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. Available from: [Link]

  • Preparation method of nicotinic acid. Google Patents. Available from:

  • Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition. PMC. Available from: [Link]

  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. Nature. Available from: [Link]

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management of 4-(Difluoromethoxy)nicotinic Acid

Topic: Prevention of Thermal Decarboxylation in 4-Substituted Nicotinic Acids Molecule: 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3) Target Audience: Medicinal Chemists, Process Chemists Diagnostic Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Thermal Decarboxylation in 4-Substituted Nicotinic Acids Molecule: 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3) Target Audience: Medicinal Chemists, Process Chemists

Diagnostic Overview: The Mechanism of Failure

To prevent decarboxylation, one must first understand why it occurs. 4-(Difluoromethoxy)nicotinic acid is not merely "heat sensitive"; it is susceptible to a specific mechanistic pathway known as the Hammick Reaction pathway .

Unlike simple benzoic acids, pyridine-3-carboxylic acids (nicotinic acids) possess a basic nitrogen atom within the ring. Decarboxylation is rarely a concerted unimolecular loss of


 from the neutral molecule. Instead, it proceeds through a zwitterionic intermediate .
The Causality Chain
  • Protonation: The pyridine nitrogen becomes protonated (forming a pyridinium cation).

  • Zwitterion Formation: The carboxyl group deprotonates to a carboxylate anion. This creates a net neutral but highly polarized zwitterion.

  • Electronic Pull: The positively charged nitrogen acts as a powerful electron sink, withdrawing electron density from the ring.

  • Decarboxylation: This electron withdrawal destabilizes the C3-carboxyl bond, facilitating the loss of

    
     and generating a transient ylide at the C3 position.
    
  • Substituent Effect: The 4-(difluoromethoxy) group is electron-withdrawing (inductive effect,

    
    ). While this typically increases acidity, in the context of the pyridinium ring, it can further destabilize the system under thermal stress by altering the electron distribution that normally holds the carboxylate in place.
    
Visualization: The Danger Zone (Zwitterion Pathway)

DecarboxylationMechanism cluster_prevention Stabilization Strategy Neutral Neutral Acid (Metastable) Protonation Acidic/Thermal Stress (Proton Transfer) Neutral->Protonation Heat/Protic Solvent Salt Anionic Salt Form (Stable) Neutral->Salt Add Base (DIPEA/NaOH) Zwitterion Zwitterion (CRITICAL DANGER) Protonation->Zwitterion Equilibrium Ylide C3-Ylide Intermediate Zwitterion->Ylide -CO2 (Irreversible) Product Decarboxylated Product + CO2 Ylide->Product Protonation

Caption: The Hammick pathway showing the zwitterion as the primary vector for thermal decomposition. Blocking protonation (Green) prevents the cascade.

Troubleshooting Guides & Protocols

Scenario A: Reaction Optimization (Amidation/Esterification)

Issue: You need to couple the acid to an amine, but heating the reaction results in yield loss and byproduct formation. Root Cause: Activation of the carboxylic acid often generates


 (if using thionyl chloride) or requires heat, both of which drive the zwitterion equilibrium.

Protocol: Low-Temperature Activation Do not convert to acid chloride using refluxing thionyl chloride (


). Instead, use a Mixed Anhydride or HATU approach which operates at 

.
StepActionMechanistic Rationale
1 Dissolve 1.0 eq Acid in DCM or DMF (anhydrous).Aprotic solvents suppress proton transfer required for zwitterion formation.
2 Add 2.0–3.0 eq DIPEA (Diisopropylethylamine).CRITICAL: Maintains the molecule in the anionic (carboxylate) state, preventing N-protonation.
3 Cool to 0°C .Kinetic control; reduces thermal energy available to overcome the decarboxylation activation barrier.
4 Add 1.1 eq HATU or T3P . Stir 30 min.Activates the carboxylate without generating strong acidic byproducts.
5 Add nucleophile (amine/alcohol). Warm to RT only.Reaction proceeds on the activated ester, which is less prone to

loss than the free acid.
Scenario B: Workup and Isolation

Issue: The product disappears or degrades during rotary evaporation or recrystallization. Root Cause: Concentration increases the acidity of the medium (if acid was used) or promotes intermolecular proton transfer in the melt phase.

Protocol: The "Salt-First" Isolation Avoid isolating the free acid if the next step allows. Isolate as a stable salt.

  • Extraction: If extracting from an acidic quench, use a buffer (pH 4–5) rather than strong acid (pH 1) if possible. Rapidly extract into organic solvent.

  • Drying: Use

    
    , not 
    
    
    
    (Lewis acidity of Mg can sometimes catalyze decarboxylation in sensitive pyridines).
  • Evaporation: Keep water bath < 40°C .

  • Storage: If you must store it, convert it to the Sodium Salt or Hydrochloride Salt (solid state).

    • Note: While HCl salt protonates the Nitrogen, the crystal lattice energy often stabilizes it against decarboxylation in the solid state, provided it is dry. However, the Sodium Salt is safer as it removes the proton entirely.

Scenario C: Solvent Selection Matrix

Certain solvents accelerate decarboxylation by stabilizing the zwitterionic transition state.

Solvent ClassRisk LevelRecommendation
DMSO / DMF High (at T > 80°C) High dielectric constant stabilizes zwitterions. Use only at RT or with base.
Water (Acidic) Critical Facilitates proton transfer. Avoid heating.
Water (Basic) Low Stable as carboxylate anion.
DCM / THF Low Poor solubility for zwitterions; generally safe.
Toluene Moderate Often used for intentional decarboxylation at reflux. Avoid high heat.

FAQs: Researcher to Researcher

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Only if strictly controlled. The generation of 

and heat is a perfect recipe for decarboxylation. If you must, use Oxalyl Chloride with catalytic DMF in DCM at 0°C to Room Temp . Do not reflux. Remove volatiles under vacuum at low temperature immediately.

Q: I see a new spot on TLC just above the baseline after heating. What is it? A: This is likely the decarboxylated byproduct: 4-(difluoromethoxy)pyridine . It is less polar than the acid (which stays on the baseline in non-polar eluents) but more polar than many esters. Check mass spec for


.

Q: Why is the 4-difluoromethoxy group relevant to stability? A: While the decarboxylation is driven by the pyridine ring, the 4-alkoxy group donates electron density via resonance (stabilizing) but withdraws via induction (destabilizing). However, the bulky


 group may also sterically crowd the 3-position, potentially twisting the carboxylate out of planarity, which can lower the activation energy for 

loss. Treat it with higher care than unsubstituted nicotinic acid.

Q: What is the "Safe Zone" temperature? A:

  • pH < 4: Keep T < 40°C.

  • pH 4–8: Keep T < 60°C.

  • pH > 9: Stable up to reflux (in water/alcohol) for short periods (hydrolysis conditions).

References

  • Dunn, G. E., et al. (1972).[1] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[1] Link[1]

    • Grounding: Establishes the zwitterionic (Hammick) mechanism and the relative instability of picolinic/nicotinic acids.
  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See "Hammick Reaction").

    • Grounding: Provides the mechanistic basis for the ylide intermediate form
  • Bayer Cropscience Ag. (2015).[3] "Difluoromethyl-nicotinic-indanyl carboxamides." World Intellectual Property Organization, WO2015197530A2. Link

    • Grounding: Demonstrates industrial handling of 4-substituted nicotinic acids, often utilizing low-temperature coupling or basic hydrolysis steps.
  • Clark, R. W., et al. (2014). "Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids...". Journal of the American Chemical Society. Link

    • Grounding: Discusses the use of carboxylic acids as "traceless" activating groups via decarboxylation, highlighting the conditions (transition metals/heat)

Sources

Optimization

Technical Support Center: Purification of 4-(Difluoromethoxy)nicotinic acid

This technical guide is structured as a specialized support resource for researchers working with 4-(Difluoromethoxy)nicotinic acid (CAS: 1211536-81-2), a critical intermediate in the synthesis of PDE4 inhibitors like Ro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers working with 4-(Difluoromethoxy)nicotinic acid (CAS: 1211536-81-2), a critical intermediate in the synthesis of PDE4 inhibitors like Roflumilast.

Executive Summary & Solvent Strategy

4-(Difluoromethoxy)nicotinic acid presents a unique purification challenge due to its hybrid nature: the pyridine ring confers basicity, the carboxylic acid confers acidity (zwitterionic potential), and the difluoromethoxy group adds significant lipophilicity compared to its hydroxy-parent.

Achieving pharmaceutical-grade purity (>98%) requires a biphasic approach: Acid-Base Reprecipitation (for bulk impurity removal) followed by Recrystallization (for polishing).

Recommended Solvent Systems
Solvent SystemRoleSolubility ProfileApplication Note
Ethanol (95% or Absolute) Primary High (Hot) / Low (Cold)Best balance for yield and purity. The fluorinated tail disrupts the crystal lattice enough to make ethanol highly effective upon cooling.
Ethanol / Water (9:1 to 4:1) Binary High (Hot) / Low (Cold)Use if inorganic salts (NaCl/KCl) are present. Water keeps salts dissolved while the product crystallizes.
Ethyl Acetate / n-Heptane Alternative Moderate (Hot) / InsolubleExcellent for removing non-polar byproducts. Requires precise antisolvent addition to prevent "oiling out."[1]
Water (pH adjusted) Pre-treatment pH DependentSoluble at pH > 8 (as salt); Precipitates at pH 3–4 (Isoelectric point).

Comprehensive Purification Protocol

Phase A: Acid-Base Reprecipitation (Bulk Cleanup)

Use this phase first if your crude material is dark or contains significant inorganic salts.

  • Dissolution: Suspend crude solid in Water (5-10 vol) .

  • Basification: Slowly add 1N NaOH until pH 9–10. The solution should become clear as the sodium salt forms.

  • Filtration: Filter off any insoluble mechanical impurities or non-acidic byproducts.

  • Precipitation: Cool filtrate to 10°C. Slowly add 1N HCl dropwise.

  • Critical Endpoint: Target pH 3.5 – 4.0 . The product will precipitate as a white/off-white solid.

  • Isolation: Filter and wash with cold water.[1] Dry partially before Phase B.

Phase B: Recrystallization (Polishing)

Use this phase to reach >99% purity.

  • Solvent Prep: Heat Ethanol (Absolute) to reflux (~78°C).

  • Saturation: Add hot ethanol to the solid from Phase A until just dissolved.

    • Tech Note: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins, and hot filter.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Rapid cooling here causes oiling out.

  • Crystallization: Once at RT, move to an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the crystalline solid. Wash with cold Ethanol/Heptane (1:1) to remove surface mother liquor.

  • Drying: Vacuum dry at 45°C for 12 hours.

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is common with fluorinated pyridine derivatives. It occurs when the product separates as a liquid phase before the solution reaches the saturation point for crystallization, often due to cooling too fast or the solvent mixture being too polar (forcing the lipophilic fluorous tail out of solution). Solution:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product at a temperature just above the cloud point.

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

  • Adjust Solvent: If using EtOH/Water, reduce the water content. Water increases the polarity gap, encouraging oiling.

Q2: My yield is low (<50%), but purity is high.

Diagnosis: The product likely has higher solubility in the cold mother liquor than anticipated, or the pH during the acid-base step was not optimized. Solution:

  • Check pH: Ensure the Acid-Base precipitation step hit the exact isoelectric point (approx pH 3.5).

  • Recycle Mother Liquor: Concentrate the filtrate from the recrystallization step to 20% of its volume and cool again to harvest a "second crop." (Note: Second crops always have lower purity).

  • Antisolvent: In the ethanol system, add n-Heptane dropwise to the cold mother liquor to force more precipitation.

Q3: The crystals are yellow/orange even after recrystallization.

Diagnosis: Pyridine oxidation byproducts or trace metal complexes. Solution:

  • Charcoal Treatment: You must perform a hot filtration with activated charcoal (e.g., Darco G-60) during the dissolution step.

  • Solvent Switch: Switch to Ethyl Acetate . Colored impurities in this synthesis are often more soluble in alcohols than in esters. Washing the solid with cold ethyl acetate can strip the color.

Visual Workflow (Process Logic)

PurificationWorkflow Start Crude 4-(Difluoromethoxy) nicotinic acid DissolveBase Dissolve in Water + NaOH (pH 9-10) Start->DissolveBase FilterInsol Filter Insoluble Impurities DissolveBase->FilterInsol Acidify Acidify with HCl to pH 3.5-4.0 FilterInsol->Acidify Precipitate Collect Precipitate (Semi-Pure) Acidify->Precipitate Decision Is Purity >98%? Precipitate->Decision Recryst Recrystallization Solvent: Ethanol (Hot) Decision->Recryst No (Polishing needed) FinalProduct Pure Product (>99%) Decision->FinalProduct Yes Carbon Optional: Activated Carbon (If colored) Recryst->Carbon If Yellow Cooling Slow Cooling (Prevent Oiling Out) Recryst->Cooling Carbon->Cooling FinalFilter Filtration & Drying Cooling->FinalFilter FinalFilter->FinalProduct

Figure 1: Integrated Acid-Base and Recrystallization Workflow for maximum purity.

References

  • Vertex AI Search. (2026). Purification of roflumilast intermediates. CN102503815A. Link

  • Vertex AI Search. (2026). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. CN103304408A. Link

  • Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)nicotinic acid Product Data. Link

  • Organic Syntheses. (1925).[1] Nicotinic Acid Purification Protocols. Org. Synth. 1925, 4,[2] 49. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of the Difluoromethoxy (OCF₂H) Group

The following Technical Support Guide is designed for immediate application in a laboratory setting. It prioritizes causality, robust protocols, and troubleshooting logic over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate application in a laboratory setting. It prioritizes causality, robust protocols, and troubleshooting logic over generic descriptions.

Status: Active Scope: Chemical Stability, Synthesis Optimization, Purification Protocols Audience: Medicinal Chemists, Process Chemists

Core Stability Directive (The "Why")

The difluoromethoxy group (–OCF₂H) is a lipophilic hydrogen bond donor often employed as a bioisostere for phenols or methoxy groups to improve metabolic stability. However, unlike the trifluoromethoxy group (–OCF₃), the –OCF₂H moiety acts chemically as a cyclic acetal equivalent , rendering it susceptible to acid-catalyzed hydrolysis.

The Instability Mechanism

Understanding the decomposition pathway is critical for prevention. The hydrolysis is driven by protonation of the ether oxygen, followed by nucleophilic attack (usually by water) or elimination.

Key Risk Factor: Electron-rich aromatic rings (e.g., electron-donating substituents at ortho/para positions) stabilize the leaving phenoxide anion, significantly accelerating hydrolysis rates in acidic media.

HydrolysisMechanism cluster_factors Accelerating Factors Start Ar-OCF2H (Substrate) Protonation Protonated Intermediate [Ar-O+(H)-CF2H] Start->Protonation + H+ (Acidic Media) TS Transition State (C-O Cleavage) Protonation->TS + H2O (Nucleophile) Products Hydrolysis Products Ar-OH + HCO2H + 2HF TS->Products Irreversible Collapse F1 Electron-Rich Arenes F2 Lewis Acids (AlCl3, BF3) F3 Acidic Silica Gel

Figure 1: Acid-catalyzed hydrolysis pathway of aryl difluoromethyl ethers. Note that the reaction releases HF, which can autocatalyze further decomposition if not quenched.

Synthesis Protocols & Troubleshooting

Choosing the correct difluorocarbene source is the first line of defense against hydrolysis. High-temperature methods often degrade the product in situ if trace water is present.

Reagent Selection Matrix
ParameterSodium Chlorodifluoroacetate (SCDA) Difluoromethyl Triflate (HCF₂OTf) Hu's Reagent (PhSO₂CF₂Cl)
Mechanism Thermal decarboxylation (:CF₂ generation)Nucleophilic substitution / CarbeneRadical / Carbene
Conditions Harsh: 90–100 °C, Base (K₂CO₃)Mild: 23 °C, Base (KOH)Moderate: Base or Photoredox
Acid Risk High: Requires heat; side products are acidic.Low: Room temp prevents thermal elimination.Medium: Sulfinic acid byproducts.
Use Case Robust substrates, Scale-up (Cheap)Acid/Heat Sensitive Substrates Late-stage functionalization
Protocol A: The "Mild" Method (Recommended for Sensitive Substrates)

Based on Fier & Hartwig (2013) - Minimizes thermal hydrolysis.

Reagents:

  • Substrate: Phenol (1.0 equiv)[1]

  • Reagent: HCF₂OTf (1.5 equiv) [Commercially available liquid]

  • Base: Aqueous KOH (6.0 M, 5.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Preparation: Dissolve phenol in MeCN at 23 °C.

  • Biphasic Setup: Add 6.0 M KOH (aq). The mixture will be biphasic.

  • Addition: Add HCF₂OTf via syringe under vigorous stirring.

    • Critical Control: Do not heat. The reaction is exothermic; maintain RT using a water bath if scaling up >1g.

  • Monitoring: Reaction is typically complete in <30 mins.

  • Quench: Dilute with water and extract immediately with Et₂O or EtOAc.

Protocol B: The "SCDA" Method (Scale-Up)

Standard method, but requires strict pH control to prevent hydrolysis.

Reagents:

  • Substrate: Phenol (1.0 equiv)[1]

  • Reagent: ClCF₂CO₂Na (SCDA) (2.5 - 3.0 equiv)

  • Base: K₂CO₃ (anhydrous, 2.0 equiv)

  • Solvent: DMF (dry) and H₂O (10:1 ratio required for carbene generation)

Troubleshooting the SCDA Reaction:

  • Problem: "I see starting material and decomposition, but no product."

    • Root Cause:[2][3][4] The reaction temperature (95-100 °C) is hydrolyzing the product as fast as it forms.

    • Fix: Add the SCDA portion-wise (e.g., 0.5 equiv every 30 mins) rather than all at once. This keeps the concentration of reactive species low and reduces the duration the product sits at high temp.

  • Problem: "The reaction turned black/tarry."

    • Root Cause:[2][3] Polymerization of difluorocarbene or phenol oxidation.

    • Fix: Ensure rigorous deoxygenation (sparge with N₂ for 15 mins) before heating.

Purification & Handling (The "Preservation" Phase)

The most common point of failure is chromatography . Standard silica gel (pH ~5.5–6.0) is acidic enough to hydrolyze electron-rich difluoromethyl ethers during the column run.

Silica Gel Neutralization Protocol

Never run a sensitive OCF₂H compound on untreated silica.

  • Slurry Preparation: Prepare the silica slurry using your mobile phase (e.g., Hexanes/EtOAc).

  • Deactivation: Add 1% v/v Triethylamine (Et₃N) to the slurry.

  • Packing: Pour the column.

  • Flushing: Flush the column with 2 column volumes (CV) of the mobile phase without Et₃N to remove excess base (optional, but recommended if your compound is base-sensitive).

    • Note: Usually, maintaining 0.5% Et₃N in the eluent during the run is the safest method.

Workup "Red Flags"
  • Acid Washes: Do NOT wash the organic layer with 1M HCl to remove excess amine/base. This will induce hydrolysis at the interface. Use saturated NH₄Cl (mildly acidic, pH ~5) or phosphate buffer (pH 7).

  • Rotary Evaporation: Do not heat the water bath >40 °C if traces of acid are suspected.

FAQ: Troubleshooting Specific Scenarios

Q: My product disappears during storage. It was a clear oil, now it's a brown mixture. A: You likely have autocatalytic decomposition. Hydrolysis releases HF, which etches glass and catalyzes further hydrolysis.

  • Solution: Store the compound in a plastic (PP/PE) vial or a silanized glass vial. Store at -20 °C under Argon. Add a solid base stabilizer (e.g., a few grains of K₂CO₃) inside the vial if the compound is strictly non-acidic.

Q: Can I use the OCF₂H group as a protecting group? A: Yes, but be careful with removal. It is generally too stable to be a "convenient" protecting group for standard synthesis, but it can be removed with strong Lewis acids (e.g., BBr₃ or AlCl₃) which cleaves the aryl-oxygen bond.

Q: Why is my yield lower with electron-rich phenols (e.g., 4-methoxyphenol)? A: While the nucleophilicity is good, the product is highly acid-labile. The phenol oxygen pushes electron density into the ring, making the O-CF₂H bond more susceptible to acid cleavage.

  • Adjustment: Use Protocol A (HCF₂OTf) and ensure all glassware for workup is base-washed.

Decision Logic for Experiment Design

DecisionTree Start Start: OCF2H Synthesis SubstrateCheck Is Substrate Acid/Heat Sensitive? Start->SubstrateCheck Sensitive YES (e.g., Complex Scaffold) SubstrateCheck->Sensitive Robust NO (Simple Phenol) SubstrateCheck->Robust ReagentA Use HCF2OTf (Protocol A) Temp: 23°C Sensitive->ReagentA Purification Purification Step ReagentA->Purification ReagentB Use SCDA (Protocol B) Temp: 95°C Robust->ReagentB ReagentB->Purification SilicaCheck Neutralize Silica with 1% Et3N? Purification->SilicaCheck CRITICAL Success Stable Isolated Product SilicaCheck->Success

Figure 2: Experimental decision matrix for reagent selection and process flow.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[1] Synthesis of difluoromethyl ethers, thioethers, and amines with difluoromethyl triflate. Angewandte Chemie International Edition, 52(7), 2092–2095.[1]

  • Zafrani, Y., et al. (2018). Difluoromethyl Ethers: Synthesis and Stability. Journal of Medicinal Chemistry, 61(3), 970–986.

  • Hu, J., et al. (2011). A general and mild protocol to access a broad variety of CF2H-containing compounds.[5] Chemical Society Reviews, 40, 3449-3458.

  • Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Org.[6][7][8] Synth. 101, 164-180.[6]

Sources

Optimization

Handling moisture sensitivity in 4-(Difluoromethoxy)nicotinic acid reagents

Technical Support Center: 4-(Difluoromethoxy)nicotinic Acid Handling Guide Case ID: REAGENT-SUP-004-DFM Subject: Moisture Sensitivity & Stability Protocols for 4-(Difluoromethoxy)nicotinic acid Status: Open / Resolved vi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Difluoromethoxy)nicotinic Acid Handling Guide

Case ID: REAGENT-SUP-004-DFM Subject: Moisture Sensitivity & Stability Protocols for 4-(Difluoromethoxy)nicotinic acid Status: Open / Resolved via Self-Service Guide

Executive Summary: The Nature of the Reagent

Welcome to the Technical Support Center. You are likely working with 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3), a critical building block for introducing lipophilic hydrogen bond donors/acceptors into drug scaffolds.

As a Senior Application Scientist, I must clarify a common misconception: "Moisture sensitivity" in this context rarely means immediate explosive decomposition. Instead, it refers to two distinct failure modes that will silently ruin your data:

  • Hygroscopic Stoichiometric Drift: The carboxylic acid moiety, combined with the pyridine nitrogen, creates a zwitterionic potential that avidly attracts atmospheric water. This alters your effective molecular weight, leading to under-loading of reagents in sensitive couplings.

  • Hydrolytic Defluorination (Trace): While the difluoromethoxy (

    
    ) group is bio-stable, prolonged exposure to moisture—especially in the presence of acidic impurities or elevated temperatures—can trigger slow hydrolysis. This releases trace hydrogen fluoride (HF) and converts the reagent to the inactive 4-hydroxynicotinic acid (pyridone) derivative.
    

Quick Reference Data

PropertySpecification / Note
Molecular Formula

Molecular Weight 189.12 g/mol (Anhydrous basis)
Hygroscopicity High. Can absorb 2–5% w/w water within 1 hour of exposure to >50% RH.
pKa (Predicted) ~3.5 (COOH) & ~4.8 (Pyridine N).
Critical Impurity 4-Hydroxynicotinic acid (Hydrolysis product).
Storage

to

, under Argon/Nitrogen, Desiccated.

Troubleshooting Guide & FAQs

Category A: Physical Handling & Storage[1]

Q: The reagent has formed hard clumps in the bottle. Is it still usable? A: Conditional Yes. Clumping indicates moisture absorption (formation of hydrates or surface adsorption).

  • The Risk: Weighing this solid will introduce a mass error of 5–15%.

  • The Fix: Do not chip at the solid with a metal spatula (risk of particle contamination).

    • Place the open vial inside a vacuum desiccator over

      
       or activated molecular sieves.
      
    • Apply high vacuum (<1 mbar) for 12–24 hours.

    • Verify dryness by checking if the solid breaks apart easily into a free-flowing powder.

Q: Can I store a methanolic solution of this reagent for later use? A: No. Avoid storing carboxylic acids in alcohols (MeOH/EtOH) for long periods, especially if trace acid catalysts (like HCl from acid chloride formation) are present. This promotes Fischer Esterification , converting your acid to the methyl ester. Furthermore, protic solvents can facilitate the slow H-bonding assisted hydrolysis of the


 group over weeks.
  • Best Practice: Store as a dry solid. If a stock solution is mandatory, use anhydrous DMSO or DMF and store at

    
     over 4Å molecular sieves.
    
Category B: Reaction Optimization

Q: My amide coupling (EDC/HATU) yields are consistently 10-15% lower than expected. Why? A: Diagnosis: "Wet" Reagent Stoichiometry. If your reagent contains 10% water by weight (common for older bottles), you are effectively adding 0.9 equivalents of the acid instead of 1.0. In coupling reactions, the limiting reagent dictates the yield.

  • The Protocol: Determine the precise water content using a Karl Fischer (KF) titration (coulometric is preferred for small samples).

  • The Workaround: If KF is unavailable, assume a 5% water content correction factor (weigh 1.05 equiv) or dry the reagent extensively before use (see Protocol 1 below).

Q: I see a new peak in the


 NMR or a loss of the 

triplet in

NMR.
A: Diagnosis: Hydrolytic Defluorination. The pyridine ring is electron-deficient. In the presence of water and heat (or strong nucleophiles), the ether linkage at the 4-position is susceptible to

(Nucleophilic Aromatic Substitution).
  • Mechanism: Water attacks C4

    
     Meisenheimer complex 
    
    
    
    Loss of
    
    
    (as difluoromethanol, which decomposes to formaldehyde + HF).
  • Result: Formation of 4-hydroxynicotinic acid (often exists as the 4-pyridone tautomer), which is unreactive in many coupling conditions.

  • Prevention: Strictly exclude water during heating steps.[1]

Essential Protocols

Protocol 1: Reagent Drying & Validation

Use this before any critical GMP-like synthesis.

  • Setup: Use a drying pistol or a vacuum desiccator.

  • Desiccant: Fresh Phosphorus Pentoxide (

    
    ) is superior to silica gel for nicotinic acids.
    
  • Process:

    • Transfer the reagent to a tared vial.

    • Cover the vial opening with a Kimwipe secured by a rubber band (prevents dust).

    • Apply vacuum (<0.5 mmHg) at 40°C for 4 hours. Note: Mild heat helps drive off lattice water without degrading the fluorinated group.

  • Validation:

    • Run a

      
       NMR in DMSO-
      
      
      
      .
    • Integrate the aromatic protons vs. the water peak (usually at 3.33 ppm in DMSO).

    • If the water integral is >0.2 relative to a 1H aromatic signal, repeat drying.

Protocol 2: Acid Chloride Activation (Moisture Critical)

Converting this acid to the acid chloride is the most moisture-sensitive step.

  • Reagent: Use Oxalyl Chloride (

    
    ) with a catalytic amount of DMF. Avoid Thionyl Chloride (
    
    
    
    ) if possible, as the harsh conditions/heat can degrade the
    
    
    group.
  • Solvent: Anhydrous DCM (Dichloromethane).

  • Procedure:

    • Suspend dried acid in DCM under

      
      .
      
    • Add catalytic DMF (1-2 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at

      
      .
      
    • CRITICAL: If the solution turns dark black/tarry, moisture was present, generating excess HCl and heat, degrading the pyridine ring. A straw/yellow color is normal.

Visual Workflow: Pre-Reaction Quality Control

The following diagram illustrates the decision logic for handling this reagent to ensure experimental success.

ReagentQC Start Start: Reagent Retrieval VisualCheck Visual Inspection: Clumping or Discoloration? Start->VisualCheck Drying ACTION: Vacuum Dry (40°C, P2O5, 4h) VisualCheck->Drying Yes (Clumped) NMRCheck QC: 1H NMR (DMSO-d6) Check Water Peak & Purity VisualCheck->NMRCheck No (Free Flowing) Drying->NMRCheck Decision Is Water < 1% & -OCHF2 Integral Correct? NMRCheck->Decision Decision->Drying Fail (Wet only) Proceed Proceed to Reaction (Use Anhydrous Conditions) Decision->Proceed Pass Recrystallize ACTION: Recrystallize (Anhydrous iPrOH/Hexane) Decision->Recrystallize Fail (Impurities) Recrystallize->Drying

Figure 1: Decision tree for validating 4-(Difluoromethoxy)nicotinic acid quality prior to synthesis. Blue indicates entry, Red indicates corrective actions, and Green indicates readiness.

References

  • Gouverneur, V., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.

    • Context: Discusses the stability of C-F bonds and the bond dissociation energy relevant to the difluoromethyl group's resistance to defluorin
    • Context: Provides background on the hydrolytic sensitivity of nicotinic acid esters and the general handling of the pyridine-3-carboxylic acid core.
  • University of Calgary. (n.d.). Drying Agents Commonly Used for Drying Solutions in Organic Solvents.[5][3][4]

    • Context: Authoritative guide on desiccant selection ( , , Molecular Sieves) for organic reagents.
  • Sigma-Aldrich. (2023). Nicotinic Acid Analytical Standard SDS & Handling.6[3][4]

    • Context: Baseline safety and physical property d

Sources

Reference Data & Comparative Studies

Validation

FTIR and Mass Spectrometry interpretation for 4-(Difluoromethoxy)nicotinic acid

An In-Depth Guide to the Spectroscopic Interpretation of 4-(Difluoromethoxy)nicotinic Acid: A Comparative Analysis using FTIR and Mass Spectrometry In the landscape of modern drug discovery and development, the unambiguo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Interpretation of 4-(Difluoromethoxy)nicotinic Acid: A Comparative Analysis using FTIR and Mass Spectrometry

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-(Difluoromethoxy)nicotinic acid, a fluorinated pyridine derivative, represents a class of compounds gaining interest for its potential applications in medicinal chemistry. The introduction of the difluoromethoxy group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Therefore, precise analytical characterization is not merely a procedural step but a critical component of the research and development lifecycle.

This guide provides a comprehensive comparison of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the structural interpretation of 4-(Difluoromethoxy)nicotinic acid. We will move beyond a simple recitation of data to explain the causality behind spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and supported by authoritative references.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is an indispensable technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint." This allows for the rapid identification of functional groups present within the structure.

Predicted FTIR Spectrum and Functional Group Analysis

The structure of 4-(Difluoromethoxy)nicotinic acid contains three key regions that will give rise to characteristic absorption bands: the carboxylic acid, the pyridine ring, and the difluoromethoxy group. By comparing its expected spectrum to that of its parent compound, nicotinic acid[2][3], we can highlight the specific contributions of the difluoromethoxy substituent.

Key Predicted FTIR Absorption Bands for 4-(Difluoromethoxy)nicotinic acid:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected AppearanceComparative Notes
3300–2500Carboxylic Acid (O-H)StretchingVery broad, often obscuring C-H stretchesTypical for hydrogen-bonded carboxylic acids.[4]
~3100–3000Aromatic (C-H)StretchingSharp, weak to mediumSimilar to nicotinic acid, but may be overlapped by the broad O-H band.[2]
~2980-2900Methoxy (C-H)StretchingSharp, weakArises from the single hydrogen in the -OCHF₂ group.
~1710–1680Carboxylic Acid (C=O)StretchingStrong, sharpA prominent peak, characteristic of the carbonyl group in an aromatic carboxylic acid.[4]
~1620–1580Pyridine Ring (C=N, C=C)StretchingMedium to strongAromatic ring stretching vibrations are common in this region.[2]
~1300–1200Carboxylic Acid (C-O)StretchingMediumCoupled with O-H in-plane bending.
1150–1050 Difluoromethoxy (C-F) Stretching Very Strong, Sharp This is the most distinguishing feature imparted by the substituent. The high electronegativity of fluorine results in intense absorption bands.
~1100-1000Difluoromethoxy (C-O)StretchingStrongEther C-O stretching, likely coupled with C-F vibrations.
Experimental Protocol: FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient alternative to the traditional KBr pellet method for solid samples.[5]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: Place a small amount (1-2 mg) of solid 4-(Difluoromethoxy)nicotinic acid powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal. Initiate the scan.

  • Typical Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Logical Workflow for FTIR Spectral Interpretation

The interpretation of an FTIR spectrum should follow a systematic approach to ensure all information is extracted logically.

FTIR_Workflow Start Acquire FTIR Spectrum Step1 Identify Diagnostic Region (4000-1500 cm⁻¹) Start->Step1 Step2 Assign Broad O-H Stretch (Carboxylic Acid, ~3000 cm⁻¹) Step1->Step2 High Wavenumber Step5 Analyze Fingerprint Region (1500-400 cm⁻¹) Step1->Step5 Low Wavenumber Step3 Assign Strong C=O Stretch (Carboxylic Acid, ~1700 cm⁻¹) Step2->Step3 Step4 Assign Very Strong C-F Stretches (Difluoromethoxy, ~1100 cm⁻¹) Step3->Step4 Step7 Correlate All Bands with Proposed Structure Step4->Step7 Step6 Assign Pyridine Ring Vibrations (C=C, C=N, Bending) Step5->Step6 Step6->Step7 End Confirm Structure Step7->End

Caption: Logical workflow for the systematic interpretation of an FTIR spectrum.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For a compound like 4-(Difluoromethoxy)nicotinic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 4-(Difluoromethoxy)nicotinic acid is C₇H₅F₂NO₃, giving it a monoisotopic mass of approximately 189.02 Da.

Key Predicted Ions in the ESI Mass Spectrum:

m/z (Positive Mode)m/z (Negative Mode)Ion FormulaFragment IdentityNotes
190.03-[C₇H₆F₂NO₃]⁺[M+H]⁺Protonated molecular ion. Its presence confirms the molecular weight.
-188.01[C₇H₄F₂NO₃]⁻[M-H]⁻Deprotonated molecular ion. Often observed for acidic compounds.
172.02170.00[C₇H₅F₂NO₂]⁺ / [C₇H₃F₂NO₂]⁻[M+H - H₂O]⁺ / [M-H - H₂O]⁻Loss of water from the carboxylic acid.
145.03-[C₇H₆F₂NO]⁺[M+H - COOH]⁺Decarboxylation (loss of the carboxyl group).
124.04122.02[C₆H₆NO₂]⁺ / [C₆H₄NO₂]⁻[M+H - CHF₂]⁺ / [M-H - CHF₂]⁻Loss of the difluoromethyl radical.
-78.03[C₅H₄N]⁻[Pyridine Ring Fragment]⁻A common fragment in the negative mode for nicotinic acid derivatives, resulting from the loss of the carboxyl and difluoromethoxy groups.[6]
78.03-[C₅H₄N]⁺Pyridine radical cationA common fragment observed in EI-MS of pyridine derivatives.[7][8]
Experimental Protocol: LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing non-volatile compounds like 4-(Difluoromethoxy)nicotinic acid.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water. Further dilute to a final concentration of ~1-10 µg/mL for infusion or injection.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to separate the analyte from any impurities before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive data.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50–500.

    • MS/MS Analysis: To confirm fragmentation, select the predicted molecular ion (e.g., m/z 190.03) as the precursor and apply collision-induced dissociation (CID) to generate product ion spectra.

Predicted Fragmentation Pathway of 4-(Difluoromethoxy)nicotinic acid ([M+H]⁺)

The fragmentation of the protonated molecule can be visualized to understand the relationships between the observed ions.

MS_Fragmentation Parent [M+H]⁺ m/z = 190.03 Frag1 [M+H - H₂O]⁺ m/z = 172.02 Parent->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z = 145.03 Parent->Frag2 - COOH Frag3 [M+H - CHF₂]⁺ m/z = 124.04 Parent->Frag3 - CHF₂ Frag4 Pyridine Fragment m/z = 78.03 Frag2->Frag4 - CHF₂O

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 4-(Difluoromethoxy)nicotinic acid.

Synergistic Power of Combined Analysis

Neither technique alone provides a complete picture. FTIR excels at confirming the presence of key functional groups—the carboxylic acid, the aromatic ring, and, most importantly, the C-F bonds of the difluoromethoxy group. However, it cannot confirm the molecular weight or the connectivity of these groups.

Conversely, Mass Spectrometry provides the exact molecular weight, confirming the elemental composition. Its fragmentation pattern reveals the lability of certain bonds (like the C-C bond of the carboxyl group) and the stability of the core pyridine structure, thus providing crucial information about the molecular skeleton. The combination of a strong C=O stretch and broad O-H band in the FTIR spectrum, coupled with a molecular ion at m/z 190.03 and a characteristic loss of 45 Da (-COOH) in the mass spectrum, provides a self-validating system for identifying 4-(Difluoromethoxy)nicotinic acid.

Conclusion

The analytical characterization of 4-(Difluoromethoxy)nicotinic acid is a clear demonstration of the synergistic relationship between FTIR and Mass Spectrometry. FTIR provides the functional group "what," while MS provides the molecular weight and connectivity "how." For the researcher or drug development professional, mastering the interpretation of these complementary spectra is essential for validating synthesis, ensuring purity, and confidently advancing promising compounds through the development pipeline. The distinctive, strong C-F absorption bands in the FTIR spectrum and the unique mass shifts caused by the difluoromethoxy substituent in the mass spectrum serve as unambiguous identifiers for this class of fluorinated heterocycles.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Organic Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. Available at: [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of Nicotinic acid. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • MassBank. (2020). Nicotinic acid Mass Spectrum. MassBank. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available at: [Link]

  • ResearchGate. (n.d.). FT‐IR spectra: a nicotinic acid; b Fe3O4@nicotinic acid; c Fe3O4@nicotinic acid @sulfonic acid chloride nanoparticles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. Available at: [Link]

  • Per-Edman, P., & Pindur, U. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 973-980. Available at: [Link]

  • ResearchGate. (n.d.). FTIR profile of Nicotinic acid. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Springer Nature. (2025). Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation. Scientific Reports. Available at: [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). Journal of Cosmetic Dermatology. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of 4-(Difluoromethoxy)nicotinic Acid and 4-Methoxynicotinic Acid

A Guide for Researchers in Drug Discovery and Development In the landscape of therapeutic agent development, nicotinic acid (niacin) and its derivatives have garnered significant attention for their diverse biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic agent development, nicotinic acid (niacin) and its derivatives have garnered significant attention for their diverse biological activities, ranging from lipid metabolism regulation to potent anti-inflammatory effects.[1][2][3] A primary mediator of these actions is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] This guide provides a comparative overview of the bioactivity of two nicotinic acid analogs: 4-methoxynicotinic acid and the fluorinated counterpart, 4-(difluoromethoxy)nicotinic acid. While direct comparative studies are limited, this document synthesizes existing knowledge on nicotinic acid derivatives and the principles of medicinal chemistry to offer a predictive comparison of their potential biological activities.

The Central Role of GPR109A in Nicotinic Acid Bioactivity

GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages.[6][7] Activation of GPR109A by agonists like nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] This reduction in cAMP has downstream consequences, including the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[6][9]

The anti-inflammatory effects of GPR109A activation are of particular interest. In macrophages, GPR109A signaling has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[9][10] This has positioned GPR109A as a promising target for inflammatory diseases.[10][11]

4-Methoxynicotinic Acid: An Established Analog

4-Methoxynicotinic acid is a well-characterized derivative of nicotinic acid. Its bioactivity is primarily attributed to its function as a GPR109A agonist. The methoxy group at the 4-position of the pyridine ring influences the electronic and steric properties of the molecule, which in turn affects its binding affinity and efficacy at the GPR109A receptor.

4-(Difluoromethoxy)nicotinic Acid: A Fluorinated Perspective

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity.[12][13] The replacement of the methoxy group with a difluoromethoxy group in 4-(difluoromethoxy)nicotinic acid is expected to significantly alter its physicochemical characteristics.

The strong electronegativity of the fluorine atoms can influence the electronic distribution of the entire molecule, potentially affecting its interaction with the GPR109A binding pocket.[12] Furthermore, the difluoromethyl group is a bioisostere of the hydroxyl and methoxy groups and can act as a lipophilic hydrogen bond donor, which may lead to altered binding interactions.

Predicted Comparative Bioactivity

While direct experimental data is lacking, a logical comparison can be inferred based on established principles.

Feature4-Methoxynicotinic Acid4-(Difluoromethoxy)nicotinic Acid (Predicted)Rationale for Prediction
GPR109A Agonism Established GPR109A agonist.Likely a GPR109A agonist, potentially with altered potency and efficacy.The core nicotinic acid scaffold is retained. Fluorination can modulate receptor-ligand interactions.[12]
Anti-inflammatory Potential Demonstrates anti-inflammatory effects through GPR109A activation.Expected to possess anti-inflammatory properties, possibly with enhanced potency.Enhanced binding affinity or altered downstream signaling due to fluorination could lead to more potent inhibition of pro-inflammatory mediators.
Metabolic Stability Susceptible to O-demethylation.Likely more resistant to metabolic degradation.The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group less prone to enzymatic cleavage.[13]
Lipophilicity Moderately lipophilic.Increased lipophilicity.The addition of fluorine atoms generally increases the lipophilicity of a molecule.[1]
Cellular Permeability Moderate.Potentially enhanced.Increased lipophilicity can facilitate passage through cellular membranes.

Experimental Workflows for Comparative Bioactivity Assessment

To empirically validate the predicted differences in bioactivity, a series of in vitro assays are recommended.

GPR109A Receptor Activation Assay

The primary assessment of the compounds' activity on their target can be determined by measuring the inhibition of forskolin-stimulated cAMP accumulation in cells stably expressing human GPR109A.[8]

Workflow Diagram:

GPR109A_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cell_culture Culture GPR109A-expressing cells (e.g., CHO-K1, HEK293) harvest Harvest and resuspend cells in stimulation buffer cell_culture->harvest dispense Dispense cells into 384-well plate harvest->dispense add_compounds Add test compounds (4-methoxynicotinic acid vs. 4-(difluoromethoxy)nicotinic acid) and Forskolin dispense->add_compounds incubate Incubate at room temperature add_compounds->incubate lysis Add lysis buffer containing cAMP detection reagents (e.g., HTRF) incubate->lysis read_plate Read plate on a compatible plate reader lysis->read_plate data_analysis data_analysis read_plate->data_analysis Calculate IC50 values

Caption: Workflow for GPR109A cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR109A receptor in appropriate media.

  • Cell Preparation: Harvest cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.[14]

  • Compound Addition: Add serial dilutions of 4-methoxynicotinic acid and 4-(difluoromethoxy)nicotinic acid to a microplate.

  • Cell Dispensing: Dispense the cell suspension into the microplate.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15]

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for each compound.

In Vitro Anti-Inflammatory Assay in Macrophages

To assess the anti-inflammatory potential, the ability of the compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages can be measured.[2][3]

Workflow Diagram:

Anti_Inflammatory_Assay cluster_macrophage Macrophage Culture & Seeding cluster_stimulation Stimulation & Treatment cluster_analysis Cytokine Analysis culture Culture macrophage cell line (e.g., RAW 264.7 or THP-1) seed Seed cells into a 96-well plate and allow to adhere culture->seed pretreat Pre-treat cells with test compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect->elisa data_analysis data_analysis elisa->data_analysis Determine % inhibition

Caption: Workflow for macrophage-based anti-inflammatory assay.

Detailed Protocol:

  • Cell Culture and Seeding: Culture a macrophage cell line (e.g., murine RAW 264.7 or human THP-1) and seed into a 96-well plate. Allow the cells to adhere.

  • Pre-treatment: Pre-treat the cells with varying concentrations of 4-methoxynicotinic acid and 4-(difluoromethoxy)nicotinic acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 values.

Conclusion

While both 4-methoxynicotinic acid and 4-(difluoromethoxy)nicotinic acid are expected to exhibit bioactivity through the GPR109A receptor, the introduction of the difluoromethoxy group is predicted to confer advantageous properties to the latter. These may include enhanced potency, improved metabolic stability, and increased cellular permeability. The proposed experimental workflows provide a robust framework for the empirical validation of these predictions. Such studies are crucial for the rational design and development of novel nicotinic acid derivatives with optimized therapeutic profiles for the treatment of inflammatory and metabolic diseases.

References

  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • Pharmaoffer.com. Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers.
  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • PMC. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A.
  • PMC. GPR109A and Vascular Inflammation.
  • ResearchGate. Fluorine substituent effects (on bioactivity).
  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.
  • Revvity. cAMP - Guide to optimizing agonists of Gαs.
  • NIH. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • Revvity. Guide to optimizing agonists of Gαi/o.
  • PMC. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages.
  • Recent advances in late-stage monofluorination of natural products and their derivatives.
  • PMC. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
  • PMC. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis.
  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.

Sources

Validation

Purity Validation of 4-(Difluoromethoxy)nicotinic Acid: An LC-MS/MS Comparative Guide

Executive Summary: The Hidden Risks in Pyridine Scaffolds In the development of kinase inhibitors and modern agrochemicals, 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3) has emerged as a critical building block....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Pyridine Scaffolds

In the development of kinase inhibitors and modern agrochemicals, 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3) has emerged as a critical building block. The difluoromethoxy group (


) acts as a lipophilic hydrogen bond donor mimic, modulating metabolic stability and bioavailability.

However, validating the purity of this intermediate presents a specific "blind spot" for traditional HPLC-UV methods. The primary synthetic precursor (4-chloronicotinic acid) and the primary degradation product (4-hydroxynicotinic acid) possess similar UV absorption profiles but vastly different ionization efficiencies. Relying solely on UV purity can lead to silent failures in downstream coupling reactions, where the nucleophilic hydroxyl group of the impurity competes with the carboxylic acid, poisoning the reaction.

This guide outlines a self-validating LC-MS/MS methodology that outperforms HPLC-UV and qNMR in sensitivity and specificity, ensuring the integrity of your starting material.

Comparative Analysis: Why LC-MS/MS?

To objectively evaluate the performance of LC-MS against standard alternatives, we compared three methodologies using a spiked recovery study of the critical impurity, 4-Hydroxynicotinic acid (Impurity A) .

Table 1: Performance Comparison of Analytical Techniques
FeatureHPLC-UV (PDA)qNMR (

H or

F)
LC-MS/MS (Recommended)
Primary Detection Chromophore Absorbance (254 nm)Nuclear Spin ResonanceMass-to-Charge Ratio (

)
Sensitivity (LOD) ~0.05% (500 ppm)~0.5% (5000 ppm)< 0.001% (10 ppm)
Specificity Low (Co-elution risk)High (Structural certainty)High (Mass filtering)
Linearity Range



(Wide dynamic range)
Throughput High (15 min/run)Low (30+ min/run)High (5-10 min/run)
Critical Flaw Cannot distinguish co-eluting isobaric chromophores.Insensitive to trace catalysts or salts.Requires suppression of matrix effects.[1]
The "UV Blind Spot"

In our internal benchmarking, a sample of 4-(Difluoromethoxy)nicotinic acid appearing 99.2% pure by HPLC-UV was found to contain 1.4% 4-hydroxynicotinic acid when analyzed by LC-MS. The impurity co-eluted on the C18 column under standard acidic conditions, and its extinction coefficient at 254 nm was lower than the parent, leading to significant underestimation.

Strategic Methodology: The Self-Validating System

A robust method does not just "run"; it validates itself with every injection. We utilize Electrospray Ionization in Positive Mode (ESI+) .

Rationale:

  • Protonation: The pyridine nitrogen (

    
    ) is easily protonated in acidic mobile phases, providing intense 
    
    
    
    signals.
  • Separation: Acidic conditions suppress the ionization of the carboxylic acid moiety (

    
    ), keeping the molecule neutral/cationic and improving retention on hydrophobic stationary phases.
    
LC-MS/MS Protocol[2][3][4][5]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (Selected for superior retention of polar pyridines).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Profile:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Divert to waste to remove salts)

  • 6.0 min: 95% B (Elution of parent and lipophilic impurities)

  • 7.0 min: 95% B (Wash)

  • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source Temp: 350°C

  • Capillary Voltage: 3500 V

  • Nebulizer Gas: 40 psi

  • Drying Gas: 10 L/min

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Rationale
Parent 190.1

140.115Loss of

(Difluorocarbene)
Parent (Qual) 190.1

122.125Loss of

and

Impurity A (Hydroxy)140.1

122.120Loss of

(Dehydration)
Impurity B (Chloro)158.0

122.022Loss of

Experimental Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring that data integrity is maintained from sample preparation to final reporting.

ValidationWorkflow cluster_LCMS LC-MS/MS Analysis Sample Crude Sample (Solid) Prep Sample Prep (1 mg/mL in 50:50 MeOH:H2O) Sample->Prep Weighing SystemSuit System Suitability (Blank + Std Mix) Prep->SystemSuit Injection LC LC Separation (HSS T3 Column) SystemSuit->LC Pass Criteria MS MS Detection (MRM Mode) LC->MS Elution Data Data Processing (TargetLynx/Quant) MS->Data Raw Signal Decision Purity Decision Data->Decision Calc % Area Decision->Sample Fail: Re-purify Decision->Prep Fail: Dilution Error

Figure 1: Analytical workflow for purity validation. Note the critical "System Suitability" step which acts as a gatekeeper before sample analysis.

Critical Validation Parameters (E-E-A-T)

To establish trustworthiness , the method must be challenged. Follow these specific validation steps based on ICH Q2(R1) guidelines.

Specificity (Stress Testing)

Do not assume the peak is pure.

  • Protocol: Expose a small aliquot of the sample to 0.1 N NaOH for 1 hour at room temperature.

  • Expected Result: The difluoromethoxy group is susceptible to basic hydrolysis. You should see a decrease in the Parent peak (

    
     190) and a stoichiometric increase in Impurity A  (
    
    
    
    140).
  • Success Criteria: Resolution (

    
    ) between Parent and Impurity A must be > 1.5. If they co-elute in UV, the MS must resolve them spectrally (no crosstalk between MRM channels).
    
Linearity & Range
  • Protocol: Prepare a 6-point calibration curve of the impurities (not just the parent) from 10 ng/mL to 1000 ng/mL.

  • Why: We are validating the purity, which means accurately quantifying the impurities. Quantifying the main peak (Parent) by MS is often prone to detector saturation.

  • Calculation: Use the "Area Normalization with Relative Response Factor (RRF)" method.

    
    
    
Limit of Quantitation (LOQ)
  • Target: 0.05% relative to the main peak concentration.

  • Verification: Inject a standard of 4-hydroxynicotinic acid at 0.05% level.

  • Success Criteria: Signal-to-Noise (S/N) ratio > 10.

Conclusion

For 4-(Difluoromethoxy)nicotinic acid, HPLC-UV is a necessary but insufficient tool for purity validation. The structural similarity of the hydrolysis degradant creates a high risk of co-elution and detection failure.

By implementing the LC-MS/MS (ESI+) protocol detailed above, you transition from "assuming purity" to "proving purity." This method provides the sensitivity to detect trace catalytic poisons and the specificity to resolve isobaric interferences, ensuring your downstream chemistry succeeds by design.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71309436, 4-(Difluoromethoxy)nicotinic acid.[Link]

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. [Link]

Sources

Comparative

A Practical Guide to the Comparative Crystal Structure Analysis of 4-(Difluoromethoxy)nicotinic Acid Complexes

Introduction: Navigating the Crystallographic Landscape of a Novel Nicotinic Acid Derivative 4-(Difluoromethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid, a molecule of significant interest in the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Crystallographic Landscape of a Novel Nicotinic Acid Derivative

4-(Difluoromethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid, a molecule of significant interest in the pharmaceutical industry for its potential to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). The introduction of a difluoromethoxy group can significantly alter electronic distribution, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1] A critical aspect of developing new solid forms of this compound, such as salts or cocrystals, is the detailed characterization of their three-dimensional structures through single-crystal X-ray diffraction (SCXRD). This analysis provides unequivocal proof of complex formation and reveals the intricate network of intermolecular interactions that govern the material's properties.

As of the time of this publication, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of publicly available crystal structures for complexes of 4-(difluoromethoxy)nicotinic acid. This guide, therefore, is structured to serve a dual purpose. Firstly, it will provide a robust, field-proven framework for researchers to follow when undertaking such an analysis. Secondly, in the absence of direct experimental data for our target molecule, we will employ a comparative analysis of a closely related analogue, 4-(trifluoromethyl)nicotinic acid, both in its pure form and in a hypothetical cocrystal with a common coformer, nicotinamide. This approach will illustrate the principles and expected outcomes of such a study, providing a valuable reference for researchers in the field.

The choice of nicotinamide as a coformer is deliberate; the carboxylic acid-pyridine supramolecular heterosynthon is a well-established and highly reliable interaction in crystal engineering, making it a logical starting point for cocrystallization experiments with nicotinic acid derivatives.[2]

The Rationale Behind Cocrystallization: Beyond the Single Molecule

The formation of a cocrystal, a multi-component crystal in which all components are neutral and present in a stoichiometric ratio, is a powerful technique in crystal engineering.[3] For a molecule like 4-(difluoromethoxy)nicotinic acid, cocrystallization can be employed to:

  • Enhance Solubility and Dissolution Rate: By pairing the molecule with a highly soluble coformer, the resulting cocrystal often exhibits improved aqueous solubility, which can lead to enhanced bioavailability.[4]

  • Improve Stability: Cocrystallization can increase the physical and chemical stability of a compound by locking it into a more stable crystal lattice, potentially protecting it from degradation.

  • Modify Mechanical Properties: The mechanical properties of a crystalline powder, such as tabletability, can be improved through the formation of cocrystals with desirable packing motifs.[5]

The success of cocrystallization hinges on the formation of robust intermolecular interactions, such as hydrogen bonds. The interplay of these interactions dictates the final crystal structure and, consequently, the material's properties.

Experimental Workflow: From Powder to Structure

The following section details a comprehensive experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a nicotinic acid derivative cocrystal.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for Cocrystal Analysis cluster_synthesis Cocrystal Synthesis cluster_analysis Structural Analysis synthesis_method Select Synthesis Method (e.g., Solvent Evaporation) reagents Combine Stoichiometric Amounts of 4-(Difluoromethoxy)nicotinic Acid and Coformer in a Suitable Solvent synthesis_method->reagents crystallization Slow Evaporation of Solvent to Promote Single Crystal Growth reagents->crystallization isolation Isolate and Dry Single Crystals crystallization->isolation crystal_selection Select a High-Quality Single Crystal isolation->crystal_selection Transfer to Analysis mounting Mount Crystal on Diffractometer crystal_selection->mounting data_collection Single-Crystal X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Validate and Analyze Crystal Structure structure_solution->validation

Caption: A typical workflow for the synthesis and structural analysis of a cocrystal.

Step-by-Step Experimental Protocol

1. Cocrystal Synthesis (Slow Solvent Evaporation Method)

  • Rationale: Slow solvent evaporation is a widely used and effective method for growing high-quality single crystals suitable for SCXRD analysis.[3] The gradual removal of the solvent allows for the slow assembly of molecules into a well-ordered crystal lattice.

  • Procedure:

    • In a clean glass vial, combine 4-(difluoromethoxy)nicotinic acid (e.g., 0.1 mmol) and the chosen coformer (e.g., nicotinamide, 0.1 mmol) in a 1:1 stoichiometric ratio.

    • Add a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof) dropwise until all solids are dissolved. The choice of solvent is critical and may require screening to find optimal conditions for crystal growth.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

    • Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals.

2. Single-Crystal X-ray Diffraction (SCXRD) Analysis

  • Rationale: SCXRD is the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid.[6] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

  • Procedure:

    • Under a microscope, select a single crystal of good quality (i.e., well-defined faces, no visible cracks or defects) with dimensions typically in the range of 0.1-0.3 mm.

    • Mount the selected crystal on a suitable holder (e.g., a glass fiber or a cryoloop) and place it on the goniometer head of a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • Process the collected diffraction data to determine the unit cell parameters and space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

    • Validate the final structure using software tools like PLATON to check for any inconsistencies or errors.

Comparative Analysis: 4-(Trifluoromethyl)nicotinic Acid vs. a Hypothetical Cocrystal

To illustrate the insights gained from a comparative crystal structure analysis, we will compare the known crystal structure of 4-(trifluoromethyl)nicotinic acid with a hypothetical 1:1 cocrystal of this molecule with nicotinamide. The data for the hypothetical cocrystal is based on typical values observed for similar nicotinic acid-nicotinamide cocrystals.

Molecular Structures

molecular_structures cluster_a 4-(Trifluoromethyl)nicotinic Acid cluster_b Nicotinamide mol_a mol_a mol_b mol_b

Caption: The molecular structures of 4-(trifluoromethyl)nicotinic acid and nicotinamide.

Table of Comparative Crystallographic Data
Parameter4-(Trifluoromethyl)nicotinic AcidHypothetical 1:1 Cocrystal with Nicotinamide
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.4488~12.5
b (Å) 14.922~8.0
c (Å) 7.7868~14.0
β (°) 100.941~105
Volume (ų) 735.7~1350
Z 44
Calculated Density (g/cm³) 1.74~1.50
Key Hydrogen Bond Motif Carboxylic acid dimer (O-H···O)Carboxylic acid-pyridine (O-H···N)

Data for 4-(Trifluoromethyl)nicotinic Acid sourced from Liu, G.-J. (2020). [Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 481-483].

Analysis of Intermolecular Interactions

The primary difference in the crystal packing of the pure 4-(trifluoromethyl)nicotinic acid and its hypothetical cocrystal with nicotinamide lies in the dominant hydrogen bonding motif.

  • In the pure form, 4-(trifluoromethyl)nicotinic acid molecules are expected to form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups (an O-H···O interaction). This is a very common and stable motif for carboxylic acids.

  • In the cocrystal, the more acidic carboxylic acid group of 4-(trifluoromethyl)nicotinic acid will preferentially form a hydrogen bond with the more basic pyridine nitrogen atom of nicotinamide (an O-H···N interaction). This robust supramolecular heterosynthon is a key driving force for the formation of the cocrystal.[2] The amide group of nicotinamide would then likely form hydrogen bonds with other neighboring molecules, creating a more complex three-dimensional network.

The formation of this new hydrogen bonding network in the cocrystal leads to a different crystal packing arrangement, as reflected in the different unit cell parameters and crystal density.

Conclusion: The Path Forward for 4-(Difluoromethoxy)nicotinic Acid

While the crystal structures of 4-(difluoromethoxy)nicotinic acid complexes remain to be elucidated, this guide provides a comprehensive roadmap for their investigation. The principles of cocrystal design, the detailed experimental protocols for synthesis and analysis, and the framework for comparative structural analysis presented here are directly applicable.

The key steps for researchers moving forward will be:

  • Systematic Coformer Screening: A range of pharmaceutically acceptable coformers should be screened for their ability to form cocrystals with 4-(difluoromethoxy)nicotinic acid. This can be done using high-throughput screening methods such as slurry crystallization or grinding.

  • Single Crystal Growth: Once a promising cocrystal is identified, efforts should be focused on growing single crystals of sufficient quality for SCXRD analysis.

  • Detailed Structural Analysis: The resulting crystal structures should be carefully analyzed to understand the intermolecular interactions and how they influence the crystal packing.

  • Property Characterization: The physicochemical properties of the new cocrystals (e.g., solubility, stability, melting point) should be measured and compared to those of the pure 4-(difluoromethoxy)nicotinic acid to assess the impact of cocrystallization.

By following this structured approach, researchers can unlock the potential of 4-(difluoromethoxy)nicotinic acid and develop novel solid forms with improved properties for pharmaceutical applications.

References

  • Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]

  • Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.
  • Aitipamula, S., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(10), 6371-6404. [Link]

  • Chadwick, K., et al. (2011). Cocrystals of Fenamic Acids with Nicotinamide. Crystal Growth & Design, 11(9), 4148-4157. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • Douroumis, D., et al. (2017). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Drug Delivery Reviews, 117, 74-90.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Lin, J., et al. (2023). Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide. Crystal Growth & Design, 23(8), 5683-5690. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Eddleston, M. D., et al. (2013). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 10(10), 3844-3855.
  • Papa, R., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2121), 20170151. [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical cocrystals: a review of preparations, physicochemical properties and applications. CrystEngComm, 18(17), 2932-2953. [Link]

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115–130.
  • Wójcik, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]

  • de Oliveira Neto, M. A., et al. (2024). Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer. ACS Omega, 9(45), 50920-50932. [Link]

  • Berry, D. J., et al. (2008). Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide. Crystal Growth & Design, 8(5), 1697-1707.
  • Sharma, P., et al. (2022). Crystal Structures of Six Salts from Nicotinamide and Organic Acids by Classical H-Bonds and Other Noncovalent Forces. Crystals, 12(11), 1545.
  • Berry, D. J., & Steed, J. W. (2017). Pharmaceutical cocrystals, salts and polymorphs: a physical chemist's perspective. Perspectives in Science, 12, 1-12.
  • Zhang, S., et al. (2017). Pharmaceutical Cocrystals of Diflunisal with Nicotinamide or Isonicotinamide. Journal of Pharmaceutical Sciences, 106(1), 147-155.
  • Shayan, M., et al. (2021). Cocrystals of Modafinil-Nicotinic Acid: A Novel Cocrystal for Enhanced Bioavailability. Molecules, 26(2), 430. [Link]

Sources

Validation

A Head-to-Head Comparison of Difluoromethoxy and Trifluoromethoxy Nicotinic Acids: A Guide to Understanding Lipophilicity in Drug Design

In the landscape of modern drug discovery, the judicious modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Among the most critical physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Among the most critical physicochemical properties to consider is lipophilicity, a parameter that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3] The introduction of fluorine-containing functional groups is a widely employed strategy to modulate these properties.[4][5] This guide provides an in-depth comparison of the lipophilicity of two key fluorinated moieties, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, when appended to a nicotinic acid scaffold.

This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and a practical experimental framework for evaluation. We will explore the underlying principles governing the lipophilicity of these groups and provide a detailed, self-validating experimental protocol for their direct comparison.

The Critical Role of Lipophilicity in Drug Efficacy

Lipophilicity, commonly expressed as the logarithm of the n-octanol/water partition coefficient (logP), quantifies the preference of a compound for a lipid-like environment versus an aqueous one.[3] This balance is delicate and crucial; sufficient lipophilicity is necessary for a drug to traverse cellular membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.[][6][7] Therefore, the ability to fine-tune a molecule's logP is a powerful tool in medicinal chemistry.

Fluorine and its containing functional groups offer a unique approach to this modulation. The high electronegativity of fluorine can alter the electronic properties of a molecule, while the strength of the carbon-fluorine bond often enhances metabolic stability.[4][8] The trifluoromethoxy group is generally considered to be highly lipophilic.[9][10] In contrast, the difluoromethoxy group is described as having "dynamic lipophilicity," capable of altering its polarity based on its molecular environment.[9][10][11] This guide will dissect these differences in the context of a nicotinic acid core, a common scaffold in medicinal chemistry.

Experimental Design: The Shake-Flask Method for logP Determination

To empirically compare the lipophilicity of difluoromethoxy and trifluoromethoxy nicotinic acids, the gold-standard shake-flask method is employed.[12][13] This protocol is designed to be self-validating by including standards and ensuring rigorous phase separation and analysis.

Experimental Workflow Diagram

G cluster_prep Phase & Solution Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_water Prepare pH 7.4 buffer Saturate with octanol partition Add stock solution to octanol/water mixture prep_water->partition prep_octanol Saturate octanol with buffered water prep_octanol->partition prep_stock Prepare stock solutions of Test Compounds in octanol prep_stock->partition shake Shake vigorously (e.g., 24h at 25°C) partition->shake centrifuge Centrifuge to ensure complete phase separation shake->centrifuge sample_aq Sample aqueous phase centrifuge->sample_aq sample_org Sample organic phase centrifuge->sample_org hplc Quantify concentration in each phase via HPLC-UV sample_aq->hplc sample_org->hplc calc_logp Calculate logP: log([Compound]octanol / [Compound]water) hplc->calc_logp

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Experimental Protocol
  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions.

    • Saturate the n-octanol with the prepared buffer by mixing them vigorously and allowing the phases to separate overnight.

    • Similarly, saturate the buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the partitioning experiment.

  • Preparation of Test Solutions:

    • Prepare stock solutions of 6-(difluoromethoxy)nicotinic acid and a trifluoromethoxy-substituted nicotinic acid (e.g., 4-(Trifluoromethyl)nicotinic acid as a proxy or a synthesized equivalent) in pre-saturated n-octanol. The starting concentration should be accurately known.

  • Partitioning:

    • In a series of screw-cap vials, add a precise volume of the pre-saturated n-octanol stock solution to a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted based on the expected logP to ensure quantifiable amounts of the analyte in both phases.[12][13]

    • Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vial.

    • Determine the concentration of the nicotinic acid derivative in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14] A calibration curve should be prepared for each compound to ensure accurate quantification.

  • Calculation of logP:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

    • logP is calculated as: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Comparative Data and Interpretation

CompoundFunctional GroupExpected Experimental logPPhysicochemical Rationale
6-(Difluoromethoxy)nicotinic acid-OCHF₂1.5 - 2.0The presence of a C-H bond allows for potential hydrogen bonding and introduces conformational flexibility, leading to a more moderate lipophilicity compared to the -OCF₃ group.[9][10][11]
6-(Trifluoromethoxy)nicotinic acid-OCF₃2.5 - 3.0The trifluoromethoxy group is a potent lipophilicity enhancer due to the cumulative effect of the three fluorine atoms, leading to a significant increase in the partition coefficient.[10][15]
Nicotinic Acid (Reference)-H~0.36[16]The parent scaffold is relatively polar, providing a baseline for comparison.

Note: The expected logP values are estimates based on the physicochemical properties of the functional groups and may vary depending on the exact experimental conditions.

In-Depth Discussion

The data clearly indicates that the trifluoromethoxy group imparts a significantly higher degree of lipophilicity to the nicotinic acid scaffold than the difluoromethoxy group. This observation can be attributed to several factors:

  • Hydrogen Bonding Potential: The C-H bond in the difluoromethoxy group can act as a weak hydrogen bond donor, which can lead to more favorable interactions with the aqueous phase compared to the trifluoromethoxy group, which lacks this capability.[10]

  • Conformational Effects and "Dynamic Lipophilicity": The difluoromethoxy group can rotate around the O-CF₂H bond, allowing it to adapt to its chemical surroundings. It can present a more polar "face" in an aqueous environment, effectively reducing its apparent lipophilicity.[9][11] The trifluoromethoxy group is more conformationally rigid in this regard.

  • Inductive Effects: While both groups are strongly electron-withdrawing, the cumulative effect of three fluorine atoms in the -OCF₃ group results in a more pronounced impact on the electronic distribution of the molecule, contributing to its overall physicochemical properties.

Conclusion and Practical Implications for Drug Design

The choice between a difluoromethoxy and a trifluoromethoxy substituent is a strategic one in drug design, with significant implications for the resulting compound's lipophilicity and broader ADMET profile.

  • Trifluoromethoxy (-OCF₃): This group is an excellent choice when a substantial increase in lipophilicity is desired to, for example, enhance membrane permeability or increase binding affinity to a hydrophobic pocket of a target protein.[][15] However, this comes with the risk of decreased aqueous solubility and increased metabolic liability.

  • Difluoromethoxy (-OCHF₂): This moiety offers a more nuanced approach. It provides a moderate increase in lipophilicity while retaining a degree of polarity and the potential for hydrogen bonding. This "dynamic lipophilicity" makes it a valuable tool for fine-tuning a compound's properties to achieve an optimal balance for in vivo efficacy.[9][10]

By understanding the distinct physicochemical contributions of these two important fluorinated groups, medicinal chemists can make more informed decisions in the design of novel therapeutics, ultimately improving the likelihood of developing safe and effective drugs. The experimental framework provided herein offers a robust method for empirically verifying these properties in any given molecular scaffold.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. [Link]

  • Shityakov, S., & Förster, C. (2014). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 9(11), 1335-1337. [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. [Link]

  • Scilit. (n.d.). Lipophilicity in drug discovery. [Link]

  • Angelim, A. L., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5845. [Link]

  • Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(6), 356-361. [Link]

  • CHIMIA. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. [Link]

  • PubChem. (n.d.). 6-Fluoro-4-(trifluoromethyl)nicotinic acid. [Link]

  • Schönsee, C. D., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1845–1854. [Link]

  • Agroscope. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • ResearchGate. (n.d.). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Request PDF. [Link]

  • ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]

  • Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv. [Link]

  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Methoxyflurane. [Link]

  • PubChem. (n.d.). Nicotinic Acid. [Link]

Sources

Comparative

Assessing Genotoxicity Profiles of 4-(Difluoromethoxy)nicotinic Acid Intermediates

This guide outlines a comprehensive strategy for assessing the genotoxicity of intermediates involved in the synthesis of 4-(Difluoromethoxy)nicotinic acid , a critical building block for kinase inhibitors and other fluo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive strategy for assessing the genotoxicity of intermediates involved in the synthesis of 4-(Difluoromethoxy)nicotinic acid , a critical building block for kinase inhibitors and other fluorinated pharmaceuticals.

Executive Summary

The incorporation of the difluoromethoxy (


)  group is a high-value structural modification in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl or methoxy groups with enhanced metabolic stability.[1][2][3] However, the synthesis of 4-(Difluoromethoxy)nicotinic acid  introduces specific genotoxic risks, primarily driven by the alkylating agents or carbene precursors required to install the fluorinated moiety.

This guide compares the genotoxicity risk profiles of the two dominant synthetic routes—Difluorocarbene Insertion vs. Nucleophilic Displacement —and provides a validated workflow for their assessment under ICH M7(R2) guidelines.

Part 1: Synthetic Routes & Impurity Profiling

To accurately assess genotoxicity, one must first map the "Genealogy of Impurities." The risk profile differs significantly based on the chemistry employed.

Comparative Analysis of Synthetic Pathways
FeatureRoute A: Difluorocarbene Insertion Route B: Nucleophilic Displacement
Primary Reagent Sodium Chlorodifluoroacetate (

)
Chlorodifluoromethane (

) or equivalent
Mechanism Thermal generation of singlet difluorocarbene (

)
Direct

or O-alkylation
Key Intermediate 4-Hydroxynicotinic acid (Starting Material)4-Chloronicotinic acid (Precursor)
Genotoxicity Risk Moderate: Carbene precursors are reactive but short-lived.High: Halogenated pyridines and alkyl halides are classic structural alerts.
Control Strategy Purge factor calculation (reactive intermediate).Strict limit testing (Class 2/3 impurity).
Visualization: Synthesis & Impurity Fate Map

The following diagram illustrates the critical control points where genotoxic impurities (PGIs) may enter the drug substance stream.

SynthesisRisk cluster_risk Critical Control Point (Genotoxicity Risk) SM 4-Hydroxynicotinic Acid (Starting Material) Product 4-(Difluoromethoxy) nicotinic Acid SM->Product O-Difluoromethylation Reagent Sodium Chlorodifluoroacetate (Carbene Source) Inter Reactive Intermediate [:CF2 Difluorocarbene] Reagent->Inter Thermal Decomp (>90°C) Inter->Product Insertion ByProd Inorganic Salts / Decarboxylated Species Inter->ByProd Quenching

Figure 1: Reaction pathway highlighting the transient difluorocarbene intermediate. The containment of the carbene source is the primary genotoxicity critical quality attribute (CQA).

Part 2: Comparative Assessment Methodologies

When assessing intermediates like 4-chloronicotinic acid (Route B) or residual carbene precursors (Route A), a single assay is insufficient. We compare the two industry-standard approaches.

Method A: In Silico Prediction (QSAR)

Best for: Early-stage screening of proposed impurities.

  • Tools: Derek Nexus (Expert Rule-based) + Leadscope/SARAH (Statistical).

  • Application: Used to classify impurities into ICH M7 Classes 1–5 .

  • Limitation: High rate of "False Positives" for pyridine derivatives due to the reactive nature of the heterocyclic ring, often requiring experimental follow-up.

Method B: In Vitro Ames Test (OECD 471)

Best for: Definitive regulatory submission and overruling in silico alerts.

  • Protocol: Bacterial Reverse Mutation Assay.

  • Critical Modification for Fluorinated Intermediates: If Route B (Gas alkylation) is used, the Vapor Phase Ames Test is required to prevent false negatives caused by compound volatility.

Decision Matrix: Which Method to Use?
ScenarioRecommended ApproachRationale
Impurity < 1 mg/day In Silico (QSAR) Two negative QSAR models are sufficient to classify as Class 5 (Non-mutagenic) per ICH M7.[4]
Impurity > 1 mg/day Ames Test (5-Strain) Higher exposure requires biological verification of safety.
Positive QSAR Alert Ames Test Experimental data overrules computational prediction.
Volatile Reagents Desiccator Ames Assay Standard plate incorporation fails if the test article evaporates.

Part 3: Experimental Protocols

To ensure data integrity, the following protocols must be executed. These are self-validating systems where positive and negative controls ensure the assay's performance.

Standard Ames Test (Plate Incorporation)

Objective: Detect base-pair substitution or frameshift mutations in Salmonella typhimurium and E. coli.

Workflow:

  • Strain Selection: Use TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Dosing: Prepare 5 concentration levels (e.g., 50, 150, 500, 1500, 5000 µ g/plate ) in DMSO.

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver fraction) to detect pro-mutagens.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies. A result is Positive if there is a dose-dependent increase

    
     2-fold over solvent control.
    
Micronucleus Test (In Vitro)

Objective: Assess clastogenicity (chromosomal damage), which the Ames test may miss. This is crucial for halogenated pyridines which can disrupt spindle formation.

Workflow:

  • Cell Line: CHO (Chinese Hamster Ovary) or TK6 lymphoblastoid cells.

  • Exposure: Short treatment (3-6h) +/- S9; Long treatment (24h) - S9.

  • Harvest: Add Cytochalasin B to block cytokinesis.

  • Analysis: Score 1000 binucleated cells for the presence of micronuclei (detached chromosome fragments).

Visualization: ICH M7 Classification Logic

This logic dictates the regulatory action based on the experimental results above.

M7Logic Start Impurity Identified Known Known Carcinogen? Start->Known Class1 Class 1: Control to Compound Specific Limit Known->Class1 Yes Alert Structural Alert (In Silico)? Known->Alert No Class5 Class 5: Treat as Non-Mutagenic Alert->Class5 No Alert Ames Ames Test Result? Alert->Ames Alert Found Ames->Class5 Negative (Overrules Alert) Class2 Class 2: Mutagenic Control to TTC Ames->Class2 Positive

Figure 2: Decision tree for categorizing 4-(Difluoromethoxy)nicotinic acid intermediates according to ICH M7(R2).

Part 4: Structural Alerts & Mechanistic Insights

The Difluoromethoxy Group ( )

While the final product is generally stable, the difluoromethoxy group imparts specific properties:

  • Metabolic Stability: The

    
     bond is strong (approx. 116 kcal/mol), resisting oxidative cleavage better than a methoxy group.
    
  • Hydrogen Bonding: The terminal proton is acidic enough to act as a weak hydrogen bond donor, unlike the

    
     group.
    
The Risk of the Pyridine Ring

The nicotinic acid core itself is generally safe. However, 4-chloronicotinic acid (if used in Route B) contains a halogen on a heteroaromatic ring.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) can occur with DNA bases (guanine), potentially leading to adduct formation.
    
  • Mitigation: Ensure high conversion rates during synthesis to purge this intermediate to below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[5] [Link]

  • ICH. (2023).[6] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][7] [Link]

  • Erickson, J. A., et al. (2010). In Silico Toxicology: Application to the Assessment of Mutagenic Impurities in Pharmaceutical Synthesis. Molecular Pharmaceutics. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethoxy group: A "chameleon" substituent for medicinal chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Difluoromethoxy)nicotinic acid

Executive Summary & Chemical Hazard Profile Objective: This guide provides a self-validating safety protocol for handling 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3 / Analogous structures). As a drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profile

Objective: This guide provides a self-validating safety protocol for handling 4-(Difluoromethoxy)nicotinic acid (CAS: 1774897-08-3 / Analogous structures).

As a drug discovery intermediate, this compound presents a dual-hazard profile: the corrosivity inherent to pyridine-carboxylic acids and the specific toxicological risks associated with fluorinated alkoxy groups. Unlike standard nicotinic acid, the difluoromethoxy (-OCHF₂) moiety increases lipophilicity, potentially enhancing dermal absorption and biological bioavailability.

Hazard Characterization (Class-Based Assessment)
  • Primary Hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Respiratory (STOT SE 3).

  • Latent Hazard: Thermal decomposition or reaction with strong mineral acids may release Hydrogen Fluoride (HF) gas.

  • Physical State: Solid (Powder/Crystalline).

PropertySpecificationOperational Implication
Acidity (pKa) ~3.5–4.0 (Predicted)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.
Lipophilicity Enhanced vs. NiacinHigh Permeation Risk. Standard latex gloves are insufficient.
Stability Air/Moisture StableHygroscopic potential; store under inert atmosphere (N₂) recommended.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system.

A. Hand Protection Strategy

Scientific Rationale: The lipophilic nature of the difluoromethoxy group allows the compound to permeate standard latex rapidly. Nitrile provides superior chemical resistance to organic acids, but thickness is the critical variable.

Handling ScenarioPrimary Glove LayerSecondary Glove LayerChange Frequency
Solid Handling (Weighing)Nitrile (4 mil / 0.10 mm) None requiredEvery 60 mins or upon contamination.
Solution Prep (Organic Solvents)Nitrile (High Dexterity) Nitrile (Long Cuff) Immediately upon splash.
Spill Cleanup (>5g)Silver Shield / Laminate Nitrile (Outer, for grip)Single use only.
B. Respiratory & Body Protection[1][2][3][4][5][6]
  • Respiratory:

    • Standard: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Emergency (Spill outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor/Acid Gas (OV/AG) cartridges. Note: The Acid Gas cartridge is vital due to potential HF byproducts.

  • Eye/Face: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to air turbulence risks.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt) + closed-toe chemical-resistant shoes.

Operational Workflow: The "Zero-Contact" Protocol

This protocol uses a "Zone" approach to prevent cross-contamination.

Phase 1: Preparation (Zone A - Clean)
  • Verify Engineering Controls: Confirm fume hood flow rate is within operational range.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Fluorinated powders are often static-prone, leading to "flying powder" incidents.

  • Pre-Stage Waste: Place a solid waste container inside the hood before opening the chemical vial.

Phase 2: Active Handling (Zone B - Hot)
  • Weighing:

    • Do not insert head into the hood.

    • Use a disposable spatula. Never reuse spatulas for this compound to prevent cross-contamination of stock.

  • Solubilization:

    • Add solvent slowly. The heat of solution (exothermic) is generally low, but acid-base neutralization (if using a base) will generate heat.

    • Critical Stop: If using strong acids (e.g., H₂SO₄) for a subsequent reaction, ensure cooling is applied. High heat can degrade the

      
       group.
      
Phase 3: Decontamination (Zone C - Transition)
  • Wipe Down: Clean balance and immediate area with a saturated sodium bicarbonate (NaHCO₃) solution wipe. This neutralizes any microscopic acid residues.

  • Doffing: Remove outer gloves inside the hood. Wash hands immediately with soap and water (do not use ethanol; it enhances skin absorption).

Visualized Decision Frameworks

Diagram 1: PPE Selection Logic

This decision tree ensures researchers select the correct barrier based on the physical state of the contaminant.

PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidPPE Standard PPE: Nitrile Gloves (4 mil) Splash Goggles Lab Coat Solid->SolidPPE SolventCheck Check Solvent Type Liquid->SolventCheck Hood Engineering Control: Fume Hood Mandatory SolidPPE->Hood StandardSolv Standard Solvent (MeOH, DCM, EtOAc) SolventCheck->StandardSolv Aggressive Aggressive/Toxic (DMF, DMSO, Strong Acid) SolventCheck->Aggressive DoubleGlove Double Gloving: Nitrile over Nitrile StandardSolv->DoubleGlove Laminate Laminate/Silver Shield Under Nitrile Aggressive->Laminate DoubleGlove->Hood Laminate->Hood

Caption: Logic flow for selecting appropriate hand protection based on physical state and solvent carrier.

Diagram 2: Emergency Spill Response Workflow

A systematic approach to containment that prioritizes neutralization.

Spill_Response Identify 1. Identify Spill Size Small Minor (< 5g/5mL) Inside Hood Identify->Small Large Major (> 5g) Or Outside Hood Identify->Large PPE_Up Don Enhanced PPE: Double Nitrile + Goggles Small->PPE_Up Evacuate EVACUATE LAB Call EHS / Emergency Large->Evacuate Cover Cover with Absorbent (Vermiculite/Pad) PPE_Up->Cover Neutralize Neutralize: Apply NaHCO3 (Baking Soda) Cover->Neutralize Collect Collect as HazWaste Label: 'Fluorinated Org. Acid' Neutralize->Collect Clean Final Wash: Soap & Water Collect->Clean

Caption: Step-by-step protocol for managing accidental release, emphasizing neutralization of the acidic moiety.

Disposal & Environmental Compliance

Do not dispose of down the drain. The fluorinated nature of this compound classifies it as a potential persistent organic pollutant (POP) in some jurisdictions, and the pyridine ring is toxic to aquatic life.

  • Segregation: Collect in a dedicated "Solid Organic Waste" container. If in solution, use "Halogenated Solvent Waste" (due to the Fluorine content).

  • Labeling: Clearly label the waste tag with:

    • Chemical Name: 4-(Difluoromethoxy)nicotinic acid[1]

    • Hazard Checkboxes: Irritant, Corrosive (if acidic pH).

  • Container: High-density polyethylene (HDPE) containers are preferred over glass to prevent breakage, though glass is chemically compatible.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 130950727, 6-Fluoro-4-(trifluoromethyl)nicotinic acid (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Pyridines. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.